4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMNMCZLZDPGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586003 | |
| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62002-31-7 | |
| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action: 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
This guide provides a detailed exploration of the molecular mechanism of action for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, outlines key experimental methodologies, and provides insights into the broader therapeutic potential of this chemical scaffold.
Introduction: A Scaffold of Versatility
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is a privileged heterocyclic structure in medicinal chemistry. Its structural resemblance to endogenous purines and other critical biomolecules has led to its investigation across a wide array of therapeutic areas.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including roles as antiviral agents, kinase inhibitors, and modulators of various receptor systems.[1][2][3][4] The dihydrochloride salt form of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine enhances its solubility and stability, making it suitable for a range of experimental applications.
The synthesis of the core structure is often accomplished through a Pictet-Spengler reaction involving histamine and paraformaldehyde, hinting at a close structural and functional relationship with the histamine receptor system.[5] This guide will primarily focus on the most probable mechanism of action related to histamine receptor modulation, while also acknowledging the broader pharmacological context of this versatile scaffold.
Primary Mechanism of Action: Histamine Receptor Modulation
The structural analogy to histamine strongly suggests that this compound primarily exerts its effects through interaction with histamine receptors (HRs).[5] There are four known subtypes of histamine receptors (H1, H2, H3, and H4), all of which are G-protein-coupled receptors (GPCRs) with distinct physiological roles.[6] The specific action of this compound (agonist, antagonist, or inverse agonist) and its selectivity across these subtypes are critical determinants of its overall pharmacological profile.
Histamine Receptor Subtype Selectivity
The imidazo[4,5-c]pyridine core is a common feature in ligands targeting H3 and H4 receptors.[7][8][9] These two receptor subtypes share a higher degree of homology with each other than with H1 and H2 receptors.[7]
-
Histamine H3 Receptor (H3R): Primarily expressed in the central nervous system (CNS), H3Rs act as presynaptic autoreceptors that negatively regulate the synthesis and release of histamine.[10] They also function as heteroreceptors, modulating the release of other neurotransmitters. H3R antagonists are being investigated for cognitive disorders, Alzheimer's disease, and ADHD.[8][9][11]
-
Histamine H4 Receptor (H4R): Predominantly found on hematopoietic cells, such as eosinophils and mast cells, the H4R is a key player in inflammatory and immune responses.[6][7] H4R antagonists are potential therapeutics for chronic inflammatory conditions like asthma and atopic dermatitis.[7]
Given the structural features of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, it is highly probable that it acts as a ligand for H3R and/or H4R. The precise nature of this interaction (e.g., agonist versus antagonist) would need to be determined through specific functional assays.
Signaling Pathways
The downstream signaling cascade initiated by the interaction of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with histamine receptors depends on the receptor subtype and the nature of the interaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | 876708-23-5 [smolecule.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based prediction of subtype selectivity of histamine H3 receptor selective antagonists in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imidazo[4,5-c]pyridine Scaffold, a Privileged Purine Isostere
An In-Depth Technical Guide to the Imidazo[4,5-c]pyridine Core: Synthesis, Properties, and Therapeutic Applications
The imidazo[4,5-c]pyridine core is a heterocyclic aromatic scaffold composed of a pyridine ring fused to an imidazole ring.[1][2] This structural arrangement makes it a bioisostere of natural purines, such as adenine and guanine, where the pyrimidine ring is replaced by pyridine. Specifically, it is classified as a 3-deazapurine.[3] This fundamental resemblance to the building blocks of DNA, RNA, and numerous cofactors is the primary driver of its profound and diverse biological activities. By mimicking endogenous purines, imidazo[4,5-c]pyridine derivatives can function as competitive inhibitors or modulators of enzymes and receptors that have purine-binding sites, including kinases, polymerases, and G-protein coupled receptors.
This guide provides an in-depth exploration of the imidazo[4,5-c]pyridine core, detailing its fundamental properties, common synthetic strategies, and its expansive role in modern drug discovery across therapeutic areas such as oncology, virology, and microbiology.
Core Structure, Nomenclature, and Physicochemical Properties
The defining feature of the imidazo[4,5-c]pyridine system is the specific fusion of the imidazole and pyridine rings. The IUPAC name for the unsubstituted core is 3H-imidazo[4,5-c]pyridine , and it is also commonly referred to as 5-azabenzimidazole .[4]
Caption: Numbering of the imidazo[4,5-c]pyridine heterocyclic system.
Physicochemical Data
The fundamental properties of the unsubstituted 1H-imidazo[4,5-c]pyridine core are summarized below. These values are crucial for medicinal chemists in designing derivatives with appropriate ADME (absorption, distribution, metabolism, and excretion) profiles.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | PubChem[4] |
| Molecular Weight | 119.12 g/mol | PubChem[4] |
| IUPAC Name | 3H-imidazo[4,5-c]pyridine | PubChem[4] |
| CAS Number | 272-97-9 | PubChem[4] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
Synthetic Strategies: Constructing the Core
The synthesis of the imidazo[4,5-c]pyridine scaffold is versatile, with the choice of route often dictated by the desired substitution pattern on the final molecule. The most prevalent strategies begin with an appropriately substituted pyridine precursor.
Primary Synthetic Route: Cyclization of 3,4-Diaminopyridine
The most direct and widely used method involves the condensation and subsequent cyclization of 3,4-diaminopyridine with a one-carbon synthon.[5] This approach is efficient for producing the core and can be adapted to install substituents at the 2-position of the imidazole ring.
-
With Carboxylic Acids or Equivalents: Refluxing 3,4-diaminopyridine with formic acid is a classic method to yield the unsubstituted imidazo[4,5-c]pyridine.[1][5] Using other carboxylic acids or their functional derivatives (e.g., orthoesters) allows for the introduction of various alkyl or aryl groups at the 2-position.[1][6]
-
With Aldehydes: Condensation with an aldehyde followed by an oxidative cyclization is another common pathway to generate 2-substituted derivatives.
Caption: General workflow for synthesizing the imidazo[4,5-c]pyridine core.
Protocol: Synthesis of Unsubstituted 3H-imidazo[4,5-c]pyridine
This protocol describes a standard laboratory procedure for synthesizing the parent scaffold.
Objective: To synthesize 3H-imidazo[4,5-c]pyridine via the condensation of 5-methyl-3,4-diaminopyridine with formic acid.[1][5]
Materials:
-
5-methyl-3,4-diaminopyridine
-
100% Formic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Combine 5-methyl-3,4-diaminopyridine and an excess of 100% formic acid in a round-bottom flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain reflux for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The crude product may precipitate upon neutralization. Collect the solid by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final compound.
-
Confirm the structure and purity using analytical techniques such as NMR spectroscopy and mass spectrometry.
Trustworthiness Note: This self-validating protocol relies on the chemical principle of acid-catalyzed cyclization and dehydration. The progress can be easily monitored, and the final product's identity is confirmed through standard, verifiable analytical methods.
Medicinal Chemistry and Therapeutic Applications
The structural mimicry of purines enables imidazo[4,5-c]pyridine derivatives to interact with a wide array of biological targets, making this scaffold a cornerstone in the development of novel therapeutics.
Caption: Bioisosteric mimicry of purines by the imidazo[4,5-c]pyridine scaffold.
Key Therapeutic Areas
| Therapeutic Area | Biological Target(s) | Mechanism & Examples | References |
| Oncology | PARP, CDKs, Aurora Kinases | Inhibition of DNA repair enzymes and cell cycle regulators. A series of derivatives showed moderate to good PARP inhibitory activity. | [1] |
| Antiviral | RNA-dependent RNA polymerase | Inhibition of viral replication. Derivatives have shown high activity and selectivity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus. | [1] |
| Antimycobacterial | Mycobacterium tuberculosis | Disruption of essential bacterial processes. Amide, urea, and sulfonamide derivatives have demonstrated significant activity against M. tuberculosis in both in vitro and in vivo models. | [7] |
| Central Nervous System | GABA-A Receptors | Positive allosteric modulation. Bamaluzole was developed as a GABAA receptor agonist for potential use as an anticonvulsant. | [1] |
| Anti-inflammatory | Cellular inflammation pathways | Reduction of inflammatory responses. Certain compounds have been studied for their ability to diminish inflammatory responses in models of retinal ischemia. | [1] |
Structure-Activity Relationship (SAR) Insights
The development of potent imidazo[4,5-c]pyridine-based drugs relies heavily on understanding the structure-activity relationship—how chemical modifications influence biological activity.
-
For Antimycobacterial Activity: Studies have shown that the nature of the substituent attached to the core is critical. A systematic evaluation revealed that the antimycobacterial potency followed the order: amides > urea > sulfonamides.[7] This suggests that the hydrogen bonding and electronic properties of the amide linkage are particularly favorable for interacting with the mycobacterial target.
-
For Antiviral Activity: In a series of compounds targeting BVDV, the presence of large substituents on a benzyl group attached to the core was associated with a reduction in activity.[1] Conversely, smaller, specific modifications could enhance potency, highlighting the importance of steric fit within the viral polymerase active site.
Conclusion and Future Directions
The imidazo[4,5-c]pyridine core represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic endogenous purines provides a powerful starting point for the rational design of potent and selective modulators of critical biological targets. The synthetic accessibility and the potential for diverse functionalization ensure its continued relevance in drug discovery.
Future research will likely focus on expanding the chemical space around this core, exploring novel substitution patterns to engage new biological targets. The development of more efficient, green synthetic methodologies and the application of computational chemistry to predict binding affinities will further accelerate the journey of imidazo[4,5-c]pyridine derivatives from laboratory curiosities to life-saving therapeutics.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridines | Fisher Scientific [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 62002-31-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, registered under CAS number 62002-31-7. This bicyclic heterocyclic compound, a conformationally constrained analog of histamine, serves as a crucial scaffold in medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide will delve into its chemical identity, key physical and chemical properties, a representative synthesis protocol, and its significant applications in drug discovery, particularly in the development of kinase inhibitors. Safety and handling information are also provided to ensure its proper use in a laboratory setting.
Chemical Identity and Structure
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a bicyclic organic compound featuring a fused imidazole and a saturated pyridine ring. It is most commonly available and handled as its dihydrochloride salt to enhance stability and solubility.
Molecular Structure:
Caption: Chemical structure of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 62002-31-7 |
| Chemical Name | 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Molecular Formula (Dihydrochloride) | C₆H₉N₃·2HCl |
| Molecular Weight (Dihydrochloride) | 196.08 g/mol [1] |
| InChI Key | NNMNMCZLZDPGQA-UHFFFAOYSA-N |
| Canonical SMILES | C1NCC2=C(N1)N=CN2 |
Physicochemical Properties
The compound is typically a solid at room temperature and is often supplied as the dihydrochloride salt. While detailed experimental data for the parent compound is not extensively published, some properties can be inferred from supplier data and related structures.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| pKa | pK1: 4.895 (+2); pK2: 8.90 (+1) (25°C, μ=0.1) | Predicted |
| Storage Temperature | Refrigerator | |
| Solubility | Soluble in water. |
Synthesis
The synthesis of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is commonly achieved through a Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. In the case of this specific scaffold, histamine or a derivative serves as the starting β-arylethylamine.
A representative protocol for the synthesis of the parent compound involves the reaction of histamine dihydrochloride with paraformaldehyde.[2]
Experimental Protocol: Synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine [2]
-
Reaction Setup: Dissolve histamine dihydrochloride (1 equivalent) and paraformaldehyde (2 equivalents) in water.
-
Reflux: Heat the reaction mixture to reflux for 4 hours.
-
Workup: After cooling, evaporate the volatiles under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography on silica gel using a chloroform-methanol gradient.
Caption: Pictet-Spengler synthesis of the core scaffold.
Applications in Drug Discovery and Development
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines, making it a key building block for compounds targeting a variety of biological targets.
4.1. Kinase Inhibitors
A primary application of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The imidazo[4,5-c]pyridine core can be functionalized to create potent and selective inhibitors of various kinases. For instance, derivatives of this scaffold have been identified as a new class of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors, which are important targets in anti-angiogenic cancer therapy.[3]
4.2. Other Therapeutic Areas
The versatility of the imidazo[4,5-c]pyridine core allows for its exploration in other therapeutic areas as well. Its structural features can be modified to target a range of receptors and enzymes. For example, derivatives have been investigated for their potential as inhibitors of Porphyromonas gingivalis glutaminyl cyclase, an enzyme implicated in periodontal disease.[2]
Caption: Applications of the imidazo[4,5-c]pyridine scaffold.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the imidazole and the saturated pyridine rings. The chemical shifts would be influenced by the electronic environment of the heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms in the imidazole and pyridine rings.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching in the imidazole ring, C-H stretching of the aliphatic and aromatic protons, and C=N stretching within the imidazole ring.
For researchers requiring definitive spectral data for characterization, it is recommended to acquire this data on their own sample or obtain a certificate of analysis from the supplier that includes this information.
Safety and Handling
As with all chemicals, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
Hazard Identification:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 62002-31-7) is a valuable heterocyclic scaffold with significant potential in drug discovery and development. Its straightforward synthesis via the Pictet-Spengler reaction and its versatile chemical nature make it an attractive starting point for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. While a comprehensive public dataset of its physicochemical properties and spectral data is somewhat limited, this guide provides a solid foundation of its known characteristics, synthesis, and applications. Researchers working with this compound are encouraged to perform their own detailed characterization and to adhere to strict safety protocols.
References
A Technical Guide to the Biological Activities of Tetrahydroimidazo[4,5-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the tetrahydroimidazo[4,5-c]pyridine core, a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] We will delve into the key biological activities of these derivatives, examining their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.
Chapter 1: Immunomodulatory Activity as Toll-Like Receptor (TLR) Agonists
Perhaps the most well-documented activity of imidazo[4,5-c]pyridine-related scaffolds is their ability to modulate the innate immune system. Derivatives such as Imiquimod and Resiquimod are potent agonists of endosomal Toll-like receptors, particularly TLR7 and TLR8, which are key sensors of single-stranded viral RNA.[3][4][5]
Mechanism of Action: TLR7/8 Signaling Cascade
Activation of TLR7 and TLR8 by these synthetic small molecules mimics a viral infection, initiating a powerful downstream signaling cascade.[6] Upon binding within the endosomal compartment, the agonist induces a conformational change in the TLR, leading to the recruitment of the adaptor protein MyD88. This triggers a signaling cascade that culminates in the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[7][8] The activation of these factors leads to the robust production and release of pro-inflammatory cytokines and Type I interferons (IFN-α/β), which orchestrate a broad-spectrum antiviral and antitumor immune response.[3][4][9]
Caption: TLR7 agonist-induced signaling pathway.
Key Derivatives and Structure-Activity Relationship (SAR)
Imiquimod and its analog Resiquimod are the archetypal immunomodulators of this class.[7] Resiquimod is noted to be 10 to 100 times more potent than Imiquimod and is an agonist for both TLR7 and TLR8, whereas Imiquimod is more selective for TLR7.[4][10] SAR studies on the related imidazo[4,5-c]quinoline scaffold have provided critical insights for designing novel agonists.[6][8]
| Position | Modification | Impact on Activity | Reference |
| N-1 | Substitution with alkyl chains | Generally tolerated; can influence potency and selectivity. | [8] |
| C-2 | Small alkoxy or alkyl groups (e.g., ethoxymethyl) | Enhances TLR8 activity. | [5] |
| C-4 | Amino group | Crucial for activity; forms key hydrogen bonds with the receptor. | [5] |
| Pyridine Ring | Modification from quinoline to pyridine | Can maintain potent TLR7 agonism. | [8] |
Experimental Protocol: TLR7/8 Reporter Assay
This assay quantitatively measures the activation of a TLR signaling pathway by a test compound.
Objective: To determine the EC50 value of a tetrahydroimidazo[4,5-c]pyridine derivative for TLR7 activation.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
Test compound stock solution (in DMSO)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
Positive control: Imiquimod or R848 (Resiquimod)
-
96-well, flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader (620-650 nm)
Procedure:
-
Cell Seeding: Suspend HEK-Blue™ hTLR7 cells in HEK-Blue™ Detection Medium at a concentration of 280,000 cells/mL. Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Add 20 µL of the diluted compounds, positive control, or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the optical density (OD) at 620-650 nm using a plate reader. The color change from pink to blue/purple indicates the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.
-
Analysis: Calculate the percentage of TLR7 activation relative to the positive control. Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.
Chapter 2: Anticancer Activity
The anticancer properties of tetrahydroimidazo[4,5-c]pyridine derivatives are multifaceted, stemming from both direct cytotoxic effects and indirect immune-mediated tumor clearance.
Mechanisms of Action
-
Kinase Inhibition: Several derivatives have been developed as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11] Other studies have identified derivatives that inhibit Cyclin-Dependent Kinase 9 (CDK9), a transcription-regulating kinase, and c-Met, a receptor tyrosine kinase often dysregulated in various cancers.[12][13]
-
Immunomodulation: The TLR7 agonistic activity described previously is a powerful anticancer mechanism. Topical application of Imiquimod 5% cream is an FDA-approved treatment for superficial basal cell carcinoma (BCC).[10] It works by inducing a local cytokine milieu that promotes an anti-tumor T-cell response and leads to tumor regression.[3][10]
-
Hedgehog Pathway Inhibition: In some cancers, like BCC, aberrant activation of the Hedgehog signaling pathway is a key driver of tumorigenesis. Imiquimod has been shown to antagonize this pathway by blocking the activation of the glioma-associated oncogene (GLI) transcription factors.[10]
Antiproliferative Activity Data
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| Imidazo[4,5-c]pyridines | PARP | 8.6 nM | [1] |
| Imidazo[4,5-b]pyridines | MCF-7 (Breast Cancer) | Prominent Activity | [14][15][16] |
| Imidazo[4,5-b]pyridines | BT-474 (Breast Cancer) | Prominent Activity | [14][15][16] |
| Imidazo[4,5-b]pyridines | CDK9 | 0.63 - 1.32 µM | [13] |
| Tetrahydro-3H-imidazo[4,5-c]pyridines | VEGFR-2 | Model Dependent | [11] |
Experimental Protocol: MTT Cell Proliferation Assay
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line (e.g., MCF-7).
Caption: Workflow for the MTT cell proliferation assay.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.
Chapter 3: Antiviral Activity
The structural features of tetrahydroimidazo[4,5-c]pyridine derivatives make them effective antiviral agents, acting through both immune-mediated and direct viral inhibition mechanisms.
Mechanisms of Action
-
Indirect (Immune-Mediated) Activity: As discussed, the induction of Type I interferons via TLR7 agonism is a potent, broad-spectrum antiviral mechanism.[7][9] This innate immune response can inhibit the replication of a wide variety of viruses. Clinical efficacy has been demonstrated against human papillomavirus (genital warts) and herpes genitalis.[7]
-
Direct Inhibition of Viral Enzymes: Specific derivatives have been shown to directly target viral enzymes. For instance, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) is a highly potent inhibitor of the in-vitro replication of Classical Swine Fever Virus (CSFV), a pestivirus.[17] This activity is mediated by targeting the viral RNA-dependent RNA-polymerase (RdRp).[17] Further modification of this scaffold has led to compounds with selective activity against the Hepatitis C Virus (HCV) RdRp.[1][18]
Antiviral Activity Data
| Compound | Virus | Target | Activity (EC50) | Reference |
| BPIP | CSFV (Wingene) | RdRp | 0.8 ± 0.2 µM | [17] |
| BPIP | CSFV (Alfort) | RdRp | 1.6 ± 0.4 µM | [17] |
| Imidazo[4,5-c]pyridine Derivative | HCV | RdRp | 0.10 - 0.20 µM | [1] |
Experimental Protocol: Plaque Reduction Assay
Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Procedure:
-
Cell Monolayer Preparation: Seed permissive cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., MEM containing 1% methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Remove the overlay and fix the cells with a methanol/acetone solution. Stain the cells with a crystal violet solution to visualize and count the plaques.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 from the dose-response curve.
Chapter 4: Other Emerging Biological Activities
Beyond the major areas of immunology, oncology, and virology, the tetrahydroimidazo[4,5-c]pyridine scaffold has shown promise in other therapeutic fields.
-
Antibacterial Activity: Derivatives have been identified as inhibitors of glutaminyl cyclase (QC) in Porphyromonas gingivalis, a keystone pathogen in periodontitis.[19][20] This presents a novel, targeted approach to treating this severe oral disease. Some compounds exhibit activity in the lower nanomolar range against this enzyme.[19][20]
-
Neurodegenerative Diseases: The structural similarity to purines suggests potential interactions with targets in the central nervous system. Research has explored imidazopyridine derivatives as potential multi-target-directed ligands for Alzheimer's disease, with activities including cholinesterase inhibition and modulation of amyloid-β aggregation.[21][22]
-
Anti-inflammatory and Immunosuppressive Activity: While some derivatives are immunostimulatory, others can have the opposite effect. For example, 3-deazaadenosine, an imidazo[4,5-c]pyridine ribonucleoside, is a potent inhibitor of lymphocyte-mediated cytolysis and shows in vivo anti-inflammatory effects, highlighting the scaffold's versatility.[23]
Conclusion
The tetrahydroimidazo[4,5-c]pyridine core represents a remarkably versatile scaffold in modern drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, from modulating the innate immune system as TLR7/8 agonists to directly inhibiting key enzymes in cancer and viral diseases. The success of approved drugs like Imiquimod validates the therapeutic potential of this chemical class. Future research will likely focus on refining the selectivity of these compounds for specific targets, optimizing their pharmacokinetic properties, and exploring their application in new therapeutic areas such as neurodegenerative and inflammatory diseases. The continued exploration of the rich chemical space surrounding this scaffold promises to yield the next generation of innovative therapeutics.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Tetrasubstituted imidazoles as incognito Toll-like receptor 8 a(nta)gonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 17. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrahydroimidazo[4,5- c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and core scientific principles related to 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride. It is structured to offer not just a historical narrative but also a practical understanding of its synthesis and pharmacological significance, reflecting the iterative nature of scientific discovery.
Part 1: Genesis of a Scaffold: From Natural Origins to Synthetic Accessibility
The story of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine begins not in a laboratory, but in the realm of natural products. The core of this heterocyclic system is found in spinacine , a naturally occurring amino acid derivative.
The Natural Blueprint: Discovery of Spinacine
Spinacine, chemically known as (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, was first identified in spinach (Spinacia oleracea)[1]. This discovery was a crucial first step, providing a "natural blueprint" for a novel heterocyclic scaffold. The presence of this compound in an edible plant suggests a history of human consumption, although its specific physiological roles are still an area of active investigation[1].
The decarboxylated form of spinacine, known as spinaceamine , is another key derivative. Histamine, a well-known biogenic amine, is the precursor to spinaceamine, being synthesized from the amino acid histidine through a decarboxylation reaction catalyzed by histidine decarboxylase[2][3][4][5]. This biosynthetic relationship highlights the close biochemical connection between this heterocyclic system and fundamental biological molecules.
The Synthetic Dawn: The Pictet-Spengler Reaction
The ability to synthesize the 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine core was a pivotal moment in its history, transforming it from a mere natural product curiosity into a versatile scaffold for medicinal chemistry. The cornerstone of its synthesis is the Pictet-Spengler reaction , a powerful tool for the construction of tetrahydroisoquinolines and related heterocyclic systems.
First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure[2]. In the context of the 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine scaffold, the reaction typically utilizes histamine or histidine as the β-arylethylamine precursor.
The general mechanism involves the formation of a Schiff base (or iminium ion) intermediate, which then undergoes an intramolecular electrophilic substitution to form the fused ring system. The use of histamine hydrochloride and paraformaldehyde is a common method for synthesizing the core structure[6].
The Role of the Hydrochloride Salt
The hydrochloride salt of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine is frequently utilized in research and development. The formation of a hydrochloride salt is a common strategy in medicinal chemistry to improve the solubility and stability of a compound. For basic compounds like the imidazo[4,5-c]pyridine derivatives, protonation of a nitrogen atom by hydrochloric acid results in a more water-soluble salt, which is often advantageous for in vitro and in vivo studies. This enhanced solubility facilitates formulation and administration, making it a preferred form for pharmacological evaluation.
Part 2: Pharmacological Exploration and Therapeutic Potential
The accessibility of the 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine scaffold through synthesis has paved the way for extensive pharmacological investigation. Researchers have explored a wide range of biological activities, establishing this heterocyclic system as a "privileged scaffold" in drug discovery.
Diverse Biological Activities
Derivatives of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Properties: Several studies have investigated the potential of imidazo[4,5-c]pyridine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
-
Antimicrobial and Antiviral Effects: The scaffold has also been explored for its potential in combating infectious diseases. Certain derivatives have shown activity against bacteria and viruses.
-
Enzyme Inhibition: A notable area of research is the inhibition of glutaminyl cyclase (QC) by tetrahydroimidazo[4,5-c]pyridine-based compounds. QC is an enzyme implicated in the pathogenesis of neurodegenerative diseases and other disorders, making its inhibitors promising therapeutic candidates.
The following table summarizes some of the key pharmacological applications of this scaffold:
| Biological Target/Activity | Therapeutic Area | Key Findings |
| Cancer Cell Lines | Oncology | Induction of apoptosis and inhibition of cell proliferation. |
| Various Bacteria and Viruses | Infectious Diseases | Demonstrated antimicrobial and antiviral efficacy in vitro. |
| Glutaminyl Cyclase (QC) | Neurodegenerative Diseases | Potent inhibition of the enzyme, suggesting therapeutic potential. |
Structure-Activity Relationship (SAR) Studies
The versatility of the Pictet-Spengler reaction and other synthetic methods allows for the systematic modification of the 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine core. This has enabled extensive structure-activity relationship (SAR) studies, where different substituents are introduced to optimize potency, selectivity, and pharmacokinetic properties. These studies are crucial for the rational design of new drug candidates based on this scaffold.
Part 3: Experimental Methodologies
A deep understanding of the experimental protocols is essential for researchers working with this compound. This section provides a generalized overview of the synthesis and a conceptual framework for biological evaluation.
Synthesis Protocol: Pictet-Spengler Reaction
The following is a generalized, step-by-step protocol for the synthesis of the 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine core.
Materials:
-
Histamine hydrochloride
-
Paraformaldehyde
-
Solvent (e.g., water, methanol)
-
Acid catalyst (if necessary)
-
Reagents for workup and purification (e.g., base for neutralization, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
Dissolution: Dissolve histamine hydrochloride in the chosen solvent in a round-bottom flask.
-
Addition of Aldehyde: Add paraformaldehyde to the solution.
-
Reaction: Stir the mixture at a specified temperature (e.g., reflux) for a designated period. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and neutralize it with a suitable base.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain the pure 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine.
Biological Evaluation: A Conceptual Workflow
The pharmacological evaluation of new derivatives typically follows a structured workflow, from initial screening to more in-depth mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Regulation of Histamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, also known as spinaceamine, is a bicyclic heterocyclic compound of significant interest in medicinal chemistry. Its rigid scaffold, incorporating both imidazole and piperidine rings, serves as a valuable pharmacophore in the design of bioactive molecules targeting a range of receptors and enzymes. Accurate structural elucidation and characterization of this core structure are paramount for any research and development endeavor. This guide provides a detailed overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, grounded in established principles and supported by data from related structures.
The synthesis of this compound is typically achieved through the Pictet-Spengler reaction, a well-established method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[1] In this case, the reaction involves the condensation of histamine with formaldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.[1][2] Understanding this synthetic route is crucial, as it provides the foundational logic for the expected molecular structure and, consequently, its spectroscopic signatures.
Mass Spectrometry Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, electrospray ionization (ESI) is a suitable soft ionization technique that would be expected to yield a prominent protonated molecular ion [M+H]⁺.
Expected Mass Spectrum
The molecular formula of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is C₆H₉N₃, with a monoisotopic mass of 123.080 g/mol . In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 124.087, providing confirmation of the elemental composition.
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₆H₉N₃⁺ | 123.080 |
| [M+H]⁺ | C₆H₁₀N₃⁺ | 124.087 |
| [M+Na]⁺ | C₆H₉N₃Na⁺ | 146.069 |
Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. The fragmentation of such heterocyclic systems is often driven by the stability of the resulting fragments. A plausible fragmentation pathway for 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is initiated by the cleavage of the tetrahydro-pyridine ring, which is the most flexible part of the molecule.
A characteristic fragmentation pattern would involve the retro-Diels-Alder (RDA) reaction of the piperidine ring, leading to the loss of ethylene (28 Da). Another likely fragmentation is the loss of a methyl radical followed by the loss of HCN from the imidazole ring.
Caption: Plausible MS/MS fragmentation of [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve a small amount of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer, such as a Q-TOF or Orbitrap, for high-resolution analysis.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 124.1) as the precursor and acquire product ion spectra using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete assignment of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine structure.
Caption: Structure of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine.[3]
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals corresponding to the protons in the imidazole and tetrahydropyridine rings. The chemical shifts are influenced by the electronic environment and neighboring atoms. Based on data from similar structures, the following assignments can be predicted.
| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Integration |
| H-2 | singlet | 7.5 - 7.8 | 1H |
| H-4 (CH₂) | triplet | 3.8 - 4.1 | 2H |
| H-6 (CH₂) | triplet | 2.8 - 3.1 | 2H |
| H-7 (CH₂) | multiplet | 2.6 - 2.9 | 2H |
| NH (imidazole) | broad singlet | 10.0 - 12.0 | 1H |
| NH (piperidine) | broad singlet | 2.0 - 4.0 | 1H |
Note: Chemical shifts are solvent-dependent. The NH protons are exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-4 | 40 - 45 |
| C-6 | 25 - 30 |
| C-7 | 45 - 50 |
| C-7a | 130 - 135 |
| C-3a | 115 - 120 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). DMSO-d₆ is often a good choice for observing exchangeable NH protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, 1-2 second relaxation delay.
-
To confirm NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH signals should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.
-
A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the tetrahydropyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and connecting the different ring systems.
-
Conclusion
The spectroscopic characterization of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine relies on the synergistic use of mass spectrometry and NMR spectroscopy. While MS provides essential information on molecular weight and fragmentation, a complete set of 1D and 2D NMR experiments is indispensable for unambiguous structure elucidation and the assignment of all proton and carbon signals. The protocols and expected data presented in this guide provide a robust framework for researchers working with this important heterocyclic scaffold.
References
The Histamine H3 Receptor Ligand: A Comprehensive Technical Guide for Drug Discovery and Development
This guide provides an in-depth exploration of histamine H3 receptor (H3R) ligands, intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of facts to offer a synthesized understanding of the core principles, experimental methodologies, and therapeutic potential associated with targeting this unique G-protein coupled receptor (GPCR).
Section 1: The Histamine H3 Receptor - A Master Regulator in the Central Nervous System
The histamine H3 receptor, first identified in 1983, stands as a critical modulator of neurotransmission within the central nervous system (CNS).[1][2][3][4] Unlike the more peripheral H1 and H2 receptors, the H3 receptor is predominantly expressed in the brain, where it functions as both a presynaptic autoreceptor on histaminergic neurons and a heteroreceptor on a wide array of other neuronal populations.[1][5][6] This dual role positions the H3R as a key regulator of not only histamine release but also the release of other major neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][5][6][7][8][9]
A notable characteristic of the H3 receptor is its high constitutive activity, meaning it can signal without the presence of an agonist.[1] This intrinsic activity provides a tonic inhibitory control over neurotransmitter release. Consequently, ligands targeting this receptor are often classified not just as agonists or antagonists, but also as inverse agonists, which can reduce the receptor's basal activity.[3][10][11]
Molecular Biology and Signaling Pathways
The H3 receptor is a member of the GPCR superfamily, characterized by seven transmembrane domains.[12] Upon activation by an agonist, the H3R couples to the Gαi/o subunit of the heterotrimeric G-protein.[2][5][13] This initiates a cascade of intracellular events, the most prominent of which is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][13] The reduction in cAMP can, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors.[13]
Furthermore, H3R activation has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[13] The βγ subunits of the G-protein can also directly interact with and inhibit N-type voltage-gated calcium channels, leading to a reduction in calcium influx and consequently, a decrease in neurotransmitter release.[1][2][5]
Section 2: Ligand Classification and Structure-Activity Relationships
The development of H3R ligands has evolved from imidazole-based compounds, structurally related to histamine, to a diverse range of non-imidazole scaffolds with improved pharmacokinetic properties.[7][14]
-
Agonists: These ligands mimic the action of histamine, activating the H3R and leading to the inhibition of neurotransmitter release. A classic example is (R)-α-methylhistamine.[3][15]
-
Antagonists: These ligands block the binding of agonists to the H3R, thereby preventing its activation.[1][6]
-
Inverse Agonists: Due to the H3R's constitutive activity, inverse agonists not only block agonist binding but also reduce the receptor's basal signaling, leading to an increase in neurotransmitter release.[10][11] Many compounds initially classified as antagonists were later found to be inverse agonists. Pitolisant is a notable example.[3][11]
The structure-activity relationship (SAR) studies of H3R ligands have identified key pharmacophoric features required for high affinity and selectivity. These typically include a basic amine group, a central lipophilic core, and a polar group, often an imidazole ring or a non-imidazole bioisostere.[14][16] The transition from agonists to antagonists/inverse agonists often involves modifications to the side chain connecting the basic amine and the core structure.[16]
Section 3: Therapeutic Potential of H3 Receptor Ligands
The strategic location and function of the H3R make it a compelling target for a variety of CNS disorders. H3R antagonists and inverse agonists, by increasing the release of pro-cognitive neurotransmitters like acetylcholine and dopamine, have garnered significant attention for their therapeutic potential.[1][2][6]
| Therapeutic Area | Rationale for Targeting H3R | Key Neurotransmitters Modulated |
| Narcolepsy | H3R antagonism promotes wakefulness by increasing histamine levels in the brain.[1][6][11] | Histamine |
| Alzheimer's Disease | Enhancing the release of acetylcholine and other neurotransmitters involved in cognition may improve memory and learning.[1][2][6] | Acetylcholine, Dopamine |
| ADHD | Modulation of dopamine and norepinephrine release can improve attention and cognitive function.[1][6][10] | Dopamine, Norepinephrine |
| Schizophrenia | H3R antagonists may address the negative and cognitive symptoms by modulating dopaminergic and other neurotransmitter systems.[1] | Dopamine, GABA |
| Obesity | Histamine plays a role in regulating appetite and energy expenditure through its actions in the hypothalamus.[6] | Histamine |
Pitolisant (Wakix) is the first H3R inverse agonist to receive clinical approval for the treatment of narcolepsy, validating the therapeutic potential of targeting this receptor.[1][3][11][13]
Section 4: Experimental Protocols for H3 Receptor Ligand Characterization
The rigorous evaluation of novel H3R ligands requires a combination of in vitro and in vivo assays. This section provides an overview of key experimental protocols.
In Vitro Assays
Radioligand binding assays are fundamental for determining the affinity of a test compound for the H3 receptor.[17] These assays typically involve competition between the unlabeled test compound and a radiolabeled ligand for binding to cell membranes expressing the H3R.[17]
Protocol: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation:
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-α-methylhistamine), and varying concentrations of the unlabeled test compound.[17][18]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known H3R ligand like clobenpropit).[17][19]
-
Incubate the plate to allow the binding to reach equilibrium.[18]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[17]
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[17]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[17]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.[17]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[17]
-
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. Given the H3R's coupling to Gαi/o, cAMP accumulation assays are a common method.[20]
Protocol: cAMP Accumulation Assay
-
Cell Culture:
-
Use cells stably expressing the H3 receptor.[20]
-
Seed the cells in a multi-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of the test compound.
-
To measure agonist activity, stimulate the cells with the test compound alone.
-
To measure antagonist/inverse agonist activity, stimulate the cells with a known H3R agonist (e.g., (R)-α-methylhistamine) in the presence of the test compound, after stimulating adenylyl cyclase with forskolin.[20][21]
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[20]
-
-
Data Analysis:
-
For agonists, plot the cAMP levels against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).
-
For antagonists/inverse agonists, plot the inhibition of the agonist-induced cAMP decrease against the compound concentration to determine the IC50.
-
In Vivo Models
Preclinical in vivo studies are essential to evaluate the therapeutic efficacy and pharmacokinetic properties of H3R ligands.[22] Animal models relevant to the target therapeutic area are employed. For instance, models of narcolepsy, cognitive impairment (e.g., scopolamine-induced amnesia), and ADHD are used to assess the pro-cognitive and wake-promoting effects of H3R antagonists/inverse agonists.[23][24] Behavioral tests such as the Morris water maze, object recognition tasks, and measures of locomotor activity are common endpoints.[23][25]
Section 5: Future Directions and Conclusion
The field of histamine H3 receptor research continues to evolve. The development of ligands with improved selectivity and pharmacokinetic profiles remains a key objective.[7] Furthermore, exploring the potential of multi-target ligands that combine H3R antagonism with other pharmacological activities, such as serotonin reuptake inhibition or monoamine oxidase B inhibition, offers exciting new therapeutic possibilities.[26][27]
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H3 Receptor Function and Ligands: Recent Developments: Ingenta Connect [ingentaconnect.com]
- 9. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 11. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity studies with histamine H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. | BioWorld [bioworld.com]
- 24. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 25. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The P2X7 Receptor Antagonist: A Technical Guide to Targeting a Key Node in Inflammation
Introduction: The P2X7 Receptor as a Central Mediator of Inflammatory Responses
In the intricate landscape of inflammatory signaling, the P2X7 receptor (P2X7R) has emerged as a critical checkpoint, translating extracellular danger signals into a robust cellular response.[1][2] This ligand-gated ion channel, activated by high concentrations of extracellular adenosine triphosphate (ATP), is a key player in the body's reaction to tissue damage and infection.[1][3] Under physiological conditions, extracellular ATP levels are low; however, in the context of cellular stress, injury, or infection, ATP is released in significant quantities, acting as a damage-associated molecular pattern (DAMP).[2][3] This surge in extracellular ATP activates the P2X7R, predominantly expressed on immune cells such as macrophages, microglia, and dendritic cells, initiating a cascade of pro-inflammatory events.[4]
The sustained activation of P2X7R leads to the formation of a non-selective pore, allowing the passage of molecules up to 900 Da.[5] This results in a significant influx of Ca²⁺ and Na⁺, and a crucial efflux of K⁺.[3][5] The drop in intracellular potassium is a potent trigger for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5][6][7] Consequently, antagonism of the P2X7 receptor presents a compelling therapeutic strategy for a multitude of inflammatory conditions.[1][8]
This technical guide provides an in-depth exploration of the P2X7 receptor as a therapeutic target, from its fundamental role in inflammatory signaling to the practicalities of antagonist development and evaluation.
The P2X7R Signaling Cascade: A Visualized Pathway
The activation of the P2X7 receptor initiates a complex series of intracellular events that culminate in a potent inflammatory response. The following diagram illustrates the core signaling pathway.
Caption: P2X7R Signaling Pathway in Inflammation.
Mechanism of Action of P2X7 Receptor Antagonists
P2X7 receptor antagonists are designed to block the activity of the P2X7 receptor, thereby preventing the downstream signaling events that lead to inflammation.[8] These antagonists can be classified based on their mode of interaction with the receptor:
-
Competitive (Orthosteric) Antagonists: These molecules bind to the same site as the endogenous agonist, ATP, directly competing with it and preventing receptor activation.
-
Non-competitive (Allosteric) Antagonists: These compounds bind to a site on the receptor that is distinct from the ATP-binding site.[9][10] This binding induces a conformational change in the receptor that prevents it from being activated by ATP.[9][10] Many of the P2X7R antagonists in development fall into this category.[10][11]
The development of allosteric modulators is often favored as they can offer greater selectivity and potentially a better safety profile compared to competitive antagonists that target the highly conserved ATP-binding pocket.
Drug Discovery and Development Workflow for P2X7R Antagonists
The journey from identifying the P2X7 receptor as a target to developing a clinically viable antagonist is a multi-step process.
Caption: P2X7R Antagonist Drug Discovery Workflow.
Assay Development and Screening for P2X7R Antagonists
A crucial step in the discovery of novel P2X7R antagonists is the development of robust and high-throughput screening (HTS) assays. The choice of assay depends on the specific aspect of P2X7R function being measured.
| Assay Type | Principle | Throughput | Key Considerations |
| Fluorescent Calcium Flux Assays (e.g., FLIPR) | Measures changes in intracellular Ca²⁺ concentration upon P2X7R activation using a Ca²⁺-sensitive dye. | High | Prone to off-target effects; may not capture the full activity profile of the receptor. |
| Dye Uptake Assays (e.g., YO-PRO-1, Ethidium Bromide) | Measures the uptake of fluorescent dyes through the large pore formed upon sustained P2X7R activation. | Medium to High | Directly assesses the unique pore-forming function of P2X7R. |
| Patch-Clamp Electrophysiology | Directly measures the ion channel activity of the P2X7R. | Low | Gold standard for characterizing channel kinetics and mechanism of action of antagonists. |
| IL-1β Release Assay | Measures the downstream functional consequence of P2X7R activation by quantifying the release of IL-1β from immune cells (e.g., LPS-primed monocytes). | Medium | Highly physiologically relevant; integrates the entire signaling cascade. |
Protocol: High-Throughput Screening for P2X7R Antagonists using a Fluorescent Calcium Flux Assay
-
Cell Preparation:
-
Plate HEK293 cells stably expressing the human P2X7 receptor in 384-well black, clear-bottom microplates.
-
Culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove cell culture medium and add the dye loading buffer to each well.
-
Incubate for 1 hour at 37°C to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds (potential antagonists).
-
Add the compounds to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
Use a fluorescent imaging plate reader (FLIPR) to measure baseline fluorescence.
-
Inject a solution of a P2X7R agonist (e.g., BzATP) to stimulate the receptor.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence in response to the agonist for each well.
-
Determine the inhibitory effect of the test compounds by comparing the response in compound-treated wells to control wells.
-
Calculate IC₅₀ values for active compounds.
-
Therapeutic Potential of P2X7 Receptor Antagonists in Inflammatory Diseases
The widespread expression of the P2X7 receptor on immune cells and its central role in inflammasome activation make it an attractive target for a variety of inflammatory and autoimmune diseases.[12][13]
Neuroinflammation
In the central nervous system (CNS), the P2X7 receptor is primarily expressed on microglia, the resident immune cells of the brain.[14] In neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as well as in conditions like neuropathic pain and ischemic brain injury, neuroinflammation is a key pathological feature.[1][14][15] Activation of microglial P2X7R contributes to the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, exacerbating neuronal damage.[15] Therefore, P2X7R antagonists that can cross the blood-brain barrier hold significant promise for the treatment of these devastating conditions.[15][16]
Respiratory Diseases
The P2X7 receptor plays a role in the pathogenesis of inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[17] In COPD, cigarette smoke-induced lung inflammation is associated with an upregulation of P2X7R.[18][19] Inhibition of the P2X7R has been shown to reduce lung inflammation and emphysema in preclinical models.[18] In silicosis, a fibrotic lung disease, the P2X7 receptor is involved in modulating inflammatory and fibrotic changes.[20]
Rheumatic Diseases
In rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation of the joints, the P2X7 receptor is implicated in the disease process.[21][22][23] High levels of extracellular ATP are found in the synovial fluid of RA patients, and P2X7R activation on synoviocytes contributes to the production of pro-inflammatory cytokines.[21] P2X7R antagonists have shown efficacy in preclinical models of arthritis by reducing inflammation and joint erosion.[22][24] Several P2X7R antagonists have been evaluated in clinical trials for RA.[24][25][26]
Challenges and Future Directions
Despite the strong scientific rationale for targeting the P2X7 receptor, the clinical development of antagonists has faced challenges.[1] While several compounds have demonstrated safety in early-phase clinical trials, demonstrating clear efficacy in complex inflammatory diseases has been more difficult.[13][26]
Future research and development efforts should focus on:
-
Optimizing Drug Properties: Developing antagonists with improved pharmacokinetic and pharmacodynamic profiles, including brain penetrance for CNS indications.[16]
-
Patient Stratification: Identifying biomarkers to select patient populations most likely to respond to P2X7R-targeted therapies.
-
Understanding Receptor Polymorphisms: The human P2X7R gene is highly polymorphic, with some single-nucleotide polymorphisms (SNPs) affecting receptor function.[27] Understanding the impact of these polymorphisms on antagonist efficacy will be crucial.
-
Exploring Combination Therapies: Investigating the potential of P2X7R antagonists in combination with other anti-inflammatory agents to achieve synergistic effects.
Conclusion
The P2X7 receptor stands as a pivotal control point in the inflammatory cascade, making it a highly attractive target for therapeutic intervention. A deep understanding of its signaling pathways, coupled with robust drug discovery and development strategies, will be essential to unlock the full potential of P2X7 receptor antagonists in the treatment of a wide range of debilitating inflammatory diseases. Continued research will undoubtedly pave the way for novel and effective therapies targeting this key inflammatory mediator.
References
- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2RX7 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 6. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are P2X7 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aminer.org [aminer.org]
- 12. P2X7 receptor: A potential therapeutic target for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P2X7 receptor antagonists for the treatment of systemic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. P2X7 receptor signalling in the pathogenesis of smoke-induced lung inflammation [sfera.unife.it]
- 20. P2X7 receptor modulates inflammatory and functional pulmonary changes induced by silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulating P2X7 Receptor Signaling during Rheumatoid Arthritis: New Therapeutic Approaches for Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. clinexprheumatol.org [clinexprheumatol.org]
- 23. mdpi.com [mdpi.com]
- 24. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Imidazo[4,5-c]pyridine as a Scaffold for Kinase Inhibitors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a deep dive into the utility of the imidazo[4,5-c]pyridine core as a privileged scaffold in the design of potent and selective kinase inhibitors. We will explore the underlying chemical principles, strategic design considerations, and practical methodologies that underscore its successful application in modern drug discovery.
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The fundamental challenge in targeting kinases lies in achieving selectivity. The highly conserved ATP-binding site across the kinome complicates the development of inhibitors that can distinguish between family members, leading to potential off-target effects.
This challenge has driven the exploration of "privileged scaffolds" – core molecular structures that exhibit a predisposition for binding to specific protein families. The imidazopyridine class of heterocycles, due to its structural resemblance to the natural purine core of ATP, has emerged as a versatile and potent scaffold for interacting with the hinge region of the kinase ATP-binding pocket.[1][2] This guide will focus specifically on the imidazo[4,5-c]pyridine isomer, a scaffold that has received significant attention for its potential in developing highly selective inhibitors.[3]
Caption: A generalized receptor tyrosine kinase signaling pathway, a common target for imidazopyridine-based inhibitors.
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Hinge-Binder
The imidazo[4,5-c]pyridine core is an isomer of the more extensively studied imidazo[4,5-b]pyridine.[4] Its key advantage lies in the specific arrangement of nitrogen atoms, which act as hydrogen bond donors and acceptors. This configuration allows it to form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of the adenine base of ATP.[5]
This bioisosteric relationship to purines provides a strong starting point for inhibitor design. The scaffold itself anchors the molecule in the correct orientation, allowing medicinal chemists to introduce substituents at various positions to achieve potency and selectivity. Unlike some covalent inhibitors that target cysteine residues, imidazo[4,5-c]pyridine derivatives typically act as reversible, ATP-competitive inhibitors.[6]
Caption: The scaffold forms critical hydrogen bonds with the kinase hinge backbone, anchoring the inhibitor.
Synthesis and Chemical Derivatization
A key advantage of the imidazo[4,5-c]pyridine scaffold is its synthetic tractability. Multiple routes have been developed, often starting from substituted diaminopyridines.[7] A common and effective method involves the condensation of a 3,4-diaminopyridine derivative with a carboxylic acid or aldehyde, often facilitated by a dehydrating agent like polyphosphoric acid (PPA), sometimes under microwave irradiation for improved efficiency and yields.[2]
The true power of the scaffold lies in its amenability to diversification. Halogenated intermediates allow for the introduction of a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling systematic exploration of the structure-activity relationship (SAR).
Experimental Protocol 1: Synthesis of a Representative Imidazo[4,5-c]pyridin-2-one Core
This protocol is adapted from methodologies used to generate DNA-PK and Src family kinase inhibitors.[3][8] It outlines a robust pathway to a versatile intermediate.
Objective: To synthesize a 6-anilino-1H-imidazo[4,5-c]pyridin-2(3H)-one core, a key intermediate for further derivatization.
Materials:
-
2,6-dichloro-3-nitropyridin-4-amine
-
Substituted aniline (e.g., 4-chloroaniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH), Water (H₂O), Ethyl acetate (EtOAc), Brine
Step-by-Step Procedure:
-
Step A: Nucleophilic Aromatic Substitution
-
To a solution of 2,6-dichloro-3-nitropyridin-4-amine (1.0 eq) in n-BuOH, add the desired substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) for 12-18 hours, monitoring by LC-MS.
-
Causality: The electron-withdrawing nitro group activates the pyridyl ring for SNAr, and the aniline displaces one of the chlorides. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.
-
Upon completion, cool the mixture, concentrate under reduced pressure, and purify the residue by silica gel chromatography to yield the substituted nitropyridine intermediate.
-
-
Step B: Nitro Group Reduction
-
Suspend the product from Step A (1.0 eq) in a mixture of EtOH and H₂O.
-
Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by a color change from yellow to colorless and confirmed by LC-MS.
-
Causality: Iron in the presence of a mild proton source (NH₄Cl/H₂O) is a classic and effective method for reducing aromatic nitro groups to amines, yielding the crucial diaminopyridine intermediate.
-
Filter the hot reaction mixture through a pad of Celite, wash with hot EtOH, and concentrate the filtrate. The crude product is often carried forward without further purification.
-
-
Step C: Imidazolone Ring Formation
-
Dissolve the crude diaminopyridine from Step B (1.0 eq) in anhydrous DMF.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 4-6 hours until LC-MS indicates complete consumption of the starting material.
-
Causality: CDI is an excellent reagent for forming the cyclic urea (imidazolone) by reacting with the two adjacent amino groups on the pyridine ring.
-
Quench the reaction by adding water, which will precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain the target imidazo[4,5-c]pyridin-2-one core.
-
Self-Validation: Each step should be monitored by LC-MS to confirm product formation and consumption of starting material. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Case Studies: Targeting Specific Kinases
The versatility of the imidazo[4,5-c]pyridine scaffold is best illustrated through its application against different kinase targets.
DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair. Inhibiting DNA-PK can sensitize cancer cells to radiotherapy.[3] Researchers identified a series of 6-anilino imidazo[4,5-c]pyridin-2-ones as potent and selective DNA-PK inhibitors.[9]
Structure-Activity Relationship (SAR) Highlights:
| Compound Ref. | R¹ (Aniline Substitution) | DNA-PK IC₅₀ (nM) | Selectivity vs. PI3Kα | Notes |
| 6 | Unsubstituted | 4000 | ~2.5x | Starting point, modest potency.[9] |
| 9 | 2-Me | 1600 | >6x | Small lipophilic groups at the 2-position increase potency.[9] |
| 15 | 2-Cl | 1100 | >9x | Confirms tolerance for small lipophilic groups at 2-position.[9] |
| 10 | 4-OMe | 280 | >35x | H-bond acceptor at the 4-position provides a significant potency boost.[9] |
| 13 | 4-Cl | 110 | >90x | Further evidence for beneficial interaction at the 4-position.[9] |
| 78 | Complex (proprietary) | <10 | >1000x | Optimized lead candidate with excellent potency and selectivity.[3] |
This data is compiled from publicly available research to illustrate SAR trends.[3][9]
The key takeaway is that while the core scaffold provides the necessary hinge-binding, substitutions on the appended aniline ring are crucial for dialing in potency and, critically, selectivity against related kinases like PI3K.
Src Family Kinases (SFKs)
SFKs are non-receptor tyrosine kinases that are often overactive in glioblastoma (GBM). A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as novel SFK inhibitors.[8]
Structure-Activity Relationship (SAR) Highlights:
| Compound Ref. | N1 Substitution | N3 Substitution | Src IC₅₀ (µM) | Fyn IC₅₀ (µM) |
| 1e | Cyclohexyl | 4-Chlorophenyl | 0.28 | 0.35 |
| 1f | tert-Butyl | 4-Chlorophenyl | 0.33 | 0.41 |
| 1g | Isobutyl | 4-Chlorophenyl | 0.25 | 0.30 |
| 1s | 3-Fluorobenzyl | 4-Chlorophenyl | 0.15 | 0.21 |
Data extracted from a study on SFK inhibitors for glioblastoma.[8]
In this series, optimization focused on the N1 and N3 positions of the imidazolone ring. The study found that introducing a 3-fluorobenzyl group at the N1 position (compound 1s ) resulted in the most potent inhibition against Src and Fyn kinases. This demonstrates how different exit vectors on the same core can be exploited to target different kinase families.[8]
A Practical Drug Discovery Workflow
Developing a kinase inhibitor around the imidazo[4,5-c]pyridine scaffold follows a now-classic drug discovery cascade.
Caption: A typical workflow for developing kinase inhibitors using the imidazo[4,5-c]pyridine scaffold.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common, robust method for determining inhibitor potency (IC₅₀) in a high-throughput format.
Objective: To measure the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of a target kinase.
Principle: The assay uses a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer (Alexa Fluor™ 647-labeled) that binds to the ATP site. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the terbium donor and the Alexa Fluor acceptor. An inhibitor competes with the tracer, disrupting FRET and causing a decrease in the emission signal.
Materials:
-
Target Kinase (e.g., GST-tagged DNA-PK)
-
LanthaScreen™ Tb-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (solubilized in DMSO)
-
Assay Buffer
-
384-well microplate (low-volume, black)
-
Plate reader capable of time-resolved FRET (TR-FRET)
Step-by-Step Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point dose-response curve.
-
Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include DMSO-only wells for "no inhibition" (0%) controls and wells without kinase for "high inhibition" (100%) controls.
-
-
Kinase/Antibody Mix Preparation:
-
Prepare a 2X solution of the Kinase and Tb-anti-GST antibody in the assay buffer at the pre-determined optimal concentrations.
-
Causality: Using a 2X solution allows for the addition of an equal volume of the tracer mix later, ensuring all components are at the desired 1X final concentration.
-
Dispense 5 µL of this mix into each well containing the test compounds.
-
-
Incubation:
-
Gently mix the plate and incubate at room temperature for 60 minutes. This allows the inhibitor to reach binding equilibrium with the kinase.
-
-
Tracer Addition:
-
Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Dispense 5 µL of the tracer solution into all wells.
-
-
Final Incubation & Reading:
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both the terbium (donor) and Alexa Fluor (acceptor) wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: The assay's robustness is confirmed by a Z'-factor > 0.5, calculated from the control wells. The IC₅₀ values for known reference inhibitors should also be within the expected range.
Conclusion and Future Outlook
The imidazo[4,5-c]pyridine scaffold has proven to be a highly effective and synthetically versatile core for the development of kinase inhibitors. Its ability to form key interactions with the kinase hinge region provides a solid foundation for building potency and selectivity. Successful campaigns against targets like DNA-PK and Src kinases underscore its value in oncology drug discovery.[3][8] Future work will likely involve applying this scaffold to a broader range of kinase targets and employing advanced techniques like structure-based drug design to further refine inhibitor properties, leading to the development of next-generation targeted therapies.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Architecture of Innovation: A Technical Guide to Developing Derivatives as Antitumor Agents
This guide provides an in-depth exploration of the methodologies and strategic considerations essential for the discovery and preclinical development of novel derivative compounds as potential antitumor agents. It is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology. We will dissect the critical path from conceptualization to in vivo validation, emphasizing the scientific rationale behind experimental choices and the establishment of self-validating protocols.
The Rationale for Derivatization in Oncology Drug Discovery
The therapeutic landscape of oncology is in a constant state of evolution, driven by the need for more effective and less toxic treatments. While nature provides a rich scaffold of bioactive molecules, and synthetic chemistry offers boundless structural possibilities, parent compounds often possess suboptimal pharmacological profiles.[1][2] Derivatization, the chemical modification of a known compound, emerges as a powerful strategy to overcome these limitations. The primary goals of derivatization in this context are to:
-
Enhance Potency and Selectivity: Modifications can improve the affinity and specificity of a molecule for its biological target, thereby increasing its therapeutic efficacy and reducing off-target effects.[3][4]
-
Improve Pharmacokinetic Properties: Issues such as poor solubility, limited bioavailability, and rapid metabolism can be addressed through chemical modification, leading to better drug exposure at the tumor site.[1][5][6]
-
Overcome Drug Resistance: Derivatives can be designed to evade resistance mechanisms that have developed against existing therapies.[3]
-
Reduce Toxicity: By increasing target selectivity and altering metabolic pathways, derivatization can lead to a more favorable safety profile.[4]
This guide will navigate the multifaceted process of developing these optimized molecules, from initial design and synthesis to rigorous preclinical evaluation.
Classes of Antitumor Derivatives: A Landscape of Therapeutic Potential
The sources for lead compounds in anticancer drug discovery are diverse, broadly categorized into natural products and synthetic molecules.
Natural Product Derivatives: Honing Nature's Arsenal
For centuries, natural products have been a cornerstone of medicine.[2][7] Many clinically successful anticancer drugs are either natural products or their semi-synthetic derivatives.[8][9]
-
Vinca Alkaloids (e.g., Vinblastine, Vincristine): Derived from the Madagascar periwinkle, these compounds inhibit microtubule polymerization, a critical process for cell division.[8][10]
-
Taxanes (e.g., Paclitaxel, Docetaxel): Originally isolated from the Pacific yew tree, taxanes also target microtubules but work by stabilizing them, leading to mitotic arrest.[8][9]
-
Camptothecins (e.g., Topotecan, Irinotecan): These derivatives of camptothecin, an alkaloid from the Camptotheca acuminata tree, are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair.[8][11]
-
Curcumin and its Derivatives: The active component of turmeric, curcumin, has demonstrated antioxidant, anti-inflammatory, and anticancer properties.[12] Its derivatives are being developed to improve its poor bioavailability and enhance its therapeutic effects.[12]
Synthetic Derivatives: Engineering Novel Solutions
Synthetic chemistry provides the tools to create vast libraries of novel compounds and to systematically optimize lead structures.
-
Combinatorial Chemistry: This high-throughput approach allows for the rapid synthesis of a large number of different but structurally related molecules.[13][14][15] These "libraries" can then be screened for anticancer activity, significantly accelerating the initial stages of drug discovery.[13][14]
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of a lead molecule and evaluating the impact on its biological activity, researchers can identify the key chemical features required for its anticancer effects.[3][16] This knowledge guides the design of more potent and selective derivatives.
-
Kinase Inhibitors: A major class of targeted therapies, these small molecules are designed to block the activity of specific kinases, enzymes that are often dysregulated in cancer and drive tumor growth.[17][18] The development of numerous kinase inhibitors has been a significant success story in modern oncology.
The Preclinical Evaluation Workflow: A Rigorous Path to Validation
Once a library of derivatives has been synthesized, a systematic and robust preclinical evaluation workflow is crucial to identify the most promising candidates for further development. This process is designed to be a self-validating system, with each stage providing critical data that informs the decision to proceed to the next.
In Vitro Screening: The Initial Litmus Test
In vitro assays provide the first indication of a compound's potential as an anticancer agent.[19][20][21] They are relatively inexpensive and high-throughput, allowing for the rapid screening of large numbers of derivatives.[22][23]
These assays are the workhorse of initial screening, providing a quantitative measure of a compound's ability to inhibit cancer cell growth or induce cell death.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the derivative compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[22]
| Parameter | Description |
| Cell Line | A panel of cancer cell lines from different tissues should be used to assess the spectrum of activity.[23] |
| Seeding Density | Optimized for each cell line to ensure logarithmic growth during the assay period. |
| Compound Concentrations | A wide range of concentrations should be tested to generate a complete dose-response curve. |
| Incubation Time | Typically 24-72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action. |
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[24] Flow cytometry is a powerful technique to quantify apoptosis.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the derivative compounds at their IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-negative cells: Live cells.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Diagram: Experimental Workflow for In Vitro Screening
Caption: A streamlined workflow for the initial in vitro evaluation of antitumor derivatives.
In Vivo Models: Assessing Efficacy in a Biological System
Promising candidates from in vitro screening must be evaluated in living organisms to assess their efficacy, toxicity, and pharmacokinetic properties.[20][22][25] Animal models are indispensable for this stage of preclinical development.[26]
Human tumor xenografts, where human cancer cells are implanted into immunodeficient mice, are a widely used in vivo model.[25][27]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the derivative compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
| Parameter | Description |
| Mouse Strain | Immunodeficient mice are required to prevent rejection of the human tumor cells.[22][25] |
| Cell Line | The choice of cell line should be based on the in vitro activity of the compound and the desired tumor type to model. |
| Dose and Schedule | Determined from maximum tolerated dose (MTD) studies. |
| Route of Administration | Should be relevant to the intended clinical route of administration. |
| Ethical Considerations | All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. |
Diagram: Signaling Pathway Targeted by a Hypothetical Derivative
Caption: A hypothetical derivative inhibiting key nodes in cancer cell signaling pathways.
Computational Approaches: Guiding Rational Drug Design
In silico methods, particularly molecular docking, play an increasingly important role in modern drug discovery.[28][29] These computational techniques can predict how a derivative might bind to its protein target, providing valuable insights for lead optimization.[17][30][31]
Process: Molecular Docking
-
Target Preparation: Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: Generate the 3D structure of the derivative compound and optimize its geometry.
-
Docking Simulation: Use docking software to predict the binding pose and affinity of the derivative within the protein's active site.
-
Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of the derivative's activity. This information can guide the design of new derivatives with improved binding characteristics.
Challenges and Future Directions
The development of new anticancer agents is a complex and challenging endeavor.[32][33][34][35] Key hurdles include:
-
Drug Resistance: Cancer cells can develop resistance to chemotherapy through various mechanisms.[3]
-
Toxicity: Many anticancer drugs have a narrow therapeutic window, causing significant side effects.[2][6]
-
Pharmacokinetic Challenges: Poor solubility, low bioavailability, and rapid metabolism can limit a drug's effectiveness.[1][5][6]
Future research will focus on:
-
Combination Therapies: Using derivatives in combination with other anticancer drugs to enhance efficacy and overcome resistance.[36]
-
Targeted Drug Delivery: Developing novel drug delivery systems (e.g., nanoparticles, antibody-drug conjugates) to specifically deliver the derivative to the tumor site, increasing its efficacy and reducing systemic toxicity.[5]
-
Personalized Medicine: Using biomarkers to identify patients who are most likely to respond to a particular derivative, leading to more effective and tailored cancer treatments.
Conclusion
The exploration of derivatives as potential antitumor agents is a dynamic and promising field of research. By combining rational drug design, robust preclinical evaluation, and a deep understanding of cancer biology, scientists can continue to develop novel therapies that improve the lives of cancer patients. This guide has provided a framework for this intricate process, emphasizing the importance of scientific rigor and a commitment to innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products for Cancer Therapy: A Review of Their Mechanism of Actions and Toxicity in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solutionsop.co.uk [solutionsop.co.uk]
- 7. Natural Products and Synthetic Analogs as a Source of Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. britannica.com [britannica.com]
- 11. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 12. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combinatorial approaches in anticancer drug discovery: recent advances in design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stork: Application of combinatorial library methods in cancer research and drug discovery [storkapp.me]
- 16. Coumarin Derivatives as Anticancer Agents for Lung Cancer Therapy: A Review | Bentham Science [benthamscience.com]
- 17. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]
- 18. mdpi.com [mdpi.com]
- 19. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. noblelifesci.com [noblelifesci.com]
- 21. scilit.com [scilit.com]
- 22. iv.iiarjournals.org [iv.iiarjournals.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. arborpharmchem.com [arborpharmchem.com]
- 25. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ijpbs.com [ijpbs.com]
- 28. journaljpri.com [journaljpri.com]
- 29. mdpi.com [mdpi.com]
- 30. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. New Challenges and Inspired Answers for Anticancer Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Challenges in Pharmacology of Anti-Cancer Drugs – The Search for Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 35. portlandpress.com [portlandpress.com]
- 36. Natural Products as Anticancer Agents: Current Status and Future Perspectives [mdpi.com]
An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Hydrochloride (CAS 879668-17-4) for Advanced Research Applications
Core Molecular Profile and Strategic Importance
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride, identified by CAS number 879668-17-4, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its strategic value stems from the fusion of an imidazole ring with a tetrahydropyridine moiety. This bicyclic system is a bioisostere of purines, the fundamental building blocks of nucleic acids. This structural mimicry allows imidazopyridine derivatives to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes that recognize purine-like structures.[1][2][3]
The tetrahydro- prefix indicates a saturated pyridine ring, which provides a three-dimensional geometry that can be crucial for fitting into the active sites of protein targets. The hydrochloride salt form is deliberately chosen to enhance the compound's stability and aqueous solubility, which are advantageous properties for handling, formulation, and use in biological assays.[4]
Below is a summary of its key chemical identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 879668-17-4 | [5] |
| IUPAC Name | 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride | [1][3] |
| Alternate Names | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine HCl; 4,5,6,7-Tetrahydro-5-azabenzimidazole HCl | [5] |
| Molecular Formula | C₆H₁₀ClN₃ | [1][5] |
| Molecular Weight | 159.62 g/mol | [5] |
| Canonical SMILES | C1CNCC2=C1N=CN2.Cl | [1] |
| InChI Key | CHLFJSVTUQAGSC-UHFFFAOYSA-N | [1] |
Physicochemical Properties and Handling
While comprehensive experimental data for this specific compound is limited, a review of supplier safety data sheets (SDS) provides essential information for laboratory use. The compound is typically supplied as a solid and is stable under recommended storage conditions.
| Property | Value | Notes |
| Appearance | Solid | [6] |
| Melting/Freezing Point | No data available | [6] |
| Boiling Point | No data available | [6] |
| Solubility | Enhanced by hydrochloride salt form | [4] |
| Stability | Stable under recommended storage conditions | [6] |
Expert Insight on Handling: The hygroscopic nature of many hydrochloride salts necessitates storage in a cool, dry environment, preferably in a desiccator. For experimental use, especially in cell-based assays, it is crucial to prepare fresh solutions and validate their pH to avoid confounding effects from the acidic nature of the hydrochloride salt.
Applications in Drug Discovery and Proteomics
The primary application of CAS 879668-17-4 is as a foundational scaffold in medicinal chemistry and for use in proteomics research.[5] Proteomics, the large-scale study of proteins, is integral to modern drug discovery for identifying novel therapeutic targets and discovering biomarkers.[7][8]
Causality of Application: The imidazo[4,5-c]pyridine core is a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets. Derivatives of this core structure have been successfully developed as potent inhibitors for several important drug target classes:
-
Kinase Inhibitors: Researchers have designed and synthesized derivatives as inhibitors of VEGFR-2 and Src family kinases, which are critical targets in oncology.[4][9]
-
Enzyme Inhibitors: The tetrahydroimidazo[4,5-c]pyridine scaffold has been used as a starting point for developing inhibitors of enzymes like Porphyromonas gingivalis glutaminyl cyclase.[10]
-
Dual-Activity Ligands: In more complex drug design, this core has been incorporated into molecules that act as dual antagonists for the Angiotensin II type 1 (AT1) receptor and partial agonists for PPAR-γ, showcasing its versatility.[6]
In the context of proteomics, this compound serves as an ideal fragment or building block.[5] It can be used in fragment-based screening campaigns to identify initial low-affinity hits against a protein of interest. These hits are then elaborated into more potent leads. The workflow below illustrates this logical progression from core scaffold to potential drug candidate.
Caption: Drug discovery workflow using CAS 879668-17-4 as a core scaffold.
Synthesis and Experimental Protocols
Conceptual Synthesis Pathway
While specific, scaled-up industrial synthesis routes are proprietary, the academic literature provides a reliable method for synthesizing the core tetrahydroimidazo[4,5-c]pyridine scaffold. A common and effective approach is the Pictet-Spengler reaction.[10]
-
Reactants: The reaction typically starts with histamine hydrochloride and an aldehyde, such as paraformaldehyde.
-
Cyclization: The histamine undergoes a condensation reaction with the aldehyde, followed by an intramolecular electrophilic substitution (cyclization) to form the bicyclic ring system.
-
Purification: The resulting product, the core scaffold, is then purified using standard techniques like column chromatography or recrystallization.
-
Diversification: The secondary amine in the tetrahydropyridine ring is a key functional handle. It can be readily modified via reactions like acylation or alkylation to generate a diverse library of analogues for screening.[10]
Protocol: Preparation of a 10 mM Stock Solution for In Vitro Screening
This protocol describes a self-validating system for preparing a standard stock solution for use in biological assays.
Materials:
-
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Hydrochloride (CAS 879668-17-4)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Pre-Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM stock solution (MW = 159.62 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 159.62 g/mol * (1000 mg / 1 g) = 1.5962 mg.
-
-
Weighing (Self-Validation Step 1): Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh approximately 1.6 mg of the compound into the tube. Record the exact mass to four decimal places. This exact mass will be used to calculate the final, precise concentration.
-
Solubilization: Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. For example, if 1.6500 mg was weighed, the required DMSO volume is:
-
Volume (µL) = (1.6500 mg / 159.62 mg/mmol) / 10 mmol/L * 1,000,000 µL/L ≈ 1033.7 µL.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Cap tightly and vortex vigorously for 2-3 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Storage (Self-Validation Step 2): Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: For most aqueous biological assays, the DMSO stock is serially diluted into the appropriate assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Conclusion and Future Outlook
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS 879668-17-4) is more than just a chemical reagent; it is a strategically valuable starting point for the discovery of novel therapeutics. Its structural similarity to endogenous purines provides a foundation for designing molecules that can modulate a wide range of protein targets. The proven success of the imidazopyridine scaffold in generating clinical candidates underscores its importance. Future research will likely focus on using this core to explore new chemical space, developing inhibitors for novel target classes, and employing it in advanced proteomics techniques like chemical proteomics to map drug-target interactions on a global scale.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Targeting a Keystone Pathogen: A Technical Guide to the Inhibition of Porphyromonas gingivalis Glutaminyl Cyclase
Abstract
Porphyromonas gingivalis, a gram-negative anaerobe, is a keystone pathogen in the development and progression of chronic periodontitis, a widespread inflammatory disease linked to significant systemic health issues, including cardiovascular disease, rheumatoid arthritis, and Alzheimer's disease.[1][2] A critical enzyme in the virulence of this pathogen is glutaminyl cyclase (QC), a post-translational modifying enzyme essential for the stability and function of numerous secreted and outer membrane proteins. This technical guide provides an in-depth exploration of P. gingivalis QC (PgQC) as a therapeutic target. It details the molecular rationale for its inhibition, presents comprehensive, field-proven protocols for high-throughput screening and validation of inhibitors, and outlines the subsequent steps for lead optimization and preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to creating novel anti-infective therapies.
Introduction: The Strategic Imperative for Targeting P. gingivalis Glutaminyl Cyclase
Conventional treatments for periodontitis, such as mechanical debridement and broad-spectrum antibiotics, face challenges with the rise of antibiotic resistance and the disruption of the commensal oral microbiome.[1] A more targeted approach focuses on disarming key virulence factors of keystone pathogens like P. gingivalis.
The "Q-Rule" and the Critical Role of PgQC in Bacterial Survival
In P. gingivalis and other members of the Bacteroidetes phylum, a majority of proteins destined for the periplasm or secretion via the Type IX Secretion System (T9SS) adhere to the "Q-rule".[3] This rule dictates that following the cleavage of the N-terminal signal peptide by signal peptidase I, a glutamine (Gln) residue is exposed at the new N-terminus.[3][4]
This exposed glutamine is a substrate for glutaminyl cyclase, which catalyzes the intramolecular cyclization of the N-terminal glutamine to form a pyroglutamate (pGlu) residue, releasing ammonia in the process.[1][3] This seemingly subtle modification has profound consequences for the bacterium:
-
Protein Stabilization: The pGlu cap protects proteins from degradation by exopeptidases, significantly increasing their stability in the hostile environment of the periodontal pocket.[1][3]
-
Virulence Factor Maturation: Many of P. gingivalis's key virulence factors, including the potent proteases known as gingipains (RgpA, RgpB, and Kgp), are subject to this modification.[5][6] Proper maturation and function of these proteins are dependent on pyroglutamination.
-
Essential for Growth: Crucially, studies have demonstrated that glutaminyl cyclase is essential for the growth of P. gingivalis.[3] Its inhibition leads to a lethal phenotype, making it an attractive drug target.[3]
A Druggable Target with a Twist: The Mammalian-Like Fold
Interestingly, PgQC is a type II glutaminyl cyclase, exhibiting a structural fold and catalytic mechanism that are more similar to mammalian QCs than to the type I QCs found in most other bacteria.[1][7] While this presents a challenge for developing highly selective inhibitors, significant differences in the active site provide a viable path for the design of species-specific drugs.[1][8] The development of inhibitors with selectivity for PgQC over human QC (hQC) is an active area of research.[9]
The Drug Discovery Workflow: From Hit Identification to Preclinical Candidate
The process of developing a PgQC inhibitor follows a structured, multi-stage pipeline. This guide will provide detailed protocols and the underlying scientific rationale for each critical phase.
Caption: The PgQC inhibitor drug discovery pipeline.
High-Throughput Screening (HTS) for PgQC Inhibitors: A Step-by-Step Protocol
The initial step in identifying novel inhibitors is a robust and reproducible high-throughput screen. The following protocol describes a continuous, coupled-enzyme fluorescent assay suitable for screening large compound libraries.[10][11]
Principle of the Assay
This assay leverages glutamate dehydrogenase (GDH) as the coupling enzyme. PgQC catalyzes the conversion of a glutamine-containing substrate to its pyroglutamate form, releasing ammonia (NH₃). GDH then uses this ammonia to convert α-ketoglutarate and NADH to glutamate and NAD⁺. The rate of NADH consumption, which is monitored by the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm), is directly proportional to the activity of PgQC.
Caption: Coupled enzyme assay for PgQC activity.
Materials and Reagents
-
Recombinant PgQC: Expressed and purified from E. coli.
-
Substrate: Gln-AMC (L-Glutaminyl-7-amino-4-methylcoumarin).
-
Coupling Enzyme: Glutamate Dehydrogenase (GDH).
-
Cofactors: α-Ketoglutarate, NADH.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT.
-
Positive Control: A known QC inhibitor (e.g., benzimidazole derivative).[7]
-
Negative Control: DMSO (vehicle).
-
Plates: 384-well, low-volume, black, flat-bottom plates.
Experimental Protocol
-
Compound Plating:
-
Dispense 100 nL of test compounds (typically at 10 mM in DMSO) into the assay plates using an acoustic liquid handler.
-
Dispense 100 nL of positive and negative controls into designated wells.
-
-
Enzyme Preparation:
-
Prepare a 2X enzyme solution in assay buffer containing the final concentration of PgQC (e.g., 10 nM).
-
Dispense 5 µL of the 2X enzyme solution into each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Rationale: This pre-incubation step allows for the identification of time-dependent inhibitors.
-
-
Substrate/Cofactor Mix Preparation:
-
Prepare a 2X substrate/cofactor mix in assay buffer containing the final concentrations of Gln-AMC (e.g., 50 µM), GDH (e.g., 10 U/mL), α-ketoglutarate (e.g., 1 mM), and NADH (e.g., 200 µM).
-
Rationale: Substrate and cofactor concentrations are optimized to be near their respective Km values to ensure the reaction is sensitive to inhibition.
-
-
Reaction Initiation and Measurement:
-
Dispense 5 µL of the 2X substrate/cofactor mix into each well to start the reaction.
-
Immediately transfer the plate to a fluorescent plate reader.
-
Monitor the decrease in fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the fluorescence decay curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (V_compound - V_pos_ctrl) / (V_neg_ctrl - V_pos_ctrl))
-
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Hit Validation and Lead Generation
Primary hits from the HTS must undergo a rigorous validation process to eliminate false positives and to characterize their potency and mechanism of action.
Hit Confirmation and IC₅₀ Determination
-
Orthogonal Assays: Confirm the activity of hits using a different assay format, such as a discontinuous HPLC-based assay that directly measures substrate to product conversion.[12][13] This helps to rule out compounds that interfere with the coupled enzyme system.
-
Dose-Response Curves: Test confirmed hits in a serial dilution to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of potency.
Enzyme Kinetics and Mechanism of Inhibition
-
Michaelis-Menten Kinetics: Perform enzyme kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of the inhibitor.
-
Lineweaver-Burk Plots: Plot the data to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This provides crucial insights into how the inhibitor interacts with the enzyme.
| Inhibitor | IC₅₀ (µM) | Mechanism of Inhibition | Selectivity (hQC/PgQC) |
| Compound A | 1.2 | Competitive | 15 |
| Compound B | 5.8 | Non-competitive | >50 |
| Compound C | 0.5 | Competitive | 3 |
| Compound D | 25.1 | Uncompetitive | >100 |
| Table 1: Example data from hit validation and initial characterization. |
In Vitro Cellular and Biofilm Assays
The ultimate goal is to find compounds that are effective against the bacteria. Therefore, validated hits must be tested in more complex biological systems.
-
P. gingivalis Growth Inhibition: Test the compounds for their ability to inhibit the growth of P. gingivalis in liquid culture.[1][2] This confirms that the inhibitor can access its target in a whole-cell context.
-
Gingipain Activity Assay: As gingipain maturation is a key downstream effect of PgQC activity, assess the impact of inhibitors on gingipain activity in P. gingivalis cultures.[5] A reduction in gingipain activity is a strong indicator of target engagement.
-
Multi-species Biofilm Models: Periodontitis is a biofilm-mediated disease. Test the efficacy of inhibitors in multi-species biofilm models that mimic the subgingival plaque.[5][6] This provides a more clinically relevant assessment of the compound's potential.
Preclinical Evaluation in Animal Models
Promising lead compounds must be evaluated for their efficacy and safety in vivo. Several animal models are available to study periodontitis.[14][15][16]
Choice of Animal Model
-
Rodent Models (Mice and Rats): These are the most common models due to their cost-effectiveness and ease of handling.[15][17] Periodontitis can be induced by ligature placement around the molars or by oral gavage with P. gingivalis.[14][15]
-
Larger Animal Models (Rabbits, Dogs, Non-human Primates): These models offer greater anatomical and physiological similarity to humans but are more expensive and ethically complex.[16][18]
Efficacy Endpoints
-
Alveolar Bone Loss: This is the hallmark of periodontitis and can be quantified using micro-computed tomography (micro-CT).
-
Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the gingival tissues or crevicular fluid.
-
Bacterial Load: Quantify the levels of P. gingivalis in the subgingival plaque using qPCR.
Conclusion and Future Directions
Porphyromonas gingivalis glutaminyl cyclase represents a highly promising target for the development of novel, targeted therapies for periodontitis. Its essential role in bacterial growth and virulence, coupled with structural differences from its human homolog, provides a solid foundation for a successful drug discovery campaign. The methodologies outlined in this guide provide a comprehensive framework for the identification, validation, and preclinical evaluation of PgQC inhibitors. Future research will focus on leveraging structural biology to design even more potent and selective inhibitors and exploring novel delivery mechanisms to target the subgingival biofilm effectively.
References
- 1. Mammalian-like type II glutaminyl cyclases in Porphyromonas gingivalis and other oral pathogenic bacteria as targets for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian-like type II glutaminyl cyclases in Porphyromonas gingivalis and other oral pathogenic bacteria as targets for treatment of periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bacteroidetes Q-rule and glutaminyl cyclase activity increase the stability of extracytoplasmic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effect of a bacterial glutaminyl cyclase inhibitor on multi-species-biofilms [frontiersin.org]
- 6. Effect of a bacterial glutaminyl cyclase inhibitor on multi-species-biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]
- 10. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Continuous assays of glutaminyl cyclase: from development to application | Semantic Scholar [semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Frontiers | Humanized Mouse Models for the Study of Periodontitis: An Opportunity to Elucidate Unresolved Aspects of Its Immunopathogenesis and Analyze New Immunotherapeutic Strategies [frontiersin.org]
- 15. Animal Models for Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Animal Models in Periodontology: A Review [opendentistryjournal.com]
- 17. Insights into periodontal disease: comparative analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Renaissance of Immuno-Oncology: A Deep Dive into Imidazo[4,5-c]pyridines as Toll-like Receptor 7 Agonists for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
The advent of immuno-oncology has fundamentally transformed the landscape of cancer treatment. At the forefront of this revolution is the strategic activation of the innate immune system, a critical first line of defense that shapes the subsequent adaptive anti-tumor response. Among the most promising targets in this domain are the Toll-like receptors (TLRs), with TLR7 emerging as a key player in orchestrating a robust anti-cancer immunity. This technical guide provides an in-depth exploration of a specific class of potent TLR7 agonists: the imidazo[4,5-c]pyridines. We will delve into their mechanism of action, structure-activity relationships, and the critical experimental workflows for their evaluation, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing this exciting therapeutic modality.
The Rationale: Why Imidazo[4,5-c]pyridines as TLR7 Agonists?
The therapeutic premise of TLR7 agonists lies in their ability to mimic viral single-stranded RNA (ssRNA), a potent natural ligand for TLR7.[1][2] This engagement triggers a powerful downstream signaling cascade, primarily within plasmacytoid dendritic cells (pDCs), leading to the production of type I interferons (IFN-α/β) and a cascade of pro-inflammatory cytokines.[3] This innate immune activation is pivotal for bridging to and amplifying a durable adaptive anti-tumor response, characterized by the maturation of dendritic cells, enhanced antigen presentation, and the priming of tumor-specific T cells.[4]
Imidazo[4,5-c]pyridines have garnered significant attention due to their synthetic tractability and the ability to fine-tune their immunological activity through targeted chemical modifications. Unlike some other TLR agonists, select imidazo[4,5-c]pyridine derivatives have demonstrated a favorable therapeutic window, potently activating TLR7 with minimal off-target effects.[5] The strategic importance of this class of molecules is underscored by the clinical approval of imiquimod, an imidazoquinoline-based TLR7 agonist, for the topical treatment of basal cell carcinoma.[6] This clinical precedent provides a solid foundation for the development of next-generation, systemically administered imidazo[4,5-c]pyridine TLR7 agonists for a broader range of solid tumors.
Mechanism of Action: Unraveling the TLR7 Signaling Cascade
The activation of the anti-tumor immune response by imidazo[4,5-c]pyridine TLR7 agonists is a multi-step process initiated within the endosomes of immune cells.
The TLR7 Signaling Pathway
Upon binding of an imidazo[4,5-c]pyridine agonist, TLR7 undergoes a conformational change, leading to its dimerization. This event initiates the recruitment of the adaptor protein MyD88, which in turn assembles a signaling complex comprising IRAK4, IRAK1, and TRAF6. This "Myddosome" complex activates downstream pathways, principally the NF-κB and IRF7 pathways. The activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α and IL-12, while IRF7 activation is critical for the robust production of type I interferons.[7][8]
Caption: TLR7 Signaling Pathway initiated by Imidazo[4,5-c]pyridine agonists.
Cellular Consequences of TLR7 Activation
The cytokines and interferons released upon TLR7 activation have pleiotropic effects on the tumor microenvironment:
-
Dendritic Cell (DC) Maturation: Type I interferons and other cytokines promote the maturation of DCs, enhancing their ability to process and present tumor antigens to T cells.
-
T Cell Priming and Activation: Mature DCs migrate to lymph nodes and prime naive T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs).
-
Natural Killer (NK) Cell Activation: Type I interferons directly activate NK cells, enhancing their cytotoxic activity against tumor cells.
-
Modulation of the Tumor Microenvironment: The influx of activated immune cells and the altered cytokine milieu can shift the tumor microenvironment from an immunosuppressive to an immunopermissive state, making it more susceptible to immune-mediated killing.
Structure-Activity Relationship (SAR): Designing Potent and Selective Agonists
The imidazo[4,5-c]pyridine scaffold offers a versatile platform for chemical modification to optimize TLR7 agonist activity and selectivity. SAR studies have revealed key structural features that govern potency and the balance between TLR7 and TLR8 agonism.
| Position | Modification | Impact on TLR7 Activity | Reference |
| N1 | Small alkyl or benzyl groups | Generally well-tolerated; can influence potency. | [9] |
| C2 | Alkyl chains (e.g., butyl) | Often enhances potency. | [9] |
| 4-amino | Essential for activity | Substitution or removal abolishes activity. | [9] |
| Pyridine Ring | Substitution at various positions | Can modulate potency and selectivity. | [9] |
Table 1: Summary of Structure-Activity Relationships for Imidazo[4,5-c]pyridine TLR7 Agonists.
For instance, studies have shown that a 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine core structure serves as a potent and selective TLR7 agonist with negligible TLR8 activity.[9] Further modifications to the pyridine ring can fine-tune this activity. This highlights the importance of a systematic medicinal chemistry approach to identify candidates with the desired immunological profile.
Experimental Protocols for Evaluation
A robust and reproducible experimental cascade is essential for the preclinical evaluation of novel imidazo[4,5-c]pyridine TLR7 agonists.
In Vitro Assays
This commercially available cell-based assay is a crucial first-line screen for TLR7 activity.
Principle: HEK293 cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[2][8] Activation of TLR7 by an agonist leads to NF-κB activation and subsequent SEAP secretion, which can be quantified colorimetrically.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells (InvivoGen) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and selective antibiotics (Hygromycin B and Zeocin®) as per the manufacturer's instructions.[8]
-
Cell Plating: Seed cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., R848). Add the compounds to the cells and incubate for 18-24 hours.
-
SEAP Detection: Add QUANTI-Blue™ Solution (InvivoGen) to the cell culture supernatant and incubate for 1-3 hours at 37°C.[10]
-
Data Analysis: Measure the absorbance at 620-655 nm using a spectrophotometer. Calculate EC50 values from the dose-response curves.
Causality: The intensity of the color change is directly proportional to the amount of secreted SEAP, which in turn reflects the level of NF-κB activation and thus the potency of the TLR7 agonist.
This assay provides a more physiologically relevant measure of the immunostimulatory activity of the compounds.
Principle: Human peripheral blood mononuclear cells (PBMCs) are a mixed population of immune cells, including pDCs, monocytes, and lymphocytes. Treatment with a TLR7 agonist will induce the release of a variety of cytokines into the culture supernatant, which can be quantified using a multiplex immunoassay (e.g., Luminex).[11][12]
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells per well.
-
Compound Stimulation: Treat the cells with serial dilutions of the test compounds and controls for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Multiplex Cytokine Analysis (Luminex):
-
Prepare antibody-coupled magnetic beads for the cytokines of interest (e.g., IFN-α, TNF-α, IL-6, IL-12).
-
Incubate the beads with the culture supernatants.
-
Add biotinylated detection antibodies followed by streptavidin-phycoerythrin.
-
Analyze the samples on a Luminex instrument to quantify the concentration of each cytokine.[9][12]
-
Causality: The profile and concentration of cytokines released provide a detailed signature of the immune response elicited by the TLR7 agonist, indicating its potential for pro-inflammatory and anti-tumor activity.
Caption: In Vitro Evaluation Workflow for Imidazo[4,5-c]pyridine TLR7 Agonists.
In Vivo Evaluation
These models are indispensable for assessing the anti-tumor efficacy and immunomodulatory effects of TLR7 agonists in an immunocompetent setting.[13][14]
Principle: Mouse tumor cell lines are implanted into mice of the same genetic background. This allows for the study of the interaction between the therapeutic agent, the tumor, and a fully functional immune system.
Step-by-Step Methodology:
-
Cell Line Selection and Culture: Choose a suitable murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) that is syngeneic to the chosen mouse strain (e.g., BALB/c, C57BL/6). Culture the cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.[15]
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the imidazo[4,5-c]pyridine TLR7 agonist via a relevant route (e.g., intraperitoneal, intravenous, or intratumoral).
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
Record survival data.
-
-
Pharmacodynamic Analysis:
-
At defined time points, collect tumors, spleens, and lymph nodes.
-
Analyze the immune cell populations within the tumor microenvironment and lymphoid organs by flow cytometry (e.g., for CD8+ T cells, NK cells, regulatory T cells).[16]
-
Measure cytokine levels in the serum and tumor lysates.
-
Causality: A reduction in tumor growth and an increase in survival, coupled with evidence of immune activation (e.g., increased infiltration of cytotoxic T cells into the tumor), provides strong evidence for the anti-tumor efficacy of the TLR7 agonist.
The Clinical Landscape and Future Directions
The clinical development of TLR7 agonists for cancer therapy is an active area of research.[6] While imiquimod is approved for topical use, several next-generation TLR7 agonists, including imidazo[4,5-c]pyridine derivatives and related compounds, are being evaluated in clinical trials as monotherapies and in combination with other immunotherapies, such as checkpoint inhibitors.[17] The rationale for combination therapy is compelling, as TLR7 agonists have the potential to turn "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more responsive to checkpoint blockade.
A significant challenge in the systemic application of TLR7 agonists is managing potential dose-limiting toxicities.[4] Strategies to mitigate these effects include the development of more selective agonists, novel formulations for targeted delivery (e.g., antibody-drug conjugates), and optimized dosing schedules.[18][19]
Conclusion
Imidazo[4,5-c]pyridines represent a highly promising class of TLR7 agonists with the potential to significantly enhance the efficacy of cancer immunotherapy. Their ability to potently activate the innate immune system and bridge to a robust adaptive anti-tumor response provides a strong rationale for their continued development. The in-depth understanding of their mechanism of action, guided by rigorous SAR studies and a comprehensive preclinical evaluation pipeline, will be critical for translating the promise of these molecules into effective cancer therapies. As our knowledge of the intricate interplay between the innate and adaptive immune systems in the tumor microenvironment continues to grow, so too will the opportunities to leverage the power of imidazo[4,5-c]pyridine TLR7 agonists to improve patient outcomes.
References
- 1. Anti-tumor Activity of Toll-Like Receptor 7 Agonists | Semantic Scholar [semanticscholar.org]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. iti.stanford.edu [iti.stanford.edu]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. precisionformedicine.com [precisionformedicine.com]
- 13. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 14. crownbio.com [crownbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Generation and structure-activity relationships of novel imidazo-thienopyridine based TLR7 agonists: application as payloads for immunostimulatory antibody drug-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine via Pictet-Spengler Reaction: An Application Note and Protocol
This comprehensive guide provides an in-depth exploration of the synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a pivotal scaffold in medicinal chemistry, utilizing the robust and elegant Pictet-Spengler reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-tested protocols.
The Significance of the Tetrahydroimidazo[4,5-c]pyridine Core
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is a privileged heterocyclic motif due to its structural resemblance to purines, which allows it to interact with a wide array of biological targets.[1][2][3] This structural feature has led to the development of numerous derivatives with significant therapeutic potential, including applications as inhibitors of enzymes like VEGFR-2 kinase and Porphyromonas gingivalis glutaminyl cyclase, highlighting their importance in oncology and infectious diseases.[4][5] The fused imidazopyridine system is a cornerstone in the design of novel therapeutic agents, with activities ranging from GABAA receptor modulation to anti-inflammatory effects.[1][2][3][6]
The Pictet-Spengler Reaction: A Powerful Tool for Heterocycle Synthesis
Discovered by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a cornerstone of organic synthesis for the construction of tetrahydroisoquinolines and related heterocyclic systems.[7][8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][9][10] The driving force of this reaction is the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[7]
Mechanistic Insights
The Pictet-Spengler reaction proceeds through a well-established mechanism:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of the β-arylethylamine (in our case, histamine or a derivative) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a highly reactive iminium ion.[9][10]
-
Intramolecular Cyclization: The electron-rich imidazole ring of the histamine moiety then acts as the nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This step is typically the rate-determining step of the reaction.
-
Rearomatization: The resulting spirocyclic intermediate undergoes a proton loss to restore the aromaticity of the imidazole ring, yielding the final tetrahydroimidazo[4,5-c]pyridine product.
Caption: The mechanistic pathway of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
This protocol outlines a representative procedure for the synthesis of the parent 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, often referred to as spinacine in its carboxylic acid form.[11] The reaction conditions are based on established principles for Pictet-Spengler reactions involving electron-rich heterocyclic amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Histamine dihydrochloride | ≥98% | Standard chemical supplier | |
| Formaldehyde (37% in H₂O) | ACS reagent | Standard chemical supplier | |
| Hydrochloric acid (conc.) | ACS reagent | Standard chemical supplier | |
| Sodium hydroxide | ACS reagent | Standard chemical supplier | For basification |
| Dichloromethane (DCM) | ACS reagent | Standard chemical supplier | For extraction |
| Anhydrous sodium sulfate | ACS reagent | Standard chemical supplier | For drying |
| Methanol | ACS reagent | Standard chemical supplier | For recrystallization |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and flask
-
pH meter or pH paper
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve histamine dihydrochloride (1.84 g, 10 mmol) in water (20 mL).
-
Addition of Aldehyde: To the stirred solution, add formaldehyde (0.81 mL of a 37% aqueous solution, 10 mmol).
-
Acid Catalysis and Reflux: Carefully add concentrated hydrochloric acid (2 mL) to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide until the pH is approximately 10-11. Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to afford the pure 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.
Caption: A streamlined workflow for the synthesis and analysis.
Optimization of Reaction Conditions
The yield and purity of the Pictet-Spengler reaction product can be influenced by several factors. Optimization is often necessary, especially when using different aldehydes or substituted histamines.
-
Acid Catalyst: While strong mineral acids like HCl are traditional, other acids such as trifluoroacetic acid (TFA) or Lewis acids can be employed.[12][13] The choice of acid can affect reaction rates and, in some cases, stereoselectivity.
-
Solvent: The reaction can be performed in various protic and aprotic solvents. For less reactive substrates, higher boiling point solvents may be necessary.
-
Temperature: While many Pictet-Spengler reactions require heating, highly activated systems can proceed at room temperature or even lower.[14]
-
Aldehyde/Ketone: The nature of the carbonyl compound significantly impacts the reaction. Electron-withdrawing groups on the aldehyde may slow down the reaction, while bulky ketones may hinder the initial condensation step.
Characterization of the Product
Thorough characterization of the synthesized 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is crucial to confirm its identity and purity. Standard analytical techniques should be employed:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methylene protons of the tetrahydropyridine ring and the protons of the imidazole ring. |
| ¹³C NMR | Resonances for the carbon atoms of the fused ring system. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |
| IR Spectroscopy | Characteristic absorption bands for N-H and C-H stretching vibrations. |
Conclusion
The Pictet-Spengler reaction remains a highly efficient and versatile method for the synthesis of the medicinally important 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize this and related compounds, paving the way for the discovery of new therapeutic agents.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. name-reaction.com [name-reaction.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing Compound CAS 62002-31-7 (VUF 5681) at the Human Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for characterizing the binding affinity of the compound with CAS registry number 62002-31-7, also known as VUF 5681, at the human histamine H3 receptor (H3R). The H3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[1][2][3] This regulatory role makes the H3R a significant target for therapeutic intervention in neurological and psychiatric disorders.[1][4] VUF 5681 has been identified as a neutral antagonist or partial agonist at the H3 receptor.[5] This guide outlines a competitive radioligand binding assay, a robust and sensitive method to determine the binding affinity (Ki) of this unlabeled compound. The protocol details cell membrane preparation, the competitive binding experiment using a standard H3R radioligand, and the subsequent data analysis required to derive the inhibitory constant (Ki).
Introduction to the Histamine H3 Receptor
The histamine H3 receptor is a class A GPCR that couples primarily to the Gαi/o family of G-proteins.[3] Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of N-type voltage-gated calcium channels.[3][6] The H3R exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[6][7] This has led to the development of not only agonists and antagonists but also inverse agonists, which reduce this basal signaling.
Functionally, the H3R acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine in the brain.[2][3] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][3] This broad neuromodulatory capacity has positioned the H3R as a compelling drug target for a range of conditions such as Alzheimer's disease, narcolepsy, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[2][6] The complexity of H3R pharmacology is further enhanced by the existence of multiple isoforms generated by alternative splicing.[1][7]
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the direct measurement of a ligand's affinity for its receptor.[8] In a competitive binding assay, an unlabeled test compound (e.g., VUF 5681) competes with a radiolabeled ligand for binding to the receptor. By measuring the concentration-dependent displacement of the radioligand, one can calculate the affinity (Ki) of the test compound.
Signaling and Assay Principle
The protocol described herein is a competitive binding assay. The fundamental principle is the law of mass action, governing the reversible binding of ligands to receptors. A constant, low concentration of a high-affinity H3R radioligand is incubated with cell membranes expressing the H3 receptor. In parallel incubations, increasing concentrations of the unlabeled test compound, VUF 5681, are added. The unlabeled compound will compete with the radioligand for the same binding sites. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competing unlabeled ligand.
Materials and Reagents
Equipment
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
96-well microplates (standard or deep-well)
-
Multi-channel pipettes
-
Plate shaker
-
Cell harvester and filter mats (e.g., glass fiber, GF/C)
-
Liquid scintillation counter
-
pH meter
-
Vortex mixer
Reagents
| Reagent | Details |
| Cell Membranes | Membranes from a cell line stably expressing the human H3 receptor (e.g., CHO-K1 or HEK293 cells).[9] Store at -80°C. |
| CAS 62002-31-7 (VUF 5681) | Unlabeled test compound. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and store at -20°C. |
| Radioligand | A tritiated H3R antagonist, e.g., [³H]-Nα-methylhistamine ([³H]-NAMH).[10][11] Select a concentration at or below its Kd for the assay. |
| Non-specific Binding (NSB) Agent | A high concentration of a known, unlabeled H3R ligand to define non-specific binding. E.g., 10 µM Clobenpropit or Thioperamide.[10][12] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[9] |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4.[9] |
| Scintillation Cocktail | A commercial liquid scintillation fluid compatible with your counter. |
Experimental Protocols
Cell Membrane Preparation
This protocol is for preparing a crude membrane fraction from cultured cells expressing the H3 receptor.
-
Cell Harvest : Grow cells to confluency. Gently scrape and collect cells in ice-cold PBS. Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis : Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization : Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer (2-3 short bursts) on ice. This disrupts the cell membranes.
-
Centrifugation : Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing : Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step.
-
Final Preparation : Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Storage : Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This assay is typically performed in a 96-well plate format. All dilutions should be performed in the assay buffer.
-
Plate Setup : Design the plate layout to include wells for:
-
Total Binding (TB) : Contains membranes and radioligand only.
-
Non-specific Binding (NSB) : Contains membranes, radioligand, and a saturating concentration of an unlabeled H3R ligand (e.g., 10 µM Clobenpropit).[13][14]
-
Test Compound (VUF 5681) : Contains membranes, radioligand, and serial dilutions of VUF 5681.
-
-
Reagent Addition : To each well of a 96-well plate, add the components in the following order:
-
Assay Buffer : Add to all wells to achieve the final assay volume.
-
Unlabeled Ligands : Add VUF 5681 dilutions or the NSB agent. Add an equivalent volume of vehicle (e.g., DMSO) to the Total Binding wells.
-
Radioligand : Add the chosen radioligand (e.g., [³H]-NAMH) at a final concentration at or below its Kd (typically 1-2 nM).[10]
-
Membrane Suspension : Add the membrane preparation (typically 10-20 µg of protein per well).
Typical Final Assay Volume: 200 - 250 µL
-
| Component | Total Binding | Non-specific Binding | VUF 5681 |
| Assay Buffer | X | X | |
| Vehicle | X | ||
| NSB Agent (e.g., 10 µM Clobenpropit) | X | ||
| VUF 5681 (Serial Dilutions) | X | ||
| Radioligand ([³H]-NAMH, ~1-2 nM) | X | X | X |
| H3R Membranes (~15 µg) | X | X | X |
-
Incubation : Incubate the plate at room temperature (or 25°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).[10] Incubation should be performed with gentle shaking.
-
Harvesting : Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing : Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting : Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
Data Analysis
The raw data will be in CPM for each well. The goal is to determine the IC₅₀ of VUF 5681, which is the concentration that inhibits 50% of the specific binding of the radioligand. This value is then used to calculate the inhibitory constant (Ki).
Calculating Specific Binding
First, determine the specific binding for each concentration of the test compound.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
Generating the Competition Curve
Convert the CPM values for each VUF 5681 concentration into a percentage of specific binding:
-
% Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
Plot the % Specific Binding against the logarithm of the VUF 5681 concentration. This will generate a sigmoidal dose-response curve.
Determining the IC₅₀
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope (four parameters)" equation. This will provide the IC₅₀ value.[15][16]
Calculating the Ki using the Cheng-Prusoff Equation
The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of VUF 5681 (the Ki), use the Cheng-Prusoff equation:[17]
-
Ki = IC₅₀ / (1 + ([L] / Kd))
Where:
-
Ki : Inhibitory constant for VUF 5681.
-
IC₅₀ : Concentration of VUF 5681 that inhibits 50% of specific binding.
-
[L] : Concentration of the radioligand used in the assay.
-
Kd : Equilibrium dissociation constant of the radioligand for the H3 receptor. (This should be determined separately via a saturation binding experiment).
Trustworthiness and Validation
To ensure the reliability of the results, the following points must be considered:
-
Receptor Source : Consistently use membranes from the same cell line and passage number to minimize variability in receptor expression levels.
-
Radioligand Quality : Ensure the radioligand has high specific activity and purity. The concentration used should be at or below the Kd to maximize assay sensitivity.[17]
-
Defining NSB : Non-specific binding should be less than 30% of the total binding to ensure a sufficient signal window.[17] It should be linear with respect to radioligand concentration.
-
Equilibrium Conditions : Confirm that the incubation time is sufficient for the binding reaction to reach equilibrium. This can be tested in preliminary time-course experiments.[17]
-
Data Reproducibility : Each experiment should be performed with replicates (typically triplicates), and the entire experiment should be repeated independently to ensure the reproducibility of the calculated Ki value.
Conclusion
This application note provides a comprehensive framework for determining the binding affinity of CAS 62002-31-7 (VUF 5681) at the human histamine H3 receptor. By employing a competitive radioligand binding assay, researchers can accurately quantify the interaction of this compound with its target. This information is critical for understanding its pharmacological profile and is a foundational step in the drug discovery and development process for novel H3R-targeted therapeutics.
References
- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 14. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. studylib.net [studylib.net]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to perform alkylation or acylation of the tetrahydroimidazo[4,5-c]pyridine core
Application Note & Protocols
Topic: Functionalization of the Tetrahydroimidazo[4,5-c]pyridine Core: A Guide to N-Alkylation and N-Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Tetrahydroimidazo[4,5-c]pyridine Scaffold in Modern Drug Discovery
The imidazo[4,5-c]pyridine ring system and its reduced derivatives are of significant interest in medicinal chemistry, largely due to their structural resemblance to endogenous purines.[1][2] This similarity allows them to act as versatile scaffolds in the design of antagonists, agonists, and inhibitors for various biological targets. The saturated version, the 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine core, provides a three-dimensional structure that can be strategically decorated to optimize interactions within a protein's binding pocket.
Recent studies have identified tetrahydroimidazo[4,5-c]pyridine-based compounds as potent inhibitors of enzymes like Porphyromonas gingivalis glutaminyl cyclase (PgQC), a target for developing novel anti-infective agents to treat periodontitis.[3][4] The ability to selectively modify this core is crucial for exploring structure-activity relationships (SAR) and developing lead candidates.
This application note provides a detailed guide for the functionalization of the key secondary amine (at the N-5 position) within the tetrahydroimidazo[4,5-c]pyridine core via N-alkylation and N-acylation. We will delve into the underlying chemical principles, provide step-by-step, field-proven protocols, and discuss critical parameters for successful synthesis.
Part 1: Synthesis of the Core Scaffold
Before functionalization, the 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine core must be synthesized. A reliable and efficient method is the Pictet-Spengler reaction, which involves the condensation of histamine with an aldehyde.[3] Using paraformaldehyde, this reaction provides the unsubstituted core scaffold directly.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroimidazo[4,5- c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Imidazopyridine Derivatives in c-Met Kinase Inhibition Assays
Abstract
The Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinase is a high-value therapeutic target in oncology due to its central role in driving tumor growth, invasion, and metastasis.[1] Its dysregulation through gene amplification, mutation, or overexpression is a key oncogenic driver in numerous cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[2] The imidazopyridine scaffold, a heterocyclic ring system structurally related to purines, has emerged as a privileged structure for designing potent and selective ATP-competitive kinase inhibitors.[3][4] This document provides a detailed technical guide for researchers on the application of imidazopyridine derivatives—encompassing key isomers such as imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine—in robust biochemical and cell-based assays to quantify their inhibitory activity against c-Met. We present field-proven protocols, the scientific rationale behind experimental choices, and methods for data analysis to ensure the generation of reliable and reproducible results in a drug discovery setting.
The c-Met Signaling Axis: A Critical Oncogenic Pathway
The c-Met receptor is exclusively activated by its ligand, Hepatocyte Growth Factor (HGF).[1] In normal physiology, this signaling axis is critical for embryonic development and tissue regeneration. However, in many cancers, the pathway becomes pathologically activated. Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues (Y1230, Y1234, Y1235) in its kinase domain. This phosphorylation event creates docking sites for adaptor proteins like GRB2 and GAB1, initiating a cascade of downstream signaling through pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3] The culmination of this signaling is a program of enhanced cell proliferation, survival, motility, and invasion, which are hallmarks of aggressive cancer.[2]
Figure 1. The c-Met signaling pathway and point of inhibition.
Imidazopyridine Derivatives as c-Met Inhibitors
The imidazopyridine core serves as an effective "hinge-binding" scaffold, a critical interaction for ATP-competitive kinase inhibitors. These compounds occupy the ATP-binding pocket of the c-Met kinase domain, preventing the autophosphorylation required for receptor activation.[3] Extensive structure-activity relationship (SAR) studies have been conducted on various isomers to optimize potency and selectivity. By modifying substituents at various positions on the heterocyclic core, researchers have developed derivatives with low nanomolar potency against the c-Met enzyme and significant anti-proliferative effects in c-Met-driven cancer cell lines.[1]
| Compound Class | Example Compound | c-Met Enzymatic IC₅₀ (nM) | Cellular Proliferation IC₅₀ (nM) | Cell Line | Reference |
| Imidazo[1,2-a]pyridine | Compound 22e | 3.9 | 45.0 | EBC-1 (NSCLC) | [1] |
| Imidazopyridine | Compound 7g | 53.4 | 253 | NCI-H441 (Lung) | [2] |
| 3H-Imidazo[4,5-b]pyridine | Compound 25 | 1.8 | 20 | NIH-3T3/TPR-Met | [3] |
Table 1. Potency of representative imidazopyridine derivatives against c-Met kinase and c-Met-dependent cell lines. IC₅₀ values represent the concentration required for 50% inhibition.
Protocol: Biochemical c-Met Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based biochemical assay to determine the direct inhibitory effect of imidazopyridine derivatives on purified, recombinant c-Met kinase activity. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction; a lower luminescent signal indicates greater inhibition.[5][6]
Causality and Rationale
-
Direct Measurement: This assay isolates the enzyme from cellular systems to measure direct target engagement without confounding factors like cell permeability or off-target effects.[6]
-
ATP Concentration: The ATP concentration is set near its Michaelis-Menten constant (Km) for c-Met. This ensures the assay is sensitive to competitive inhibitors; if ATP levels were too high, it would require a much higher concentration of inhibitor to compete effectively, leading to an artificially high IC₅₀.[7]
-
Controls: Positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls are essential to define the 100% and 0% activity window for calculating inhibition.
Figure 2. Workflow for the ADP-Glo™ biochemical kinase assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the imidazopyridine test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Transfer 1 µL of each dilution (and a DMSO-only control) into the wells of a white, opaque 384-well assay plate.
-
-
Enzyme Addition:
-
Dilute recombinant c-Met kinase to a 2X working concentration (e.g., 4 nM for a 2 nM final concentration) in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[6]
-
Add 2 µL of the 2X enzyme solution to each well containing the compound. Add 2 µL of kinase buffer without enzyme to "negative control" wells.
-
-
Reaction Initiation:
-
Prepare a 2X substrate/ATP solution containing a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration near the Km for c-Met (typically 10-50 µM).[7]
-
Add 2 µL of the 2X substrate/ATP mix to all wells to start the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the luminescence signal on a compatible plate reader.
-
Protocol: Cell-Based c-Met Autophosphorylation Assay (Western Blot)
This protocol measures the ability of an imidazopyridine derivative to inhibit c-Met autophosphorylation within a cellular context. This provides crucial information on the compound's cell permeability and engagement with the target in a physiological environment. Western blotting is used to visualize the change in phosphorylated c-Met (p-Met) levels relative to total c-Met.[8][9]
Causality and Rationale
-
Cellular Context: This assay confirms that the compound can cross the cell membrane and inhibit the kinase inside the cell, which is a prerequisite for therapeutic efficacy.[8]
-
Serum Starvation: Cells are cultured in low-serum media before the experiment to reduce basal receptor tyrosine kinase activity, ensuring that the phosphorylation observed is due to specific HGF stimulation.
-
HGF Stimulation: For cells that do not have constitutively active c-Met, stimulation with HGF provides a robust and synchronized activation of the receptor, creating a clear window to measure inhibition.[8]
-
Loading Control: Probing for a housekeeping protein (e.g., β-actin or GAPDH) is essential to verify that equal amounts of protein were loaded in each lane, ensuring that any observed changes in p-Met are not due to loading errors.[8]
Figure 3. Workflow for a cell-based c-Met phosphorylation Western Blot assay.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate a c-Met dependent cell line (e.g., EBC-1, MKN45) in 6-well plates and grow to 70-80% confluency.
-
Aspirate the growth medium and replace it with serum-free or low-serum (0.5% FBS) medium. Incubate for 12-24 hours.
-
Prepare serial dilutions of the imidazopyridine inhibitor in serum-free medium. Add the inhibitor dilutions (and a DMSO vehicle control) to the cells and pre-incubate for 2-4 hours at 37°C.[8]
-
Stimulate the cells by adding HGF to a final concentration of 50 ng/mL. Incubate for an additional 15-30 minutes at 37°C. (Note: This step is omitted for cell lines with constitutive, ligand-independent c-Met activation).[8]
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice and aspirate the medium. Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Y1234/1235).
-
Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using an imaging system.
-
Self-Validation: After imaging, the same membrane can be stripped and re-probed with an antibody for total c-Met and a loading control (e.g., β-actin) to confirm equal loading and assess the specific reduction in phosphorylation.[8]
-
Data Analysis and Interpretation
For both assay types, the goal is to generate a dose-response curve to calculate the IC₅₀ value.
-
Calculate Percent Inhibition:
-
For each inhibitor concentration, calculate the percent inhibition relative to the controls using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Inhibitor is the signal (luminescence or band density) in the presence of the test compound.
-
Signal_Max is the signal from the positive control (DMSO only, 0% inhibition).
-
Signal_Min is the signal from the negative control (no enzyme, 100% inhibition).
-
-
Generate IC₅₀ Curve:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.
-
Trustworthiness through Comparison: A key aspect of validating a lead compound is comparing its biochemical and cellular IC₅₀ values. A cellular IC₅₀ that is significantly higher (>10-fold) than the biochemical IC₅₀ may indicate poor cell permeability, active efflux from the cell, or high plasma protein binding in the culture medium. Conversely, similar values suggest good cell penetration and on-target activity.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Introduction: The Critical Role of Targeted Inhibition in Modern Drug Discovery
An In-Depth Guide to In Vitro Inhibition Studies: Targeting Factor Xa and Cyclin-Dependent Kinases
In the landscape of modern therapeutic development, the ability to selectively inhibit key enzymes offers a powerful strategy for treating a wide range of diseases. Among the most impactful targets are Factor Xa (FXa) and Cyclin-Dependent Kinases (CDKs). FXa holds a pivotal position in the blood coagulation cascade, making its inhibition a cornerstone of anticoagulant therapy for preventing and treating thromboembolic disorders.[1][2][3] Conversely, CDKs are the master regulators of the cell cycle; their dysregulation is a hallmark of cancer, and their inhibition has emerged as a revolutionary approach in oncology.[4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental principles and detailed protocols for studying inhibitors of these two critical enzyme classes. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems for generating robust and reliable data.
Part 1: Factor Xa Inhibition Assays
Scientific Rationale: Why Target Factor Xa?
Factor Xa is a serine protease that sits at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[3][7] Its sole function is to convert prothrombin into thrombin, the enzyme directly responsible for fibrin clot formation.[3][8] This central role makes FXa an ideal target for anticoagulants; inhibiting one molecule of FXa can prevent the generation of over 1,000 thrombin molecules, effectively shutting down the amplification of the clotting signal.[7] Direct oral anticoagulants (DOACs) that target FXa, such as Rivaroxaban and Apixaban, have become frontline therapies due to their predictable pharmacokinetics and high specificity.[7][8]
The Coagulation Cascade: The Centrality of Factor Xa
Caption: The coagulation cascade, highlighting Factor Xa's central role.
Experimental Principle: The Chromogenic Assay
The most common and robust method for measuring FXa activity in a high-throughput setting is the chromogenic assay.[9][10] This assay is built on a simple, elegant principle:
-
A known, fixed amount of purified human Factor Xa is incubated with the test inhibitor.
-
The inhibitor binds to FXa, neutralizing a portion of its enzymatic activity.
-
A synthetic peptide substrate, which mimics the natural substrate of FXa and is conjugated to a chromophore (color-producing group), is added.
-
The residual, active FXa cleaves the substrate, releasing the chromophore and causing a color change (typically yellow).
-
The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of active FXa remaining and therefore inversely proportional to the inhibitory activity of the test compound.[11][12]
Detailed Protocol: High-Throughput Chromogenic FXa Inhibition Assay
This protocol is optimized for a 96-well plate format.
Materials & Reagents:
-
Enzyme: Purified Human Factor Xa (e.g., from Haematologic Technologies).
-
Substrate: FXa-specific chromogenic substrate (e.g., S-2765).
-
Assay Buffer: Tris-HCl buffer, pH 8.4, containing NaCl, EDTA, and a bovine serum albumin (BSA) carrier protein.
-
Test Compounds: Serially diluted in 100% DMSO.
-
Positive Control: A known FXa inhibitor (e.g., Apixaban).
-
Plates: Clear, flat-bottom 96-well plates.
-
Instrumentation: Multichannel pipette or automated liquid handler; microplate reader capable of measuring absorbance at 405 nm.
Experimental Workflow
References
- 1. Contemporary developments in the discovery of selective factor Xa inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contemporary medicinal-chemistry strategies for discovery of blood coagulation factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 4. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter - The Prospects of CDK Targeting and Clinical Application of CDK Inhibitors in Cancer | Bentham Science [benthamscience.com]
- 6. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 9. Test of the month: The chromogenic antifactor Xa assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lancet.co.za [lancet.co.za]
- 11. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for the Use of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine (Gaboxadol) in Rodent Models of Cognitive Disorders
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Extrasynaptic GABAA Receptors for Cognitive Enhancement
Cognitive disorders, including Alzheimer's disease, schizophrenia, and age-related cognitive decline, represent a significant and growing unmet medical need. A key pathological feature across many of these conditions is a disruption in the delicate balance between excitatory and inhibitory neurotransmission. The γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system (CNS), plays a crucial role in regulating neuronal excitability and plasticity, processes fundamental to learning and memory.[1][2]
Traditionally, therapeutic strategies targeting the GABA system have focused on synaptic GABAA receptors, the primary mediators of phasic inhibition. However, a distinct population of extrasynaptic GABAA receptors, which mediate a persistent form of "tonic" inhibition, has emerged as a promising alternative target.[1][3][4] These receptors are sensitive to low ambient concentrations of GABA in the extracellular space and play a critical role in regulating neuronal excitability and network oscillations.[3][4]
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, more commonly known as Gaboxadol or THIP, is a selective agonist of extrasynaptic GABAA receptors, with a preference for those containing the δ subunit.[5][6][7] Unlike benzodiazepines, which allosterically modulate GABAA receptors, Gaboxadol directly activates the receptor at the GABA binding site.[6][8] This unique mechanism of action offers the potential for a novel therapeutic approach to cognitive disorders by selectively enhancing tonic inhibition, thereby restoring network stability and potentially improving cognitive function.
These application notes provide a comprehensive guide for researchers utilizing Gaboxadol in rodent models of cognitive disorders. We will delve into its mechanism of action, provide detailed protocols for its administration and the assessment of cognitive outcomes, and discuss the critical considerations for experimental design and data interpretation.
Mechanism of Action: The Role of Tonic Inhibition in Cognition
Gaboxadol's pro-cognitive effects are thought to be mediated by its preferential activation of extrasynaptic GABAA receptors, particularly those containing α4 and δ subunits.[7][9] These receptors are abundantly expressed in brain regions critical for learning and memory, including the hippocampus and cortex.[1][6]
By enhancing tonic inhibition, Gaboxadol can:
-
Reduce neuronal hyperexcitability: Pathological conditions like Alzheimer's disease are often associated with neuronal hyperexcitability, which can disrupt network function and contribute to cognitive deficits. By increasing tonic inhibition, Gaboxadol can help to dampen this excessive neuronal firing.
-
Modulate network oscillations: Tonic inhibition plays a crucial role in shaping network oscillations, such as theta and gamma rhythms, which are critical for information processing and memory consolidation.
-
Promote sleep-dependent memory consolidation: Gaboxadol has been shown to enhance slow-wave sleep (SWS), a sleep stage critical for memory consolidation.[6][10][11] By promoting deeper, more restorative sleep, Gaboxadol may facilitate the strengthening of newly formed memories.[12]
dot digraph "Gaboxadol's Mechanism of Action" { graph [fontname = "Arial", label = "Simplified Signaling Pathway of Gaboxadol", labelloc = "t", fontsize = 14, rankdir = "LR", splines = ortho, nodesep = 0.6, ranksep = 1.2 ]; node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10, width = 1.5, height = 0.8 ]; edge [fontname = "Arial", fontsize = 9, arrowhead = "normal", color = "#5F6368" ];
Gaboxadol [label = "Gaboxadol\n(THIP)", fillcolor = "#4285F4", fontcolor = "#FFFFFF" ]; Extrasynaptic_GABAAR [label = "Extrasynaptic\nGABA-A Receptor\n(δ-subunit containing)", fillcolor = "#FBBC05", fontcolor = "#202124" ]; Tonic_Inhibition [label = "Increased Tonic\nInhibition", fillcolor = "#34A853", fontcolor = "#FFFFFF" ]; Neuronal_Excitability [label = "Reduced Neuronal\nHyperexcitability", fillcolor = "#F1F3F4", fontcolor = "#202124" ]; Network_Oscillations [label = "Modulation of\nNetwork Oscillations", fillcolor = "#F1F3F4", fontcolor = "#202124" ]; Cognitive_Function [label = "Improved\nCognitive Function", fillcolor = "#EA4335", fontcolor = "#FFFFFF" ];
Gaboxadol -> Extrasynaptic_GABAAR [label = "Direct Agonist"]; Extrasynaptic_GABAAR -> Tonic_Inhibition; Tonic_Inhibition -> Neuronal_Excitability; Tonic_Inhibition -> Network_Oscillations; Neuronal_Excitability -> Cognitive_Function; Network_Oscillations -> Cognitive_Function; } dot Caption: Gaboxadol directly activates extrasynaptic GABA-A receptors to enhance tonic inhibition.
Experimental Protocols
Animal Models
The choice of animal model is critical and will depend on the specific cognitive disorder being investigated. Commonly used rodent models include:
-
Alzheimer's Disease: 5XFAD and APP/PS1 transgenic mice are frequently used models that exhibit key pathological features of Alzheimer's disease, including amyloid plaques and cognitive deficits.[13]
-
Fragile X Syndrome: The Fmr1 knockout mouse is a well-validated model of Fragile X syndrome and exhibits many of the behavioral and cognitive phenotypes observed in humans.[14]
-
Age-Related Cognitive Decline: Aged rodents (typically >18 months) can be used to model the natural cognitive decline that occurs with aging.
Drug Preparation and Administration
Materials:
-
Gaboxadol hydrochloride (powder form)
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the route of administration)
Protocol:
-
Preparation of Gaboxadol Solution:
-
On the day of the experiment, weigh the desired amount of Gaboxadol hydrochloride powder.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Prepare fresh solutions daily.
-
-
Administration:
Dosage Considerations
The optimal dose of Gaboxadol will vary depending on the rodent species, strain, age, and the specific cognitive domain being assessed. It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental paradigm.
Recommended Starting Doses:
| Rodent | Route | Dose Range (mg/kg) | Reference(s) |
| Mice | i.p. | 0.5 - 6 | [14][16] |
| Rats | i.p. | 1.25 - 5.0 | [15] |
Important Note: Higher doses of Gaboxadol can induce sedative effects, which may confound the interpretation of cognitive tests.[17] It is essential to include appropriate control groups and to assess locomotor activity to rule out sedative effects as a primary driver of any observed changes in cognitive performance.
Behavioral Assays for Assessing Cognitive Function
A battery of behavioral tests should be employed to assess the effects of Gaboxadol on different aspects of cognition.
Morris Water Maze (MWM)
The MWM is a classic test of hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface.
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day to find the hidden platform.
-
The starting position is varied for each trial.
-
If the animal does not find the platform within 60-90 seconds, it is gently guided to it.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.
Protocol:
-
Habituation Phase (Day 1): Allow the animal to explore an empty open-field arena for 5-10 minutes.
-
Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 5-10 minutes.
-
-
Test Phase (Day 3):
-
Replace one of the familiar objects with a novel object.
-
Allow the animal to explore the objects for 5 minutes.
-
Record the time spent exploring the novel object and the familiar object.
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
T-Maze Alternation Task
This task assesses spatial working memory.
Protocol:
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Forced-Choice Trial:
-
One of the goal arms is blocked.
-
The animal is placed in the starting arm and forced to enter the open arm.
-
-
Free-Choice Trial (after a short delay):
-
The block is removed, and the animal is placed back in the starting arm.
-
The animal is allowed to choose which arm to enter.
-
A correct choice is defined as entering the previously unvisited arm.
-
The percentage of correct alternations is calculated over multiple trials.
-
dot digraph "Experimental_Workflow" { graph [fontname = "Arial", label = "General Experimental Workflow", labelloc = "t", fontsize = 14, rankdir = "TB", splines = ortho ]; node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10 ]; edge [fontname = "Arial", fontsize = 9, arrowhead = "normal", color = "#5F6368" ];
subgraph "cluster_Prep" { label = "Preparation"; style = "filled"; color = "#F1F3F4"; node [style = "filled"]; Animal_Model [label = "Select Appropriate\nRodent Model", fillcolor = "#FFFFFF", fontcolor = "#202124" ]; Drug_Prep [label = "Prepare Gaboxadol\nSolution", fillcolor = "#FFFFFF", fontcolor = "#202124" ]; }
subgraph "cluster_Treatment" { label = "Treatment & Behavioral Testing"; style = "filled"; color = "#F1F3F4"; node [style = "filled"]; Administration [label = "Administer Gaboxadol\nor Vehicle", fillcolor = "#4285F4", fontcolor = "#FFFFFF" ]; Behavioral_Assays [label = "Conduct Behavioral\nAssays (e.g., MWM, NOR)", fillcolor = "#FBBC05", fontcolor = "#202124" ]; }
subgraph "cluster_Analysis" { label = "Data Analysis & Interpretation"; style = "filled"; color = "#F1F3F4"; node [style = "filled"]; Data_Collection [label = "Collect and Analyze\nBehavioral Data", fillcolor = "#34A853", fontcolor = "#FFFFFF" ]; Interpretation [label = "Interpret Results in the\nContext of Tonic Inhibition", fillcolor = "#EA4335", fontcolor = "#FFFFFF" ]; }
Animal_Model -> Drug_Prep; Drug_Prep -> Administration; Administration -> Behavioral_Assays; Behavioral_Assays -> Data_Collection; Data_Collection -> Interpretation; } dot Caption: A typical workflow for studying Gaboxadol in rodent models of cognitive disorders.
Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical tests to analyze the data (e.g., t-tests, ANOVA, repeated measures ANOVA).
-
Confounding Factors: Be mindful of potential confounding factors, such as sedative effects, changes in motivation, or anxiety levels. Include appropriate control measures, such as open-field tests to assess locomotor activity.
-
Mechanism-Based Interpretation: Interpret the results in the context of Gaboxadol's known mechanism of action. Consider how the observed behavioral changes may relate to the enhancement of tonic inhibition in specific brain circuits.
Conclusion
Gaboxadol represents a valuable pharmacological tool for investigating the role of extrasynaptic GABAA receptors and tonic inhibition in cognitive function and dysfunction. By carefully designing and executing experiments using the protocols and considerations outlined in these application notes, researchers can gain valuable insights into the therapeutic potential of targeting this novel pathway for the treatment of a range of cognitive disorders.
References
- 1. Extrasynaptic GABAA receptors: Their function in the CNS and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of GABAA Receptor for Cognitive Function and Hippocampal Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Extrasynaptic GABAA receptors: form, pharmacology, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Gaboxadol on Sleep in Adult and Elderly Patients with Primary Insomnia: Results From Two Randomized, Placebo-Controlled, 30-Night Polysomnography Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the discriminative stimulus effects of modulators of GABAA receptors containing α4-δ subunits with those of gaboxadol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gaboxadol - Wikipedia [en.wikipedia.org]
- 9. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced slow wave sleep and improved sleep maintenance after gaboxadol administration during seven nights of exposure to a traffic noise model of transient insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Slow Wave Sleep Enhancement with Gaboxadol Reduces Daytime Sleepiness During Sleep Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sleep facilitates memory by blocking dopamine neuron mediated forgetting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Gaboxadol on the Expression of Cocaine Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABA Site Agonist Gaboxadol Induces Addiction-Predicting Persistent Changes in Ventral Tegmental Area Dopamine Neurons But Is Not Rewarding in Mice or Baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Guide to the Preparation of High-Purity Stock Solutions of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CAS: 62002-31-7)
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride. This guide is intended for researchers, scientists, and drug development professionals who utilize this heterocyclic compound in their experimental workflows. The protocols herein are designed to ensure accuracy, reproducibility, and stability, explaining the scientific rationale behind each critical step to foster best practices in the laboratory.
Introduction and Scientific Context
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine and its derivatives are important heterocyclic scaffolds in medicinal chemistry and pharmaceutical research.[1][2] These compounds are investigated for a range of biological activities, including their potential as enzyme inhibitors or as ligands for various receptors.[1][3] The dihydrochloride salt form is typically used to enhance aqueous solubility and stability.
The integrity of any experimental result hinges on the precise and accurate preparation of starting materials. An improperly prepared stock solution—whether through inaccurate concentration, contamination, or degradation—can invalidate downstream results, leading to a loss of time and resources. This guide provides a self-validating framework for preparing robust and reliable stock solutions of this compound, suitable for a wide array of research applications.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is foundational to its proper handling. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 62002-31-7 | |
| Molecular Formula | C₆H₉N₃ · 2HCl | [4] |
| Molecular Weight | 196.08 g/mol | [4] |
| Physical Form | Solid | |
| Storage (Solid) | Refrigerator (2-8°C), sealed in a dry, dark place | [5] |
| pKa (Free Base) | pK1: 4.895 (+2); pK2: 8.90 (+1) | [5][6] |
Critical Safety and Handling Precautions
Adherence to safety protocols is non-negotiable. Based on available safety data sheets for this and similar chemical structures, the following precautions must be observed.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or, preferably, inside a certified chemical fume hood to avoid inhalation of fine particulates.[7]
-
Contact Avoidance: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with copious amounts of water for at least 15 minutes and seek medical advice.[8][9]
-
Spill Management: In the event of a spill, decontaminate the area using appropriate procedures and materials. Collect spilled material and dispose of it as hazardous chemical waste.
The Science of Solvent Selection
The choice of solvent is the most critical decision in stock solution preparation, as it directly impacts solubility, stability, and compatibility with downstream assays.
-
Aqueous Solvents (e.g., Ultrapure Water, PBS): As a dihydrochloride salt, the compound is expected to have good solubility in aqueous media.[5] This is the preferred solvent for many cell-based assays, as it avoids the cytotoxicity associated with organic solvents. However, aqueous solutions can be more susceptible to microbial growth and hydrolysis over long-term storage.
-
Organic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.[10] It is an excellent solubilizing agent and is generally compatible with long-term storage at -20°C or -80°C. However, DMSO can be toxic to cells, typically at concentrations above 0.5-1%. Therefore, the final concentration of DMSO in the experimental medium must be carefully controlled and kept consistent across all samples, including vehicle controls.
Scientist's Note: Before preparing a large volume, it is prudent to perform a small-scale solubility test. Dissolve a small, known amount of the compound (e.g., 1-2 mg) in a defined volume of the intended solvent (e.g., 100 µL) to confirm it dissolves completely at the desired concentration.
Protocol I: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This protocol details the steps for preparing a 10 mM stock solution in sterile ultrapure water.
Required Materials
-
This compound (MW: 196.08 g/mol )
-
Sterile, nuclease-free ultrapure water
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile volumetric flask
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
-
Sterile, light-protecting cryovials for aliquots
Step-by-Step Methodology
-
Calculation: Determine the mass of the compound required.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
Example for 10 mL of 10 mM stock: Mass = 0.010 mol/L × 0.010 L × 196.08 g/mol = 0.01961 g = 19.61 mg
-
-
Gravimetric Measurement:
-
Place a weigh boat or paper on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (19.61 mg) of the compound.
-
Rationale: Accurate weighing is fundamental for achieving the correct final concentration. Using a four-place analytical balance is essential for this level of precision.
-
-
Dissolution:
-
Transfer the weighed compound into the sterile volumetric flask (10 mL).
-
Add approximately 7-8 mL of sterile ultrapure water.
-
Cap the flask and vortex or swirl gently until the solid is completely dissolved. A brief, gentle warming in a water bath (≤ 37°C) may be used if dissolution is slow, but monitor to ensure no degradation occurs.
-
Rationale: Ensuring the compound is fully dissolved before bringing the solution to the final volume is critical for accuracy. Adding solvent in stages prevents overshooting the final volume mark.
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add sterile ultrapure water until the bottom of the meniscus reaches the calibration mark on the 10 mL volumetric flask.
-
Cap and invert the flask 10-15 times to ensure a homogenous solution.
-
Rationale: Using a Class A volumetric flask provides the highest accuracy for the final volume, ensuring the concentration is precise.
-
-
Sterilization and Aliquoting:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Dispense the solution through the filter into sterile, light-protecting cryovials (e.g., 100 µL or 500 µL aliquots).
-
Rationale: Filter sterilization removes any potential microbial contaminants, which is crucial for cell culture applications.[11] Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound and introduce contamination.
-
Workflow Diagram: Aqueous Stock Preparation
Caption: Workflow for preparing a sterile aqueous stock solution.
Protocol II: Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)
This protocol is for creating a concentrated stock in a non-aqueous solvent, ideal for long-term storage and dilution into various assay buffers.
Required Materials
-
This compound (MW: 196.08 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Vortex mixer
Step-by-Step Methodology
-
Calculation:
-
Example for 1 mL of 100 mM stock: Mass = 0.100 mol/L × 0.001 L × 196.08 g/mol = 0.01961 g = 19.61 mg
-
-
Gravimetric Measurement:
-
Tare a sterile microcentrifuge tube or glass vial.
-
Directly weigh 19.61 mg of the compound into the tared container.
-
Rationale: Weighing directly into the final container minimizes material loss during transfer, which is especially important when working with small quantities.
-
-
Dissolution:
-
Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the container.
-
Cap tightly and vortex at high speed for 1-2 minutes until the solid is completely dissolved.
-
Rationale: Anhydrous DMSO is hygroscopic (absorbs water from the air). Keeping containers sealed and working efficiently minimizes water absorption, which can affect compound stability and solubility.
-
-
Aliquoting (Optional but Recommended):
-
If desired, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting cryovials.
-
Rationale: This is best practice to maintain the integrity of the main stock, protecting it from contamination and degradation from repeated handling.[10]
-
Workflow Diagram: DMSO Stock Preparation
Caption: Workflow for preparing a high-concentration DMSO stock solution.
Quality Control, Storage, and Stability
-
Initial Quality Control: A properly prepared stock solution should be clear, colorless, and free of any visible particulates. If any precipitate or cloudiness is observed, the solution should not be used.
-
Labeling: Each aliquot must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Storage Conditions:
-
Aqueous Stocks: Store at -20°C for short-to-medium term (weeks to months) or -80°C for long-term storage. Protect from light.
-
DMSO Stocks: Store tightly sealed at -20°C or -80°C to prevent moisture absorption. These are generally stable for 6 months to a year or longer under these conditions.
-
-
Stability: Avoid repeated freeze-thaw cycles for all stock solutions. When needed, remove one aliquot from the freezer, thaw it completely at room temperature, and use it for preparing the working solution. Discard any unused portion of the thawed aliquot to ensure experimental consistency.
References
- 1. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Buy 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | 876708-23-5 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. capotchem.com [capotchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. scirp.org [scirp.org]
- 11. csstc.org [csstc.org]
Application Note: High-Throughput Screening of Imidazo[4,5-c]pyridine Libraries for Kinase Inhibitor Discovery
Abstract
The imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to effectively interact with a wide array of biological targets.[1][2] This has led to its exploration in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] A particularly fruitful application has been the development of kinase inhibitors, as the scaffold is well-suited to fit within the ATP-binding pocket of these crucial enzymes.[4][5][6][7] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from imidazo[4,5-c]pyridine libraries. We will detail the rationale behind assay selection, provide step-by-step protocols for both biochemical and cell-based assays, and outline a robust workflow for hit identification and validation.
Introduction: The Strategic Value of the Imidazo[4,5-c]pyridine Scaffold
The pursuit of novel therapeutics often begins with the identification of a chemical scaffold that offers both biological relevance and synthetic tractability. The imidazo[4,5-c]pyridine core is exemplary in this regard. Its similarity to the purine ring system, a fundamental component of DNA, RNA, and ATP, provides a foundational basis for its interaction with ATP-dependent enzymes, most notably the protein kinase family.[1][2]
Kinases are critical regulators of virtually all cellular signaling pathways; their dysregulation is a hallmark of many diseases, especially cancer.[8][9] Consequently, they have become one of the most important classes of drug targets.[9] Libraries based on the imidazo[4,5-c]pyridine scaffold have yielded potent inhibitors against a range of therapeutically relevant kinases, including DNA-dependent protein kinase (DNA-PK), Src family kinases (SFKs), and Aurora kinases, validating this scaffold as a rich source of potential drug candidates.[4][5][6]
This guide provides the strategic framework and detailed methodologies required to effectively screen these libraries and uncover novel modulators of kinase activity.
Assay Strategy: Selecting a Robust and Scalable Platform
The success of any HTS campaign hinges on the selection of an appropriate assay technology. For kinase inhibitor screening, the assay must be sensitive, reproducible, resistant to interference, and amenable to miniaturization in 384- or 1536-well formats.[10][11] While several technologies exist, luminescence-based assays that measure ATP consumption offer a universal and highly effective approach.[10]
Causality Behind Assay Choice: We will focus on an ATP-depletion luminescence assay (e.g., Promega's Kinase-Glo® technology). The rationale is threefold:
-
Universality: The assay measures the consumption of the common co-substrate, ATP, making it applicable to virtually any kinase without the need for developing target-specific antibodies or fluorescently labeled substrates.[12]
-
Homogeneous Format: The "add-mix-read" protocol eliminates wash steps, which simplifies automation, reduces variability, and increases throughput.[13][14]
-
High Sensitivity & Dynamic Range: Luciferase-based detection provides a strong "glow-type" luminescent signal with an excellent signal-to-background ratio, enabling the detection of subtle inhibition.[12][15]
The primary kinase reaction consumes ATP. A proprietary luciferase enzyme then uses the remaining ATP to generate a luminescent signal. Therefore, the signal is inversely proportional to kinase activity; potent inhibitors result in less ATP consumption and a brighter signal.[12][14]
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process designed to systematically identify and validate promising compounds from a large library. Each stage serves to increase confidence in the biological activity of the selected hits.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.co.uk [promega.co.uk]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines as Bioisosteres
Introduction: The Strategic Value of the Tetrahydrothieno[3,2-c]pyridine Scaffold in Medicinal Chemistry
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a "privileged" heterocyclic motif in modern drug discovery. Its significance stems from its role as a bioisostere of the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, a common fragment in many biologically active compounds.[1][2][3] Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting one functional group or scaffold with another that possesses similar physicochemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles.[4][5] The substitution of the benzene ring in THIQ with a thiophene ring to yield the tetrahydrothieno[3,2-c]pyridine core can significantly alter a molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to improved drug-like properties.[6][7]
This application note provides a comprehensive guide to the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, focusing on the robust and widely applicable Pictet-Spengler reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested protocol, and discuss the critical role of this scaffold in the development of blockbuster drugs such as the antiplatelet agents clopidogrel and ticlopidine.[8][9]
The Thiophene Ring: A Bioisosteric Advantage
The rationale for employing the thiophene ring as a benzene isostere is multifaceted. The sulfur atom in thiophene introduces unique electronic properties and can act as a hydrogen bond acceptor, potentially leading to novel interactions with biological targets.[7] Furthermore, thiophene-containing compounds often exhibit enhanced metabolic stability compared to their benzene counterparts, as the thiophene ring can be more resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced potential for the formation of reactive metabolites.
A comparative analysis of the tetrahydrothieno[3,2-c]pyridine and tetrahydroisoquinoline scaffolds has shown that while the isosterism is generally well-tolerated, the electronic properties of the thiophene ring can influence biological activity.[2] In some cases, this leads to a desirable modulation of potency and selectivity.
Synthetic Strategy: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, providing a reliable method for the construction of the tetrahydrothieno[3,2-c]pyridine core. The reaction involves the condensation of a β-thienylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1]
A general workflow for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is depicted below:
Caption: General workflow for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines.
Protocol 1: Synthesis of the Key Precursor, 2-(Thiophen-2-yl)ethylamine
The starting material for the Pictet-Spengler synthesis of the target scaffold is 2-(thiophen-2-yl)ethylamine. This can be synthesized from commercially available thiophene via a multi-step process. One common route involves the formylation of thiophene, followed by a Henry reaction with nitromethane, and subsequent reduction.[10] A more direct approach involves the reaction of 2-bromothiophene with magnesium to form a Grignard reagent, which is then reacted with ethylene oxide to yield 2-(thiophen-2-yl)ethanol. This alcohol can then be converted to the desired amine.[11][12]
Protocol 2: Pictet-Spengler Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
This protocol details the synthesis of the unsubstituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a crucial intermediate for the synthesis of clopidogrel and ticlopidine.[8]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Thiophen-2-yl)ethylamine | 127.20 | 100 g | 0.786 |
| Dichloroethane | 98.96 | 600 mL | - |
| Polyoxymethylene (Formaldehyde source) | (30.03)n | 26.4 g | 0.88 (as CH₂O) |
| 6.6 N HCl in Dimethylformamide | - | 133 mL | - |
Procedure:
-
To a 1-liter reaction vessel equipped with a mechanical stirrer and a Dean-Stark apparatus, add 2-(thiophen-2-yl)ethylamine (100 g, 0.79 mol) and dichloroethane (600 mL).
-
Stir the mixture for 5-10 minutes at room temperature (25 ± 5 °C).
-
Add polyoxymethylene (26.4 g, 0.88 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 40-45 °C) and maintain for 4 to 6 hours. Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
After 4 hours, cool the reaction mixture to 30 °C.
-
Slowly add 133 mL of a 6.6 N solution of hydrochloric acid in dimethylformamide.
-
Heat the reaction mixture to 70 °C and maintain for 4 hours.
-
Cool the reaction to 15 °C and stir for 8-10 hours to facilitate crystallization.
-
Collect the precipitated solid by suction filtration.
-
Wash the solid with cold dichloroethane.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: Approximately 124 g (90%) of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride as a crystalline solid.[8]
Purification and Characterization:
The crude product can be recrystallized from a suitable solvent such as isopropanol to obtain a higher purity product.[8] The structure and purity of the final compound should be confirmed by spectroscopic methods.
-
¹H NMR (D₂O): δ 6.75 (s, 1H), 4.10 (m, 2H), 3.50-2.80 (m, 4H).[13]
-
Mass Spectrometry: The molecular weight of the free base is 139.22 g/mol .[14] The hydrochloride salt will have a molecular weight of 175.68 g/mol .
Mechanism of the Pictet-Spengler Reaction
The Pictet-Spengler reaction proceeds through a well-established mechanism. The key steps are:
-
Imine/Iminium Ion Formation: The β-thienylethylamine condenses with the aldehyde (in this case, formaldehyde generated from polyoxymethylene) to form an imine. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich thiophene ring attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction. The C3 position of the thiophene ring is typically the most nucleophilic.
-
Rearomatization: A proton is lost from the intermediate to restore the aromaticity of the thiophene ring, yielding the final tetrahydrothieno[3,2-c]pyridine product.
Caption: Mechanism of the Pictet-Spengler reaction for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Applications in Drug Development: Ticlopidine and Clopidogrel
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is the core component of the antiplatelet drugs ticlopidine and clopidogrel. These drugs are P2Y₁₂ receptor antagonists that are widely used to prevent blood clots in patients with a history of heart attack or stroke. The synthesis of these drugs relies on the initial construction of the tetrahydrothieno[3,2-c]pyridine ring system, followed by N-alkylation or N-acylation.
Conclusion
The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, particularly through the Pictet-Spengler reaction, is a robust and scalable method for accessing a key scaffold in medicinal chemistry. The role of this scaffold as a bioisostere for the tetrahydroisoquinoline ring system provides a powerful tool for drug designers to fine-tune the properties of lead compounds. The detailed protocol provided in this application note offers a reliable starting point for researchers and drug development professionals working in this area.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. CN103288795A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 11. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101885720A - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Histamine H3 Receptors with [3H]Clobenpropit Radioligand Binding Assays
Introduction: The Histamine H3 Receptor as a Key Neuromodulator
The histamine H3 receptor (H3R) stands apart in the family of histamine G-protein coupled receptors (GPCRs) due to its almost exclusive expression within the nervous system and its critical role as a master regulator of neurotransmission.[1] First identified as a presynaptic autoreceptor, the H3R provides a negative feedback mechanism, controlling the synthesis and release of histamine from histaminergic neurons.[2][3] Beyond this, it functions extensively as a heteroreceptor, presynaptically inhibiting the release of a wide array of crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][4]
H3Rs are coupled to inhibitory G-proteins (Gαi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] This signaling cascade is central to its modulatory effects on neuronal excitability and communication. Given its strategic role in orchestrating brain chemistry, the H3 receptor has emerged as a significant therapeutic target for a range of neurological and psychiatric conditions, such as cognitive disorders, sleep disorders, and Parkinson's disease.[1]
Characterizing the interaction of novel chemical entities with the H3 receptor is a cornerstone of drug development in this area. Radioligand binding assays provide a robust and quantitative method to determine the affinity (Kd, Ki) and density (Bmax) of receptors in a given tissue or cell preparation.[5] This guide provides a detailed protocol for utilizing [3H]clobenpropit, a potent and selective H3 receptor antagonist, as the radioligand for these critical studies.[6][7]
Principle of the Radioligand Binding Assay
Radioligand binding assays are governed by the law of mass action, describing the reversible binding of a ligand to its receptor to form a ligand-receptor complex.[5] The fundamental goal is to quantify this interaction at equilibrium.
-
Saturation Binding: This experiment determines the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in the preparation. A fixed amount of receptor preparation (e.g., brain membranes) is incubated with increasing concentrations of the radioligand ([3H]clobenpropit) until saturation is reached.
-
Competition Binding: This experiment is used to determine the affinity (Ki) of an unlabeled test compound. Here, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the competing, unlabeled compound. The ability of the test compound to displace the radioligand from the receptor is measured, and its half-maximal inhibitory concentration (IC50) is determined.
In both assay types, it is crucial to distinguish between total binding (radioligand bound to receptors and non-receptor sites) and non-specific binding (NSB) (radioligand bound to non-receptor components like filters, lipids, etc.). NSB is measured by including a high concentration of a competing, unlabeled ligand that saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.[8] Specific binding , which represents the true receptor-ligand interaction, is then calculated by subtracting NSB from total binding.[9]
Figure 1: Principle of Radioligand Binding & Specificity Determination.
Experimental Protocols
These protocols are adapted from established methodologies for [3H]clobenpropit binding to H3 receptors in guinea-pig cerebral cortex membranes.[10][11] Researchers should optimize conditions for their specific tissue or cell system.
Part 1: Membrane Preparation (from Guinea-Pig Cerebral Cortex)
-
Dissection: Euthanize guinea pigs according to institutionally approved ethical guidelines. Rapidly dissect the cerebral cortex on ice.
-
Homogenization: Weigh the tissue and homogenize in 10-20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron or similar homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: Discard the supernatant, resuspend the pellet in fresh ice-cold Tris-HCl buffer, and repeat the centrifugation step (Step 4). This wash step is critical for removing endogenous substances.
-
Final Preparation: Resuspend the final pellet in an appropriate volume of assay buffer. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Part 2: Saturation Binding Assay
Objective: To determine the Kd and Bmax of [3H]clobenpropit.
Materials:
-
Assay Buffer: 20 mM HEPES-NaOH, pH 7.4.
-
Radioligand: [3H]clobenpropit, diluted in assay buffer to achieve final concentrations from ~0.04 to 30 nM.
-
Non-Specific Binding (NSB) Determinate: 10 µM Thioperamide (or another suitable H3 antagonist).[10]
-
Membrane Preparation: Diluted in assay buffer to a final concentration of ~1.75 mg/ml (optimization may be required).[10]
-
Special Additive: 3 mM Metyrapone. The inclusion of metyrapone or 100 mM NaCl has been shown to convert biphasic binding isotherms of [3H]clobenpropit to a monophasic curve, suggesting it labels a homogeneous population of H3 receptors under these conditions.[10][11]
-
Filtration System: Brandell Cell Harvester or equivalent, with Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail & Counter.
Procedure:
-
Set up assay tubes in triplicate for each concentration of [3H]clobenpropit. For each concentration, prepare tubes for Total Binding and Non-Specific Binding (NSB).
-
To NSB tubes: Add 50 µl of 10 µM thioperamide.
-
To Total Binding tubes: Add 50 µl of assay buffer.
-
Add 50 µl of the appropriate [3H]clobenpropit dilution to all tubes.
-
Initiate the binding reaction by adding 400 µl of the membrane preparation to all tubes. The final assay volume is 500 µl.
-
Incubate all tubes for 165 minutes at room temperature (~21°C).[10] Equilibrium should be confirmed via time-course experiments during assay development.
-
Terminate the assay by rapid filtration through the pre-soaked GF/B filters.
-
Immediately wash the filters three times with 3 ml of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
Figure 2: Workflow for a [3H]clobenpropit Saturation Binding Assay.
Part 3: Competition Binding Assay
Objective: To determine the affinity (Ki) of an unlabeled test compound.
Procedure: The procedure is similar to the saturation assay, with the following key differences:
-
Use a single, fixed concentration of [3H]clobenpropit. This concentration should ideally be at or below its Kd value (e.g., 1-2 nM) to ensure assay sensitivity.[10]
-
Instead of varying the radioligand, add varying concentrations of the unlabeled test compound (competitor) to the assay tubes. A wide concentration range (e.g., 10-11 M to 10-5 M) is required to generate a full inhibition curve.
-
Prepare tubes for Total Binding (no competitor) and NSB (10 µM thioperamide) as controls.
-
The incubation, filtration, and counting steps are identical to the saturation assay.
Data Analysis and Presentation
Saturation Assay Analysis
-
Calculate Specific Binding: For each concentration of [3H]clobenpropit, calculate Specific Binding (DPM) = Average Total Binding (DPM) - Average NSB (DPM).
-
Convert DPM to Molar Units: Convert the DPM of specific binding to fmol or pmol of radioligand bound per mg of protein, using the specific activity of the [3H]clobenpropit lot.
-
Plot and Analyze: Plot the specific binding (Y-axis) against the concentration of free [3H]clobenpropit (X-axis). Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation.[8]
-
Y = (Bmax * X) / (Kd + X)
-
This analysis will directly yield the Kd (in nM) and Bmax (in fmol/mg protein).
-
Competition Assay Analysis
-
Calculate Percent Inhibition: Determine the percent inhibition of specific binding caused by each concentration of the test compound.
-
Plot and Analyze: Plot the percent inhibition (or specific binding) against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[8][9]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of [3H]clobenpropit used in the assay.
-
Kd is the equilibrium dissociation constant of [3H]clobenpropit, as determined from the saturation assay.
-
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Representative Saturation Binding Data for [3H]clobenpropit
| Parameter | Value (Guinea-Pig Cortex) | Reference |
|---|---|---|
| Kd | ~0.26 nM (pKD 10.59) | [10][11] |
| Bmax | ~3.41 fmol/mg wet weight | [10][11] |
| Assay Conditions | 20 mM HEPES, 3 mM Metyrapone |[10][11] |
Note: pKD is the negative logarithm of the Kd value.
Table 2: Representative Competition Binding Data for H3 Ligands
| Compound | Ki (nM) | pKi | Reference |
|---|---|---|---|
| Clobenpropit | 0.76 | 9.16 | [12] |
| Imetit | 0.15 | 9.83 | [12] |
| Histamine | 63.1 | 8.20 | [12] |
| Thioperamide | ~6.3 (pIC50) | ~8.2 | [13] |
| R-(-)-α-methylhistamine | 1.35 | 8.87 |[12] |
Note: Values are compiled from various sources and experimental conditions may differ. Direct comparison requires assays run under identical conditions.
Trustworthiness and Self-Validation
-
Equilibrium: Always confirm that the incubation time is sufficient to reach equilibrium by performing association/dissociation kinetic experiments during assay development. Specific binding should be stable for the duration of the incubation.[11]
-
Protein Linearity: Ensure that the amount of specific binding is linear with respect to the protein concentration used in the assay. If more than 10% of the radioligand is bound, the assumption of "free" ligand concentration being equal to "added" concentration is violated, and the receptor concentration should be lowered.[9]
-
Pharmacological Specificity: The binding site should exhibit the correct pharmacology. In competition assays, a panel of known H3R agonists and antagonists should displace [3H]clobenpropit with a rank order of potency consistent with published data.[10]
-
Data Quality: For saturation curves, data points should extend to at least 10 times the Kd to accurately define Bmax.[9] For competition curves, full inhibition from 100% to 0% specific binding should be demonstrated.
References
- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptors--general characterization and their function in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clobenpropit | C14H17ClN4S | CID 2790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. studylib.net [studylib.net]
- 10. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
Welcome to the technical support guide for the synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine. This scaffold is a crucial building block in medicinal chemistry, forming the core of various biologically active molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Overview of the Core Synthetic Strategy
The most direct and widely employed method for constructing the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is the Pictet-Spengler reaction . This reaction involves the cyclization of histamine with an aldehyde, typically formaldehyde (or its polymer, paraformaldehyde), under acidic conditions.[1] The resulting bicyclic structure provides multiple points for further chemical diversification, particularly at the secondary amine in the tetrahydropyridine ring.[1]
General Synthetic Workflow
The overall process can be visualized as a three-stage workflow: core synthesis via cyclization, subsequent functionalization, and finally, purification.
Caption: General workflow for synthesis and functionalization.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: My yield of the 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine core is consistently low. What are the likely causes and how can I improve it?
Low yield is the most common challenge in this synthesis. The root cause often lies in one of four areas: incomplete reaction, reagent quality, side reactions, or inefficient purification.
Troubleshooting Low Yield: A Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Solutions
| Possible Cause | Explanation & Scientific Rationale | Suggested Solutions |
| Incomplete Reaction | The Pictet-Spengler reaction is an equilibrium process. Insufficient time, non-optimal temperature, or incorrect pH can prevent the reaction from reaching completion. The key steps are the initial formation of a Schiff base followed by an intramolecular electrophilic substitution, both of which are acid-catalyzed. | 1. Monitor Progress: Use TLC or LC-MS to track the consumption of histamine.[2] 2. Extend Reaction Time: If starting material persists, consider extending the reaction time in increments of 2-4 hours. 3. Optimize Temperature: While heating can accelerate the reaction, excessive heat may promote side reactions. Experiment with temperatures ranging from room temperature to a gentle reflux. |
| Degradation of Reagents | The quality of starting materials is paramount. Histamine hydrochloride is often used and can be hygroscopic, introducing water that can interfere with the reaction. Paraformaldehyde quality can vary, affecting its depolymerization rate into formaldehyde. | 1. Ensure Dryness: Dry histamine hydrochloride under vacuum before use. Use anhydrous solvents.[2] 2. Use Fresh Reagents: Purchase high-purity paraformaldehyde and use it promptly. |
| Side Reactions | The primary side reaction is the self-polymerization of formaldehyde. If the local concentration of formaldehyde is too high, it can polymerize instead of reacting with histamine. This leads to a complex mixture and reduces the yield of the desired product. | 1. Control Stoichiometry: Use a precise 1:1 molar ratio of histamine to formaldehyde. 2. Slow Addition: Add paraformaldehyde in small portions over time rather than all at once. This keeps the concentration of free formaldehyde low and favors the reaction with histamine. |
| Inefficient Purification | The product is a basic, relatively polar molecule. It can be partially soluble in water, leading to losses during aqueous work-up. On silica gel, its basicity can cause significant streaking, leading to poor separation and recovery. | 1. Optimize Extraction: Perform extractions with an organic solvent (e.g., chloroform, ethyl acetate) at a basic pH (>9) to ensure the product is in its free base form and minimally soluble in the aqueous layer. 2. Chromatography: Purify by flash chromatography using a gradient of chloroform-methanol.[1] To prevent streaking, consider pre-treating the silica with triethylamine or using a mobile phase containing a small amount of ammonia (e.g., 1% in methanol). 3. Recrystallization: This can be a highly effective method for purification if the product is a solid.[2] |
Question 2: I am struggling with the N-alkylation or N-acylation of the secondary amine. The reaction is sluggish or gives multiple products. What should I do?
Functionalizing the secondary amine at the 5-position is a common subsequent step.[1] Issues here typically relate to base selection, solvent, and the reactivity of the electrophile.
-
Problem: Sluggish Reaction
-
Cause: The chosen base may not be strong enough to deprotonate the secondary amine effectively, or steric hindrance may be an issue.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] For challenging alkylations, a stronger base like potassium carbonate in DMF or a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) can be effective.[3] Ensure the reaction is performed in an appropriate aprotic solvent such as acetonitrile, DME, or THF.[1]
-
-
Problem: Multiple Products
-
Cause: While the secondary amine is the most nucleophilic site, over-alkylation or reaction at the imidazole nitrogens can occur under harsh conditions. The electrophile itself might be unstable.
-
Solution:
-
Milder Conditions: Use milder bases and lower the reaction temperature. Add the electrophile (alkyl halide or acyl chloride) dropwise at 0 °C before allowing the reaction to warm to room temperature.[1]
-
Check Electrophile Stability: Ensure the alkyl/acyl halide is pure and not degrading under the reaction conditions.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the electrophile, but avoid a large excess which can promote side reactions.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine core? A1: The Pictet-Spengler reaction of histamine hydrochloride with paraformaldehyde is the most established and efficient route.[1] This one-step synthesis provides the core scaffold which can be subsequently modified.
Q2: How can I confirm the structure of my product and assess its purity? A2: A combination of spectroscopic techniques is essential.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to follow the reaction's progress.[2]
-
Structural Confirmation: Unambiguous structure determination requires ¹H NMR and ¹³C NMR spectroscopy.
-
Purity and Identity: High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition, and HPLC can provide a quantitative measure of purity.[1][4]
Q3: What are the key safety precautions for this synthesis? A3:
-
Paraformaldehyde: This is a source of formaldehyde, which is a suspected carcinogen and a sensitizer. Always handle it in a certified chemical fume hood.
-
Solvents: Use appropriate ventilation and PPE when handling organic solvents like chloroform, methanol, and DME.
-
Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals before beginning any experimental work.
Section 4: Experimental Protocols
Protocol 1: Synthesis of the 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Core (4)
This protocol is a generalized procedure based on the Pictet-Spengler reaction.
-
Reaction Setup: To a solution of histamine hydrochloride (1.0 eq) in water, add paraformaldehyde (1.0-1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux (approx. 100 °C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the histamine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Make the solution strongly basic (pH > 10) with an aqueous solution of NaOH.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as chloroform or a 9:1 mixture of chloroform/isopropanol.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified further.
Protocol 2: N-Acylation of the Tetrahydroimidazo[4,5-c]pyridine Core (4)
This protocol provides a general guideline for acylating the secondary amine.[1]
-
Reaction Setup: Suspend the crude 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (1.0 eq) in dimethoxyethane (DME, approx. 0.1 M). Add triethylamine (3.0-3.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel using a chloroform/methanol gradient to obtain the pure N-acylated product.[1]
References
Technical Support Center: Navigating Aqueous Solubility Challenges of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 62002-31-7)
Welcome to the technical support center for 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 62002-31-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility issues with this compound in aqueous buffers. Our approach is rooted in foundational physicochemical principles to empower you with the knowledge to not just follow protocols, but to troubleshoot and optimize them effectively.
Understanding the Molecule: A Foundation for Success
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, often supplied as a dihydrochloride salt, is a hydrophilic molecule, as indicated by a computed XLogP3-AA of -0.5. Its structure comprises three key heterocyclic systems: a piperidine ring, an imidazole ring, and a pyridine ring integrated into the fused structure. The presence of three nitrogen atoms makes this compound basic, and its solubility is highly dependent on the pH of the medium.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why is my stock solution of CAS 62002-31-7 cloudy or showing precipitation in my aqueous buffer?
Answer: This is a common issue and is almost always related to the pH of your final solution. As a dihydrochloride salt, the compound is in its protonated, highly water-soluble form. When diluted into a neutral or alkaline buffer, the compound can become deprotonated, leading to a significant decrease in aqueous solubility and subsequent precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
In-depth Explanation: The solubility of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is governed by the protonation state of its three nitrogen atoms. Based on the pKa values of the parent heterocycles (piperidine: ~11.12, imidazole: ~7.0, pyridine: ~5.23), we can infer the relative basicity of the nitrogens in the fused system. The piperidine nitrogen is the most basic, followed by the imidazole nitrogen, and lastly the pyridine nitrogen. At acidic pH, these nitrogens are protonated, rendering the molecule charged and highly soluble in water. As the pH increases, these nitrogens are sequentially deprotonated, leading to a more neutral and less soluble species.
What is the optimal pH range for maintaining the solubility of CAS 62002-31-7?
pH-Dependent Solubility Profile (Conceptual):
| pH Range | Predominant Species | Expected Aqueous Solubility |
| < 4.0 | Fully protonated (tri-cationic) | High |
| 4.0 - 6.0 | Partially deprotonated | Moderate to Low |
| > 7.0 | Largely neutral (free base) | Very Low |
My experiment requires a near-neutral pH (e.g., pH 7.4). How can I maintain the solubility of CAS 62002-31-7 under these conditions?
Answer: This is a significant challenge for many ionizable compounds. When pH adjustment is not a viable option, several formulation strategies can be employed to enhance solubility.
Solubilization Strategies at Neutral pH:
Caption: Options for solubilizing at neutral pH.
A. Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1][2]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are commonly used and generally well-tolerated in many experimental systems.[2]
-
Protocol for Co-solvent Use:
-
Prepare a high-concentration stock solution of CAS 62002-31-7 in 100% DMSO.
-
For your working solution, first add the required volume of the DMSO stock to your aqueous buffer.
-
Ensure the final concentration of the co-solvent is as low as possible (typically <1% v/v) to avoid off-target effects in biological assays.
-
B. Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[3][4][5]
-
Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are frequently used in pharmaceutical formulations.[5]
-
Protocol for Surfactant Use:
-
Prepare a stock solution of the surfactant in your aqueous buffer.
-
Add the surfactant solution to your buffer before introducing CAS 62002-31-7.
-
The final surfactant concentration should be above its CMC.
-
C. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in water.[6][7][8][9][10]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[6]
-
Protocol for Cyclodextrin Use:
-
Dissolve the cyclodextrin in the aqueous buffer with gentle heating and stirring if necessary.
-
Once the cyclodextrin is fully dissolved, add the solid CAS 62002-31-7 to this solution.
-
Stir the mixture until the compound is fully dissolved. This may take several hours.
-
Comparative Overview of Solubilization Techniques:
| Technique | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases the proportion of the ionized, more soluble form of the compound.[11][12][13][14] | Simple, cost-effective, and often highly effective. | May not be compatible with the pH constraints of the experiment. |
| Co-solvents | Reduces the polarity of the solvent, making it more favorable for the solute to dissolve.[1][2][15][16] | Easy to implement and effective for many compounds. | The co-solvent may have its own biological or chemical effects. |
| Surfactants | Form micelles that encapsulate the poorly soluble compound.[3][4][5][17][18] | High solubilization capacity for very hydrophobic compounds. | Can interfere with certain assays and may have toxicity concerns at high concentrations. |
| Cyclodextrins | Form inclusion complexes with the compound, shielding it from the aqueous environment.[6][7][8][9][10] | Generally low toxicity and can also improve compound stability. | Can be more expensive and the complexation is a 1:1 or 1:2 interaction, which can be limiting. |
I am still facing solubility issues even after trying the above methods. What are the more advanced options?
Answer: For particularly challenging cases, nanosuspension technology can be a powerful tool. A nanosuspension is a sub-micron colloidal dispersion of the pure drug stabilized by surfactants and polymers.[19][20] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, which can lead to a significant enhancement in dissolution rate and saturation solubility.[19]
Nanosuspension Preparation Workflow:
References
- 1. L-4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID | 59981-63-4 [chemicalbook.com]
- 2. chemaxon.com [chemaxon.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chembk.com [chembk.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Buy 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | 876708-23-5 [smolecule.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Page loading... [guidechem.com]
- 9. (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid [oakwoodchemical.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. peerj.com [peerj.com]
- 12. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1159011-01-4|2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 15. mrupp.info [mrupp.info]
- 16. 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride | 62002-31-7 [sigmaaldrich.com]
- 17. 4-Phenyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine CAS#: 4875-39-2 [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. chemaxon.com [chemaxon.com]
- 20. 4,5,6,7-Tetrahydro-3H-imidazo(4,5-c)pyridine-6-carboxylic acid--hydrogen chloride (1/1) | C7H10ClN3O2 | CID 177192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting side reactions in the Pictet-Spengler synthesis of imidazopyridines
Technical Support Center: Pictet-Spengler Synthesis of Imidazopyridines
Welcome to the technical support center for the Pictet-Spengler synthesis of imidazopyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful cyclization reaction. As a variation of the classic Pictet-Spengler reaction, the synthesis of imidazopyridines presents unique challenges due to the electronic nature of the pyridine ring. This document provides in-depth, field-proven insights into troubleshooting common side reactions and optimizing your experimental outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues encountered during the synthesis of tetrahydroimidazopyridines. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Problem 1: Low or No Product Yield with Starting Material Unconsumed
You observe a significant amount of unreacted 2-aminopyridine derivative and aldehyde even after extended reaction times.
Q: My reaction has stalled. What are the primary causes and how can I resolve this?
A: A stalled reaction is typically indicative of insufficient activation of the key electrophilic intermediate—the N-acyliminium or iminium ion. The pyridine ring is inherently less nucleophilic than the indole or benzene rings used in traditional Pictet-Spengler reactions, requiring more forceful conditions for the intramolecular cyclization to occur.[1]
Probable Causes & Solutions:
-
Inadequate Acid Catalysis: The formation of the iminium ion, the driving electrophile for the cyclization, is acid-catalyzed.[1][2] If the acid is too weak or used in insufficient quantity, the iminium ion concentration will be too low for the reaction to proceed efficiently.
-
Solution: Switch to a stronger Brønsted acid (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (PTSA)) or a Lewis acid (e.g., BF₃·OEt₂). Perform a catalyst loading screen, starting from 10 mol% and increasing as needed. For particularly stubborn substrates, super-stoichiometric amounts of a strong acid may be necessary.
-
-
Imine Hydrolysis: The precursor imine is in equilibrium with the starting amine and aldehyde. If water is present in the reaction medium, it can hydrolyze the imine and the iminium ion, pushing the equilibrium back towards the starting materials.
-
Solution: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The use of a Dean-Stark apparatus or the addition of molecular sieves can effectively remove water formed in situ during imine formation.
-
-
Insufficient Thermal Energy: The energy barrier for the intramolecular electrophilic attack on the pyridine ring can be substantial.
-
Solution: While some reactions proceed at room temperature, many require heating.[3] Gradually increase the reaction temperature, monitoring for product formation versus decomposition by TLC or LC-MS. Refluxing in a higher-boiling solvent like toluene or xylene is a common strategy.
-
Problem 2: Formation of a Major, Unwanted Side Product: The Oxidized Imidazopyridine
Instead of the desired tetrahydroimidazopyridine, the main product isolated is the fully aromatized imidazo[1,2-a]pyridine.
Q: My reaction yields the aromatic product, but I need the saturated (tetrahydro) version. How can I prevent this over-oxidation?
A: The primary cyclized product, a dihydropyridine derivative, is often highly susceptible to oxidation. This can occur via air oxidation, especially at elevated temperatures or in the presence of certain reagents, leading to the thermodynamically stable aromatic system.
Probable Causes & Solutions:
-
Air Oxidation: Exposure of the reaction mixture or the isolated product to atmospheric oxygen can readily cause aromatization.
-
Solution: Conduct the entire reaction and work-up procedure under a strict inert atmosphere. Degas all solvents prior to use. When purifying the product via chromatography, use deoxygenated solvents and work quickly.
-
-
Harsh Reaction Conditions: High temperatures and strongly acidic conditions can promote dehydrogenation pathways.
-
Solution: Attempt the reaction at the lowest effective temperature. Screen milder acid catalysts, such as chiral phosphoric acids, which have been shown to be effective in some Pictet-Spengler variants.[3]
-
-
Choice of Aldehyde: If the aldehyde contains functionalities that can act as internal oxidants (e.g., nitro groups), this can facilitate the aromatization process.
-
Solution: If possible, select an aldehyde substrate that does not contain oxidizing moieties. If the functionality is essential, consider protecting it before the reaction.
-
Caption: Troubleshooting workflow for unwanted aromatization.
Problem 3: Significant Tarring and Polymerization
The reaction mixture turns dark and becomes an intractable tar, making product isolation difficult and yields poor.
Q: My reaction is producing a lot of tar. What is causing this and how can it be minimized?
A: Tar formation is a common consequence of polymerization or decomposition of starting materials and intermediates under strongly acidic and high-temperature conditions.[4] Aldehydes, in particular, are prone to self-condensation and polymerization.
Probable Causes & Solutions:
-
Aldehyde Instability: Many aldehydes are unstable in strong acid and can undergo self-polymerization (e.g., forming paraldehyde from acetaldehyde).
-
Solution: Add the aldehyde slowly to the reaction mixture containing the amine and acid at a controlled temperature. This keeps the instantaneous concentration of free aldehyde low, favoring the desired bimolecular reaction over polymerization. Using a syringe pump for slow addition is highly recommended.
-
-
Excessively Harsh Conditions: The combination of high heat and strong acid can degrade the aminopyridine starting material or the product itself.
-
High Reactant Concentration: Very high concentrations can increase the rate of undesired intermolecular side reactions that lead to polymers.
-
Solution: Run the reaction at a lower concentration (e.g., 0.1 M to 0.5 M). While this may slow the desired reaction, it often disproportionately reduces the rate of higher-order side reactions.
-
| Substrate Reactivity | Recommended Catalyst (Starting Point) | Recommended Solvent | Temperature Range | Key Consideration |
| Electron-Rich Aminopyridine | TFA (0.5 - 1.1 eq.) | Dichloromethane (DCM) | 0 °C to RT | Prone to over-reaction; start with mild conditions. |
| Electron-Neutral Aminopyridine | PTSA (1.1 eq.) or BF₃·OEt₂ (1.1 eq.) | Toluene or 1,2-Dichloroethane (DCE) | 50 °C to Reflux | Balance activation with stability; monitor by TLC. |
| Electron-Poor Aminopyridine | Conc. H₂SO₄ or Eaton's Reagent | Neat or Sulfolane | 80 °C to 120 °C | Requires strong activation; risk of decomposition is high. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction for imidazopyridine synthesis?
A1: The reaction proceeds through two key steps.[2] First, the 2-aminopyridine condenses with a carbonyl compound (aldehyde or ketone) to form an imine. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. The second step is an intramolecular electrophilic aromatic substitution, where the electron-rich pyridine ring attacks the iminium ion to form the new ring, yielding the tetrahydroimidazopyridine product.
Caption: The two-stage mechanism of the Pictet-Spengler reaction.
Q2: How do substituents on the 2-aminopyridine ring affect the reaction?
A2: Electron-donating groups (EDGs) on the pyridine ring increase its nucleophilicity, which generally accelerates the cyclization step and allows for milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the cyclization more difficult and often requiring stronger acids and higher temperatures, which in turn increases the risk of side reactions.[4]
Q3: Can I use a ketone instead of an aldehyde?
A3: Yes, ketones can be used, but the reaction is typically much slower and less efficient than with aldehydes.[2][5] This is due to two factors: 1) the ketone carbonyl is sterically more hindered, slowing the initial imine formation, and 2) the resulting tertiary iminium ion is less electrophilic than the secondary iminium ion derived from an aldehyde. Consequently, much harsher conditions are usually required.
Experimental Protocol: General Procedure for Minimizing Side Reactions
This protocol provides a robust starting point for the Pictet-Spengler synthesis of a generic tetrahydroimidazopyridine, with built-in steps to mitigate common side reactions.
Materials:
-
2-Aminopyridine derivative (1.0 eq.)
-
Aldehyde (1.05 eq.)
-
Anhydrous Toluene
-
Trifluoroacetic Acid (TFA) (1.1 eq.)
-
Molecular Sieves (4Å), activated
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware, including a reflux condenser and a syringe pump
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add the 2-aminopyridine derivative (1.0 eq.) and activated molecular sieves (~1g per 10 mmol of amine). Add anhydrous toluene to achieve a concentration of approximately 0.2 M.
-
Inerting: Begin stirring and bubble nitrogen through the solution for 15 minutes to degas the solvent.
-
Catalyst Addition: Add trifluoroacetic acid (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Slow Aldehyde Addition: Dissolve the aldehyde (1.05 eq.) in a small amount of anhydrous toluene in a separate flask. Draw this solution into a syringe and place it on a syringe pump. Add the aldehyde solution to the reaction mixture over a period of 1-2 hours. This slow addition is critical to prevent aldehyde polymerization.
-
Reaction Monitoring: After the addition is complete, heat the reaction to 80 °C (or the desired temperature). Monitor the reaction progress by TLC or LC-MS every hour. Check for the disappearance of the starting amine and the appearance of the product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product immediately via flash column chromatography using deoxygenated solvents to prevent on-column oxidation.
References
Technical Support Center: Optimizing N-Alkylation of the Imidazo[4,5-c]pyridine Scaffold
Welcome to the technical support center for the N-alkylation of the imidazo[4,5-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic system. The structural similarity of imidazo[4,5-c]pyridines to endogenous purines makes them a cornerstone for developing novel therapeutics, including antivirals, anti-inflammatory agents, and kinase inhibitors.[1]
However, the journey of synthesizing these valuable molecules is often fraught with challenges, particularly concerning the regioselective introduction of alkyl groups. The presence of multiple nucleophilic nitrogen atoms on the scaffold necessitates a carefully optimized approach to achieve the desired substitution pattern. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate the complexities of this crucial synthetic transformation.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses the most common issues encountered during the N-alkylation of the imidazo[4,5-c]pyridine core. Each problem is followed by a causal analysis and a set of actionable solutions.
Issue 1: Poor or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows predominantly unreacted imidazo[4,5-c]pyridine starting material after the expected reaction time.
Causality Analysis: This issue typically points to one of three areas: insufficient activation of the substrate (deprotonation), a non-reactive alkylating agent, or suboptimal reaction conditions (temperature, solvent). The N-H proton of the imidazole ring is acidic, but requires a suitable base for efficient deprotonation to generate the nucleophilic anion.
Solutions & Protocols:
-
Evaluate the Base/Solvent System: The choice of base is critical. For N-alkylation, a moderately strong base is usually required.
-
Standard Conditions: Anhydrous potassium carbonate (K₂CO₃) in a polar apathetic solvent like N,N-Dimethylformamide (DMF) is a common and effective starting point.[2][3] This combination is often sufficient to deprotonate the imidazole nitrogen.
-
Stronger Bases: If K₂CO₃ is ineffective, consider a stronger base like sodium hydride (NaH). This should be used with caution in an anhydrous, non-protic solvent like Tetrahydrofuran (THF) or DMF, as it is highly reactive.
-
-
Increase Thermal Energy: Some alkylations are sluggish at room temperature.
-
Gently heat the reaction mixture (e.g., 50-80 °C). Monitor the reaction by TLC to avoid decomposition.
-
-
Verify Alkylating Agent Reactivity: Ensure the alkylating agent is reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive halide, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[4][5] A typical starting point would be 100-120 °C for 15-30 minutes.[1]
Issue 2: Formation of an Inseparable Mixture of Regioisomers
Symptoms: TLC shows multiple product spots that are difficult to separate by column chromatography. ¹H NMR and LC-MS confirm the presence of multiple isomers with the same mass.
Causality Analysis: The imidazo[4,5-c]pyridine scaffold presents at least three potential sites for N-alkylation: the two imidazole nitrogens (N-1 and N-3, which are often in tautomeric equilibrium) and the pyridine nitrogen (N-5). The distribution of products is highly sensitive to reaction conditions, with steric and electronic factors playing a key role.[6][7]
Decision Workflow for Regioselectivity:
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. benchchem.com [benchchem.com]
Navigating the Nuances of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine and its derivatives. As a Senior Application Scientist, I understand that the success of your research hinges on the integrity of your materials. The stability of this versatile heterocyclic scaffold is a critical parameter that can significantly impact experimental outcomes, from biochemical assays to preclinical studies. This guide is designed to provide you with in-depth, field-proven insights into the handling, storage, and troubleshooting of this compound in various laboratory settings. We will delve into the causality behind experimental choices and equip you with self-validating protocols to ensure the reliability of your results.
Frequently Asked Questions (FAQs): Solution Stability and Storage
This section addresses the most common questions our team encounters regarding the stability of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine.
Q1: What is the recommended method for storing the solid form of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine?
A1: For long-term stability, the solid compound, preferably as a salt (e.g., hydrochloride salt), should be stored in a tightly sealed container at low temperatures, ideally at -20°C.[1][2][3] The container should be protected from light and moisture. Amines, in general, are susceptible to absorbing atmospheric moisture and carbon dioxide, which can lead to degradation over time.[1] Using an inert gas like argon or nitrogen to backfill the container can provide an extra layer of protection.
Q2: I need to prepare a stock solution. What is the best solvent for long-term storage?
A2: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of many heterocyclic compounds for biological assays.[4][5] For 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, preparing a high-concentration stock in anhydrous DMSO and storing it in small aliquots at -80°C is the recommended practice to minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture. It is crucial to use anhydrous DMSO as the presence of water can facilitate hydrolysis.
Q3: How stable is 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine in aqueous buffers?
A3: The stability of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine in aqueous solutions is highly pH-dependent. As a basic compound containing amine functionalities, it is generally more stable in acidic to neutral pH.[6] In basic aqueous solutions, the free base form is more prevalent, which can be more susceptible to oxidation.[6] We strongly recommend preparing fresh aqueous solutions for your experiments. If temporary storage is necessary, use a buffer with a pH below 7.0 and store at 2-8°C for no longer than 24 hours.
Q4: Is this compound sensitive to light?
A4: Yes, there is evidence to suggest that imidazopyridine derivatives can be photosensitive.[7][8] Exposure to UV or even ambient light can lead to photodegradation, potentially generating reactive oxygen species that can further degrade the compound.[7] Therefore, all solutions containing 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine should be protected from light by using amber vials or by wrapping the container with aluminum foil.
Troubleshooting Guide: Addressing Common Experimental Issues
Unexpected experimental results can often be traced back to compound instability. This guide will help you diagnose and resolve these issues.
Issue 1: Loss of Compound Activity in a Multi-Day Experiment
Symptoms:
-
Decreased biological activity in your assay over time.
-
Inconsistent results between experiments run on different days using the same stock solution.
Potential Cause: Degradation of the compound in the aqueous assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis
Symptoms:
-
Your chromatogram shows additional peaks that were not present in the initial analysis of the compound.
-
Mass spectrometry data indicates the presence of species with higher molecular weights.
Potential Cause: Oxidative degradation of the compound. The tetrahydropyridine ring is susceptible to oxidation.
Potential Degradation Pathway:
Caption: Potential oxidative degradation pathway.
Troubleshooting Steps:
-
Solvent Purity: Ensure that all solvents used for sample preparation and analysis are of high purity and free of peroxides. Ethers and other solvents can form peroxides upon storage.
-
Inert Atmosphere: When working with the compound for extended periods, especially in solution, consider using degassed solvents and working under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as BHT, to the solvent may be considered, but its compatibility with the downstream application must be verified.
-
Salt Form vs. Free Base: If you are working with the free base, consider switching to a more stable salt form (e.g., HCl salt), as the protonated amine is less susceptible to oxidation.[6]
Experimental Protocols for Stability Assessment
To ensure the integrity of your compound under your specific experimental conditions, we recommend performing the following validation protocols.
Protocol 1: Short-Term Stability in Aqueous Buffer
Objective: To assess the stability of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine in your experimental buffer over the time course of a typical experiment.
Methodology:
-
Prepare a working solution of your compound in the final assay buffer at the highest concentration you will be using.
-
Divide the solution into several aliquots in amber vials.
-
Analyze one aliquot immediately (T=0) using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial purity and peak area.
-
Store the remaining aliquots under the same conditions as your experiment (e.g., at 37°C, protected from light).
-
Analyze aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Compare the peak area of the parent compound and the appearance of any new peaks to the T=0 sample. A decrease of >5% in the parent peak area or the appearance of significant degradation peaks indicates instability.
Protocol 2: Freeze-Thaw Stability of DMSO Stock Solutions
Objective: To determine the stability of your DMSO stock solution to multiple freeze-thaw cycles.
Methodology:
-
Prepare a fresh stock solution of the compound in anhydrous DMSO.
-
Analyze an aliquot of the fresh stock solution (Cycle 0) by HPLC-UV or LC-MS to establish the initial purity.
-
Freeze the remaining stock solution at -20°C or -80°C for at least 12 hours.
-
Thaw the stock solution completely at room temperature. This constitutes one freeze-thaw cycle.
-
Take an aliquot for analysis and refreeze the remaining solution.
-
Repeat for a desired number of cycles (e.g., 3-5 cycles).
-
Analyze all aliquots and compare the purity to the initial Cycle 0 sample.
Quantitative Data Summary: General Storage Recommendations
| Form | Storage Condition | Solvent | Temperature | Protection | Duration |
| Solid (Salt) | Long-term | N/A | -20°C | Tightly sealed, desiccated, dark | > 1 year |
| Solid (Free Base) | Long-term | N/A | -20°C | Tightly sealed, inert atmosphere, desiccated, dark | 6-12 months |
| DMSO Stock | Long-term | Anhydrous DMSO | -80°C | Tightly sealed, small aliquots | > 6 months |
| Aqueous Solution | Working Solution | Experimental Buffer (pH < 7.0) | 2-8°C | Light protection | < 24 hours |
Disclaimer: The information provided in this guide is based on general chemical principles and data from related compounds. It is intended to be a starting point for your own stability assessments. The stability of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine can be influenced by the specific substituents on the molecule and the exact experimental conditions. We always recommend performing your own stability studies for critical applications.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. chapman.edu [chapman.edu]
- 4. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase | MDPI [mdpi.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
Technical Support Center: Strategic Control of Byproduct Formation in Imidazo[4,5-c]pyridine Synthesis
Welcome to the technical support center for imidazo[4,5-c]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Imidazo[4,5-c]pyridines, as structural analogs of purines, are of significant interest in medicinal chemistry for their diverse biological activities, including their potential as anticancer and antiviral agents.[1][2][3] However, their synthesis is often complicated by the formation of undesired byproducts, particularly regioisomers, which can lead to low yields and difficult purification processes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of imidazo[4,5-c]pyridines. Our focus is on providing practical, mechanistically grounded solutions to help you optimize your reactions and achieve higher purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of imidazo[4,5-c]pyridines and offers targeted solutions based on established chemical principles.
Issue 1: Formation of Regioisomeric Byproducts
Question: My reaction is producing a mixture of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers. How can I improve the regioselectivity of the reaction?
Answer: The formation of regioisomers is a frequent challenge, primarily arising from the cyclization step with an unsymmetrical diaminopyridine precursor.[4][5] The key to controlling regioselectivity lies in directing the cyclization to the desired positions.
Causality and Strategic Solutions:
-
Steric Hindrance: The substituents on the diaminopyridine and the aldehyde or carboxylic acid can sterically influence the direction of cyclization. Bulky groups can favor the formation of the less hindered isomer.
-
Recommendation: Carefully select starting materials with appropriate steric bulk to favor the desired isomer. For instance, a bulkier substituent on the pyridine ring may direct the cyclization away from its vicinity.
-
-
Electronic Effects: The electronic properties of the substituents can also dictate the regioselectivity. Electron-donating groups can enhance the nucleophilicity of a specific nitrogen atom in the diaminopyridine, promoting cyclization at that site.
-
Recommendation: Introduce electron-donating or withdrawing groups strategically on your starting materials to influence the nucleophilicity of the reacting nitrogen atoms.
-
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the regiochemical outcome.
-
Recommendation: A systematic screening of reaction conditions is advisable. For example, in solid-phase synthesis, the choice of primary or secondary amines for substitution on a dichloronitropyridine precursor can direct the cyclization towards either the imidazo[4,5-c]pyridine or the imidazo[4,5-b]pyridine scaffold.[1]
-
Illustrative Workflow for Regioselectivity Control:
Caption: Workflow for managing regioisomer formation.
Issue 2: Incomplete Cyclization and Formation of Amide Intermediates
Question: I am observing the presence of a significant amount of uncyclized amide intermediate in my reaction mixture. What can I do to drive the reaction to completion?
Answer: Incomplete cyclization is often due to insufficient activation of the carbonyl group or deactivation of the nucleophilic nitrogen. This is a common issue in Phillips-Ladenburg type syntheses where a diaminopyridine is condensed with a carboxylic acid.[6]
Causality and Strategic Solutions:
-
Dehydrating Agent: The removal of water is crucial for driving the equilibrium towards the cyclized product.
-
Carbonyl Activation: The carboxylic acid needs to be activated for efficient reaction with the amino group.
-
Recommendation: Convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, prior to the condensation step. Alternatively, using orthoesters can also be an effective strategy.[7]
-
-
Reaction Temperature and Time: Insufficient thermal energy can lead to a sluggish reaction.
-
Recommendation: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.[5]
-
Issue 3: N-Alkylation Leading to a Mixture of Products
Question: When I try to alkylate the imidazole nitrogen, I get a mixture of N-alkylated regioisomers. How can I achieve selective alkylation?
Answer: The imidazole ring of the imidazo[4,5-c]pyridine system has two nitrogen atoms that can potentially be alkylated, leading to a mixture of products.[8]
Causality and Strategic Solutions:
-
Directing Groups: The presence of substituents on the pyridine or imidazole ring can influence the site of alkylation.
-
Recommendation: Analyze the electronic and steric effects of existing substituents. It may be possible to introduce a directing group that favors alkylation at the desired nitrogen.
-
-
Protecting Groups: A more robust strategy is to use a protecting group to block one of the nitrogen atoms before alkylation.
-
Recommendation: This multi-step approach involves protection, alkylation, and deprotection. While it adds steps to the synthesis, it provides excellent control over the regioselectivity.
-
-
Chromatographic Separation: If a mixture of isomers is unavoidable, efficient separation techniques are necessary.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Regioisomer Formation | Non-selective cyclization | Optimize steric and electronic factors of starting materials; screen catalysts, solvents, and temperature.[1] |
| Incomplete Cyclization | Insufficient dehydration/activation | Use strong dehydrating agents (e.g., PPA); activate the carboxylic acid; increase reaction temperature/time.[3][7] |
| Mixture of N-Alkylated Products | Non-selective alkylation | Utilize directing groups; employ a protecting group strategy; optimize chromatographic separation.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the imidazo[4,5-c]pyridine core?
A1: The most prevalent methods involve the condensation of 3,4-diaminopyridine with various carbonyl compounds like carboxylic acids, aldehydes, or their derivatives.[7][8] This is often carried out in the presence of a dehydrating agent like polyphosphoric acid at high temperatures.[3][7] Another approach is the oxidative cyclization of 4,5-diaminopyridines with aryl aldehydes.[2]
Q2: How can I confirm the structure of my final product and differentiate between regioisomers?
A2: A combination of spectroscopic techniques is crucial for unambiguous structure determination. While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR techniques are essential for differentiating regioisomers. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the connectivity and spatial relationships between atoms, allowing for definitive assignment of the N-substituted regioisomers.[8]
Q3: Are there any "greener" synthetic alternatives to traditional high-temperature methods?
A3: Yes, researchers are increasingly exploring more environmentally friendly synthetic routes. For instance, some syntheses have been developed in water under thermal conditions, avoiding the use of harsh oxidative reagents.[7] Microwave-assisted synthesis is another approach that can reduce reaction times and energy consumption.[3][7]
Experimental Protocols
Protocol 1: General Procedure for Imidazo[4,5-c]pyridine Synthesis via Condensation
This protocol is a generalized procedure based on the condensation of 3,4-diaminopyridine with a carboxylic acid in the presence of polyphosphoric acid (PPA).
-
To a flask containing polyphosphoric acid (10-20 times the weight of the limiting reagent), add 3,4-diaminopyridine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
Heat the reaction mixture to 150-200 °C with stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Protocol 2: Chromatographic Separation of Regioisomers using HPLC
This protocol provides a general guideline for separating regioisomers using reverse-phase HPLC.
-
Column Selection: Choose a suitable reverse-phase column (e.g., C18).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[5]
-
Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.[5]
-
Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.
-
Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.
Mechanism of Regioisomer Formation:
Caption: Competing cyclization pathways leading to regioisomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating H3 Receptor Antagonist Research
A Guide to Mitigating Off-Target Effects and Ensuring Data Integrity
Welcome, researchers and drug development professionals, to our dedicated technical support center for histamine H3 receptor (H3R) antagonist studies. As a Senior Application Scientist, I understand the complexities and potential pitfalls of targeting this multifaceted G protein-coupled receptor (GPCR). This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address common challenges, particularly the pervasive issue of off-target effects. Our goal is to empower you to generate robust, reproducible, and reliable data in your quest for novel therapeutics.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise during H3R antagonist research.
Q1: My H3R antagonist shows unexpected physiological effects in vivo that don't align with its in vitro potency. What could be the cause?
This is a frequent and critical issue. The discrepancy often stems from off-target interactions. While your compound may exhibit high affinity for the H3 receptor in isolated systems, it could be interacting with other receptors or cellular machinery in a complex biological environment.[1][2] Imidazole-based antagonists, for instance, have been noted for their potential interactions with cytochrome P450 enzymes, which can alter their metabolism and lead to unexpected pharmacokinetic profiles.[3]
Troubleshooting Steps:
-
Comprehensive Selectivity Profiling: Conduct a broad panel of counter-screening assays against other GPCRs, especially other histamine receptor subtypes (H1, H2, H4), dopamine receptors (D1, D2), and serotonin receptors (5-HT3), as these are common off-target liabilities.[4][5]
-
Functional Validation: Do not rely solely on binding affinity (Ki). Assess the functional activity (e.g., IC50 in a cAMP or GTPγS assay) of your antagonist at both the H3 receptor and potential off-target receptors.[6] A compound can have high affinity but low functional potency at an off-target, or vice-versa.
-
In Vivo Receptor Occupancy Studies: Determine the extent to which your antagonist binds to the H3 receptor in the brain at therapeutic doses.[7] This can help correlate target engagement with behavioral or physiological outcomes.
Q2: I'm observing inconsistent results in my functional assays for H3R antagonists. What are the likely sources of variability?
Inconsistent functional assay results can be frustrating and time-consuming. Several factors can contribute to this variability.
Troubleshooting Steps:
-
Cell Line Integrity: Ensure the stable expression and consistent passage number of the cell line expressing the H3 receptor. Prolonged culturing can lead to genetic drift and altered receptor expression levels.
-
Assay Conditions: Optimize and standardize assay parameters such as cell density, incubation times, and agonist concentration. For inverse agonist activity, be mindful of the basal activity of your expression system.
-
Reagent Quality: Use high-quality, validated reagents, including agonists, antagonists, and assay components. Small variations in reagent potency can lead to significant changes in assay output.
-
Constitutive Activity: The H3 receptor exhibits high constitutive activity, meaning it can signal without an agonist.[8] This can influence the baseline in your functional assays. Consider using an inverse agonist as a control to quantify this activity.
Q3: How can I differentiate between competitive and non-competitive antagonism at the H3 receptor?
Understanding the mechanism of antagonism is crucial for lead optimization.
Troubleshooting Steps:
-
Schild Analysis: Perform a Schild analysis using a functional assay. This classic pharmacological method involves generating agonist dose-response curves in the presence of increasing concentrations of your antagonist. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.[9]
-
Radioligand Binding Assays: Conduct competitive binding experiments with a known H3R radioligand. A rightward shift in the radioligand binding curve with no change in the maximum binding (Bmax) suggests a competitive interaction. A decrease in Bmax is characteristic of non-competitive or allosteric antagonism.
In-Depth Troubleshooting Guides
Issue 1: Poor Selectivity Against Other Histamine Receptor Subtypes
A common challenge in H3R antagonist development is achieving high selectivity over other histamine receptors, particularly the H4 receptor, due to structural homology.[4]
Workflow for Assessing Histamine Receptor Selectivity:
Caption: Workflow for determining H3R antagonist selectivity.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Prepare Membranes: Use cell membranes from stable cell lines expressing human H1, H2, H3, or H4 receptors.
-
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Mepyramine for H1, [125I]-Iodoaminopotentidine for H2, [3H]-Nα-methylhistamine for H3, [3H]-JNJ 7777120 for H4) and a range of concentrations of your test antagonist.
-
Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki value of your antagonist at each receptor subtype using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Data Interpretation:
| Compound | H3R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H4R Ki (nM) | Selectivity (H1/H3) | Selectivity (H2/H3) | Selectivity (H4/H3) |
| Antagonist X | 2.5 | >10,000 | >10,000 | 500 | >4000x | >4000x | 200x |
| Antagonist Y | 5.0 | 150 | >10,000 | 75 | 30x | >2000x | 15x |
A selectivity of >100-fold is generally considered desirable.
Issue 2: Unexplained Central Nervous System (CNS) Side Effects
H3R antagonists are designed to modulate neurotransmitter release in the CNS.[10][11][12] However, off-target interactions with other CNS receptors can lead to a complex pharmacological profile and undesirable side effects.
Signaling Pathways and Potential Off-Target Interactions:
Caption: H3R signaling and potential off-target interactions.
Detailed Protocol: cAMP Functional Assay
-
Cell Culture: Plate cells stably expressing the H3 receptor in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Addition: Add varying concentrations of your H3R antagonist to the wells.
-
Agonist Stimulation: Add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) to stimulate the receptor and induce a decrease in cAMP levels.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
By performing this assay on cells expressing potential off-target receptors, you can quantify the functional consequences of any unintended interactions.
Concluding Remarks
The development of selective and effective H3 receptor antagonists holds immense therapeutic promise. However, the journey from bench to bedside is fraught with challenges, with off-target effects being a primary obstacle. By employing a systematic and multi-faceted approach that combines comprehensive binding and functional assays, along with in vivo validation, researchers can de-risk their drug candidates and increase the probability of clinical success. This guide provides a framework for troubleshooting common issues, but it is the meticulous execution of these experimental strategies that will ultimately lead to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 12. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of Imidazo[4,5-b]pyridine Scaffolds
A Senior Application Scientist's Guide to Navigating Common Scale-Up Challenges
Editor's Note: The query specified CAS 62002-31-7, which corresponds to 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride.[1][2][3][4] Publicly available literature on the specific scale-up challenges for this molecule is limited. However, the broader class of imidazo[4,5-b]pyridines represents a vital scaffold in medicinal chemistry, and the challenges in its synthesis are well-documented and representative.[5] This guide will, therefore, focus on the common scale-up issues encountered during the synthesis of a representative molecule, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine , to provide a practical and widely applicable troubleshooting framework for researchers and process chemists.
Overview of Imidazo[4,5-b]pyridine Synthesis and Scale-Up Philosophy
The imidazo[4,5-b]pyridine nucleus is a cornerstone in the development of therapeutics, valued for its versatile biological activity.[6] The transition from a laboratory-scale synthesis (milligrams to grams) to a pilot or manufacturing scale (kilograms) is rarely a linear process. New challenges emerge related to reaction kinetics, heat transfer, mass transport, impurity profiles, and process safety.
A successful scale-up is not merely about using larger glassware; it is a paradigm shift from being reaction-centric to process-centric. The core principle is to develop a process that is robust, repeatable, and safe . This guide is structured to address the practical problems you will face, explaining the chemical reasoning behind them and providing validated solutions.
A common synthetic route to the target scaffold involves the condensation of a substituted diaminopyridine with a carboxylic acid or its equivalent, followed by cyclization. For our model compound, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine , a typical laboratory synthesis involves reacting 5-bromopyridine-2,3-diamine with acetic acid or an equivalent C2 source under heating.[5][7]
General Synthetic Workflow Diagram
References
- 1. 62002-31-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 2. CAS 62002-31-7 | 4,5,6,7-Tetrahydro-1H-imidazol[4,5-C]-pyridine dihydrochloride - Synblock [synblock.com]
- 3. CAS 62002-31-7: 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridi… [cymitquimica.com]
- 4. This compound | 62002-31-7 [sigmaaldrich.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]
- 6. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Histamine H3 Receptor Antagonists: Ciproxifan vs. the 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison between ciproxifan, a well-established histamine H3 (H3) receptor antagonist, and 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a heterocyclic scaffold. The objective is to clarify their distinct roles in neuroscience research and drug discovery, supported by experimental data and established methodologies.
Part 1: The Histamine H3 Receptor: A Critical Modulator of Neurotransmission
The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Crucially, it also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1]
This dual regulatory role makes the H3 receptor an attractive therapeutic target. By blocking the receptor, H3 antagonists increase the release of histamine and other neurotransmitters, producing pro-cognitive, wakefulness-promoting, and attention-enhancing effects. Consequently, H3 receptor antagonists are under investigation for a range of neurological and psychiatric conditions, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[2][3]
H3 Receptor Signaling Pathway
Activation of the H3 receptor, which couples to the Gαi/o protein, initiates a signaling cascade that inhibits adenylyl cyclase, reducing intracellular cAMP levels.[4] This leads to decreased protein kinase A (PKA) activity. Furthermore, the Gβγ subunits can directly inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release.[1] Antagonists block this pathway, thereby disinhibiting neurotransmitter release.
Caption: H3 receptor activation inhibits neurotransmitter release.
Part 2: Ciproxifan: The Prototypical Imidazole-Based H3 Antagonist
Ciproxifan, or cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy) phenyl) ketone, is a highly potent, selective, and orally bioavailable antagonist/inverse agonist of the H3 receptor. Its discovery and extensive characterization have made it a benchmark compound for studying H3 receptor pharmacology.
Mechanism of Action: Ciproxifan competitively binds to the H3 receptor, blocking the inhibitory effects of endogenous histamine. As an inverse agonist, it also reduces the receptor's constitutive activity, further enhancing neurotransmitter release. This action increases histamine levels in the brain, which in turn stimulates other excitatory histamine receptors (H1 and H2), leading to enhanced wakefulness and cognitive function.[5][6]
Experimental Data Summary:
| Parameter | Value | Species/Assay | Reference |
| Binding Affinity (Ki) | 0.5 - 1.9 nM | Rat Brain Synaptosomes ([3H]histamine release) | [5] |
| 0.7 nM | Rat Striatal Membranes ([125I]iodoproxyfan binding) | [7][8] | |
| Functional Antagonism (IC50) | 9.2 nM | Histamine H3-Receptor Functional Assay | [7][8][9] |
| In Vivo Efficacy (ED50) | 0.14 mg/kg (p.o.) | Increased tele-methylhistamine levels in mice | [5] |
| Oral Bioavailability (F) | 62% | Mice | [5] |
| Selectivity | >1000-fold vs H1, H2 | Guinea Pig Atrium and Ileum | [10] |
Field-Proven Insights: The imidazole ring within ciproxifan's structure is a critical pharmacophore for high-affinity H3 receptor binding, mimicking the endogenous ligand, histamine.[9][11] However, this moiety has also been associated with the inhibition of cytochrome P450 enzymes, a potential liability in drug development. This has driven the search for effective non-imidazole H3 antagonists.[2]
In preclinical models, ciproxifan has demonstrated robust efficacy. It enhances attention in the five-choice serial reaction time task in rats and promotes a state of wakefulness in cats.[5] Furthermore, it has been shown to alleviate hyperactivity and cognitive deficits in a transgenic mouse model of Alzheimer's disease.[12] These findings validate the therapeutic hypothesis that H3 receptor antagonism can improve cognitive and arousal-related deficits.
Part 3: 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine: A Versatile Chemical Scaffold
Unlike ciproxifan, which is a specific and well-characterized molecule, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a core chemical structure—a scaffold. On its own, it is not recognized as a potent H3 receptor antagonist. Its biological activity is entirely dependent on the chemical groups that are attached to this core.
A Scaffold for Diverse Targets: Research has shown that derivatives of the imidazo[4,5-c]pyridine scaffold can be engineered to target a wide array of biological molecules, demonstrating its versatility in medicinal chemistry.[10] For example:
-
VEGFR-2 Kinase Inhibitors: Certain quinolinone derivatives of this scaffold have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2, a target in anti-cancer therapy.
-
Angiotensin II Receptor Antagonists: Other derivatives have been explored for their potential to block angiotensin II receptors for cardiovascular applications.[10]
Relevance to H3 Receptor Antagonism: While the parent scaffold is not an H3 antagonist, related fused heterocyclic systems have been explored in the development of non-imidazole H3 antagonists. For instance, derivatives of thiazolo[5,4-c]pyridine have been synthesized and shown to possess potent H3 receptor inverse agonist activity.[13] This highlights a crucial concept in drug design: the core structure provides a three-dimensional framework, but specific interactions with the target receptor are dictated by the appended functional groups. The search for non-imidazole antagonists is driven by the desire to improve pharmacokinetic properties and avoid the off-target effects associated with the imidazole group.[2][9]
Part 4: Head-to-Head Comparison: A Specific Tool vs. A General Scaffold
The comparison between ciproxifan and the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is not one of two competing products, but rather an illustration of the difference between a highly specific pharmacological tool and a versatile chemical starting point.
| Feature | Ciproxifan | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine |
| Compound Status | A specific, single molecular entity. | A core chemical scaffold; a building block. |
| Primary Target | Histamine H3 Receptor. | Target is determined by appended chemical groups. |
| Key Structural Feature | Contains the classic imidazole ring, crucial for H3 affinity. | Lacks the imidazole moiety; can be functionalized for various targets. |
| Known Activity | Potent and selective H3 receptor antagonist/inverse agonist. | Not active as an H3 antagonist in its unsubstituted form. |
| Data Availability | Extensive preclinical in vitro and in vivo data available. | Data is specific to its various derivatives, not the core itself. |
| Use Case | A reference compound for studying H3 receptor function. | A starting point for medicinal chemistry campaigns. |
Part 5: Experimental Methodologies: Determining H3 Receptor Affinity
A fundamental experiment to characterize any potential H3 receptor antagonist is the radioligand binding assay. This protocol determines the affinity (Ki) of a test compound for the receptor.
Protocol: Radioligand Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound at the H3 receptor using membranes from rat cerebral cortex and a specific radioligand.
Materials:
-
Test Compounds (e.g., Ciproxifan)
-
Radioligand: [3H]Clobenpropit or [125I]Iodoproxyfan
-
Rat cerebral cortex membranes (prepared via homogenization and centrifugation)
-
Assay Buffer (e.g., 20 mM HEPES-NaOH)
-
Non-specific binding control: Thioperamide (1 µM)
-
Glass fiber filters
-
Scintillation vials and fluid
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize dissected rat cerebral cortex in ice-cold buffer. Centrifuge to pellet cell debris, then centrifuge the supernatant at high speed (e.g., 39,800 x g) to pellet the membranes. Resuspend the final pellet in fresh assay buffer.
-
Assay Setup: In test tubes, combine the assay buffer, a fixed concentration of the radioligand (e.g., 0.2 nM [3H]Clobenpropit), and the prepared membranes.
-
Competition: Add increasing concentrations of the test compound to the tubes. For total binding, add buffer only. For non-specific binding, add a high concentration of an unlabeled H3 antagonist like thioperamide.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature are critical variables (e.g., 2.75 hours at 21°C or 24 hours at 4°C).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
The comparison between ciproxifan and the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold serves as a critical lesson in medicinal chemistry and pharmacology.
-
Ciproxifan is a powerful and specific tool. Its well-defined potency, selectivity, and extensive preclinical validation make it an indispensable reference compound for researchers investigating the role of the H3 receptor in health and disease.
-
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine represents the potential inherent in a chemical scaffold. It is a versatile starting point from which chemists can design novel molecules targeting a multitude of receptors and enzymes. Its value lies not in its intrinsic activity, but in its adaptability.
For researchers in the field, the choice is clear: use ciproxifan to specifically probe H3 receptor function, and use scaffolds like 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine to build the next generation of targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrathecal high-dose histamine induces spinally-mediated nociceptive behavioral responses through a polyamine site of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 3: 5-Substituted 3-phenyl-1,2,4-oxadiazoles as potent antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 2: binding preference for D-amino acids motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of CAS 62002-31-7 against H1, H2, and H4 histamine receptors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of drug discovery, particularly concerning inflammatory and neurological pathways, the precise targeting of histamine receptor subtypes is paramount. This guide addresses the selectivity profile of histamine receptor ligands, with an initial focus on CAS 62002-31-7 (Spinaceamine). Our comprehensive search, however, reveals a conspicuous absence of publicly available data detailing the binding affinities and functional activities of Spinaceamine at the H1, H2, and H4 histamine receptors.
Therefore, this guide pivots to a broader, yet crucial, discussion on the principles of histamine receptor selectivity. We will dissect the distinct signaling mechanisms of the H1, H2, and H4 receptors, provide a framework for evaluating ligand selectivity, and present detailed experimental protocols for in-vitro characterization. By understanding these fundamentals, researchers can effectively profile novel compounds and interpret their potential therapeutic effects and off-target liabilities.
The Enigma of CAS 62002-31-7 (Spinaceamine)
A thorough investigation of scientific literature and chemical databases for CAS 62002-31-7, chemically identified as 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, did not yield specific data on its selectivity profile against H1, H2, and H4 histamine receptors. While the compound is commercially available, its pharmacological activity at these key targets remains uncharacterized in the public domain. This knowledge gap underscores the critical need for empirical evaluation when considering such compounds for research or development.
The Critical Role of Selectivity in Histamine Receptor Modulation
The four subtypes of histamine receptors (H1, H2, H3, and H4) are all G-protein coupled receptors (GPCRs) but exhibit distinct tissue distribution and couple to different intracellular signaling cascades, mediating a wide array of physiological and pathological processes.[1][2]
-
H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).[1][3] This pathway is central to allergic responses, inflammation, and neuronal excitation.[1][4]
-
H2 Receptor (H2R): Canonically coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7] This mechanism is famously involved in the regulation of gastric acid secretion.[1]
-
H4 Receptor (H4R): The most recently identified histamine receptor, H4R, couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8][9][10][11][12] It is predominantly expressed on cells of hematopoietic origin and plays a crucial role in immune responses and inflammation.[8][9][11][12]
Given these divergent functions, the selectivity of a ligand for a specific histamine receptor subtype is a key determinant of its therapeutic efficacy and safety profile. Non-selective compounds can lead to undesirable side effects due to interactions with unintended receptor subtypes.
Comparative Signaling Pathways: H1, H2, and H4 Receptors
The distinct downstream effects of H1, H2, and H4 receptor activation are rooted in their differential G-protein coupling and subsequent second messenger systems.
H1 Receptor Signaling Cascade
Activation of the H1 receptor initiates the Gq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC then cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to cellular responses such as smooth muscle contraction and pro-inflammatory gene expression.[1][3][13]
Caption: H1 Receptor Gq/11 Signaling Pathway.
H2 Receptor Signaling Cascade
The H2 receptor, upon agonist binding, activates the Gs protein, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream effector proteins, culminating in cellular responses like the secretion of gastric acid.[5][6][7]
Caption: H2 Receptor Gs Signaling Pathway.
H4 Receptor Signaling Cascade
Activation of the H4 receptor leads to the activation of the Gi/o protein. The α-subunit of Gi/o directly inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ-subunits can also activate other signaling pathways, including phospholipase C (PLC), leading to calcium mobilization, and mitogen-activated protein kinase (MAPK) pathways, which are crucial for immune cell chemotaxis and cytokine release.[8][9][10][11][12]
Caption: H4 Receptor Gi/o Signaling Pathway.
Experimental Protocols for Determining Receptor Selectivity
To ascertain the selectivity profile of a compound, a combination of binding and functional assays is essential.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound at H1, H2, and H4 receptors.
Methodology:
-
Membrane Preparation:
-
Culture cell lines stably expressing the human H1, H2, or H4 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) on ice.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation of the supernatant.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1, [³H]-tiotidine for H2, [³H]-histamine for H4) to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, add a high concentration of a known, non-labeled antagonist to a set of wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Functional Assays
Functional assays measure the cellular response to receptor activation and can determine whether a compound is an agonist, antagonist, or inverse agonist.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound at the H1 receptor.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the H1 receptor into a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow overnight.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate to allow for dye uptake and de-esterification.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
For antagonist testing, pre-incubate the cells with the test compound.
-
Add the agonist (histamine or test compound) and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50.
-
For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
-
Objective: To determine the EC50/IC50 of a test compound at H2 (cAMP accumulation) or H4 (cAMP inhibition) receptors.
Methodology:
-
Cell Stimulation:
-
Culture cells expressing the H2 or H4 receptor.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
For H4 receptor assays, stimulate adenylyl cyclase with forskolin.
-
Add the test compound (agonist or antagonist) and incubate.
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaLISA, ELISA).
-
-
Data Analysis:
-
For H2 agonists, plot the cAMP concentration against the log of the agonist concentration to determine the EC50.
-
For H4 agonists, plot the inhibition of forskolin-stimulated cAMP production against the log of the agonist concentration to determine the EC50.
-
For antagonists, measure the shift in the agonist dose-response curve to calculate the pA2 value or determine the IC50.
-
Data Interpretation and Selectivity Profile
The selectivity of a compound is typically expressed as a ratio of its Ki or EC50/IC50 values for different receptors. A higher ratio indicates greater selectivity. For example, a compound with a Ki of 1 nM for H4R and 100 nM for H1R would have a 100-fold selectivity for H4R over H1R.
Table 1: Hypothetical Selectivity Profile of a Novel Compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Fold Selectivity vs. H1R | Fold Selectivity vs. H2R |
| H1 | 150 | 200 (IC50) | 1 | 0.1 |
| H2 | >10,000 | >10,000 | >67 | 1 |
| H4 | 15 | 25 (IC50) | 10 | >667 |
This hypothetical data would classify the compound as a potent and selective H4 receptor antagonist with moderate activity at the H1 receptor and negligible activity at the H2 receptor.
Conclusion
While the selectivity profile of CAS 62002-31-7 (Spinaceamine) against H1, H2, and H4 histamine receptors remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for such characterization. A thorough understanding of the distinct signaling pathways of each receptor subtype, coupled with rigorous in-vitro pharmacological assessment, is indispensable for the rational design and development of selective histamine receptor modulators. The scientific community is encouraged to undertake the experimental work necessary to characterize compounds like Spinaceamine to unlock their potential therapeutic value and better understand their biological activities.
References
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive histamine H2 receptor activity regulates serotonin release in the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of histamine H2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of histamine H4 receptor in immune and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine via histamine H1 receptor enhances the muscarinic receptor-induced calcium response to acetylcholine in an enterochromaffin cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thio-THIP and THIP (Gaboxadol) as GABAergic Ligands
This guide provides a detailed comparative analysis of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP or Gaboxadol) and its sulfur-substituted analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (thio-THIP). As structural analogues of the endogenous neurotransmitter γ-aminobutyric acid (GABA), both compounds interact with GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. However, subtle modifications in their core chemical structure result in profoundly different pharmacological profiles. This document is intended for researchers in neuroscience and pharmacology, offering an in-depth look at their mechanisms of action, receptor subtype selectivity, and functional consequences, supported by established experimental data and protocols.
Introduction: The GABA-A Receptor Target
GABA-A receptors are pentameric ligand-gated ion channels that, upon binding GABA, open an integral chloride (Cl⁻) channel, leading to neuronal hyperpolarization and inhibition of the action potential. The vast functional diversity of these receptors arises from the combination of different subunits (e.g., α₁₋₆, β₁₋₃, γ₁₋₃, δ, etc.) into a single receptor complex.[1] Receptors located at the synapse (synaptic) typically contain a γ subunit and mediate transient (phasic) inhibition, while those located outside the synapse (extrasynaptic) often incorporate a δ subunit and are responsible for sustained (tonic) inhibition by responding to ambient GABA levels.[2][3] The development of agonists with selectivity for specific subunit combinations is a key goal in neuropharmacology. THIP, in particular, has garnered significant attention for its preferential action on δ-subunit-containing extrasynaptic receptors.[2][4][5]
Molecular and Pharmacological Profile: A Tale of Two Agonists
While structurally similar, the replacement of the oxygen atom in the isoxazole ring of THIP with a sulfur atom to create thio-THIP dramatically alters the compound's interaction with the GABA-A receptor.
THIP (Gaboxadol) is a well-characterized selective GABA-A receptor agonist.[4] It is considered a partial agonist at most synaptic (γ₂-containing) GABA-A receptors but acts as a potent full or even superagonist at extrasynaptic receptors containing the δ subunit (e.g., α₄β₃δ).[2][6][7] This selectivity is the foundation of its distinct pharmacological effects, including sedation, hypnosis, and analgesia, which led to its investigation in clinical trials for sleep disorders.[5][8][9] Its affinity for extrasynaptic α₄β₃δ receptors is reported to be tenfold greater than for other subtypes.[6]
Thio-THIP , in stark contrast, is a very low-potency modulator.[10] It is described as a very weak partial agonist or, in some contexts, an antagonist at GABA-A receptors, with a potency that is approximately three orders of magnitude (1000-fold) lower than that of THIP.[10] Despite its low potency, thio-THIP has emerged as a valuable research tool due to its unique functional selectivity. Studies on recombinant receptors have shown that it exhibits pronounced agonism at α₄β₁δ and α₄β₃δ receptors while having negligible activity at α₄β₂δ receptors.[11] This makes thio-THIP one of the first known ligands capable of discriminating between β₂- and β₃-containing extrasynaptic receptor subtypes.[11]
Comparative Data Summary
The following table summarizes the key pharmacological distinctions based on available literature.
| Feature | THIP (Gaboxadol) | Thio-THIP |
| General Activity | Partial to Full/Superagonist[2][6] | Very Weak Partial Agonist / Antagonist[10] |
| Potency | High (EC₅₀ in low μM range for δ-GABA-A Rs)[4][12] | Very Low (~1000x less potent than THIP)[10] |
| Primary Target | Extrasynaptic δ-subunit containing receptors (e.g., α₄βδ, α₆βδ)[1][3][8] | Extrasynaptic δ-subunit containing receptors[11][13] |
| Key Selectivity | Preferential agonist for δ-containing vs. γ-containing receptors[2][5] | Discriminates between β-subunits (agonist at α₄β₁/₃δ, inactive at α₄β₂δ)[11] |
| In-Vivo Effects | Sedative, hypnotic, analgesic[2][14][15] | Weak; primarily a research tool |
| Blood-Brain Barrier | Permeable[5][12] | Presumed permeable due to structural similarity to THIP[10] |
Mechanism of Action and Signaling Pathway
Both ligands bind to the orthosteric GABA binding site, located at the interface between an α and a β subunit on the GABA-A receptor complex.[16] The binding of an agonist stabilizes the receptor in an open conformation, increasing the influx of Cl⁻ ions and causing hyperpolarization of the cell membrane. This reduces neuronal excitability.
THIP's preference for δ-containing extrasynaptic receptors means it primarily enhances tonic inhibition.[17] This sustained inhibitory current is crucial for setting the overall excitability threshold of neurons. The hypnotic effects of THIP are thought to be mediated by this potentiation of tonic currents in key brain regions like the thalamus.[2]
Thio-THIP's utility lies not in its overall inhibitory effect, which is weak, but in its ability to selectively probe receptor subtypes that differ only by their β subunit, a task for which few other pharmacological tools exist.
Caption: Agonist binding to the GABA-A receptor opens the Cl⁻ channel, leading to hyperpolarization.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the pharmacological profiles of THIP and thio-THIP, two primary experimental paradigms are essential: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the test compounds for specific GABA-A receptor subtypes.
-
Objective: To measure how strongly THIP and thio-THIP compete with a known radioligand for the GABA binding site.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α₁β₂γ₂, α₄β₃δ).
-
Radioligand: [³H]muscimol, a high-affinity GABA-A agonist.[18]
-
Test Compounds: THIP, thio-THIP.
-
Positive Control: Unlabeled GABA.
-
Assay Buffer (e.g., Tris-HCl).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of THIP, thio-THIP, and unlabeled GABA in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]muscimol (e.g., 2-4 nM), and varying concentrations of the test compound or control.[18] Include wells for "total binding" (only membranes and radioligand) and "non-specific binding" (membranes, radioligand, and a saturating concentration of unlabeled GABA, e.g., 100-200 μM).[18]
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
-
Rationale: This assay provides a direct measure of binding affinity. A lower Kᵢ value indicates a higher affinity for the receptor. This would quantitatively confirm the potency difference between THIP and thio-THIP.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol measures the functional effect (potency and efficacy) of the compounds on receptor activity.
-
Objective: To determine the EC₅₀ (concentration for half-maximal effect) and Iₘₐₓ (maximum current response) for THIP and thio-THIP, classifying them as full, partial, or weak agonists.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for desired GABA-A receptor subunits (e.g., α₄, β₁, β₂, β₃, δ).
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).[3]
-
-
Methodology:
-
Expression: Inject Xenopus oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a fixed voltage (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with the recording solution. Apply increasing concentrations of the test compound (THIP or thio-THIP) for a set duration, followed by a washout period.
-
Data Acquisition: Record the inward current (carried by Cl⁻ ions) elicited by each concentration of the agonist.
-
Maximal Response: At the end of the experiment, apply a saturating concentration of GABA to determine the maximum possible current for that oocyte, which is used for normalization.
-
Analysis: Normalize the current response for each concentration to the maximal GABA response. Plot the normalized current versus the log concentration of the agonist. Fit the data to the Hill equation to determine the EC₅₀ and the maximal efficacy (Iₘₐₓ relative to GABA).
-
-
Rationale: This functional assay is critical. It will not only confirm the potency difference (EC₅₀) but also reveal the efficacy. THIP is expected to produce a large current at δ-containing receptors (high efficacy), while thio-THIP will likely produce a much smaller current even at high concentrations (low efficacy), confirming its status as a weak partial agonist.[10]
Caption: Workflow for the comparative pharmacological analysis of GABA-A receptor ligands.
Conclusion and Future Directions
The comparative analysis of THIP and thio-THIP provides a compelling example of how minor structural changes can lead to major pharmacological divergence.
-
THIP (Gaboxadol) stands as a potent, extrasynaptic-selective GABA-A receptor agonist with clear CNS effects that have justified its clinical development for conditions like insomnia.[8][19] Its mechanism is rooted in the powerful enhancement of tonic inhibition.[2][4]
-
Thio-THIP is a low-potency compound that, while not a therapeutic candidate, serves as a highly specialized scientific instrument.[10] Its unique ability to differentiate between β₂- and β₃-containing δ-GABA-A receptors provides a means to dissect the composition and function of native extrasynaptic receptors in different neuronal populations.[11]
For researchers, the choice between these compounds is dictated entirely by the experimental goal. To study the broad physiological consequences of enhancing tonic inhibition, THIP is the agonist of choice. To investigate the nuanced pharmacology and subunit composition of extrasynaptic receptors, the weak and selective profile of thio-THIP offers unique advantages. Future research could leverage thio-THIP to explore the specific roles of β₂- versus β₃-containing receptors in neuronal circuits and their potential involvement in pathological states.
References
- 1. GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of thalamic excitability by THIP: a selective role for δ-GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABAA receptor-mediated conductance in mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Gaboxadol - Wikipedia [en.wikipedia.org]
- 7. The GABAA Receptor Agonist THIP Ameliorates Specific Behavioral Deficits in the Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The GABAA agonist THIP produces slow wave sleep and reduces spindling activity in NREM sleep in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thio-THIP - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. The GABAA receptor agonist THIP alters the EEG in waking and sleep of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of extrasynaptic THIP conductances by GABAA-receptor modulators in mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Isosteric Replacement of Tetrahydroisoquinolines with Tetrahydrothieno[3,2-c]pyridines: A Comparative Guide for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern therapeutics. Among the myriad of strategies, isosteric replacement stands out as a powerful tool to fine-tune the physicochemical and pharmacological properties of a molecule. This guide provides an in-depth technical comparison of the isosteric replacement of the well-established tetrahydroisoquinoline (THIQ) scaffold with its thiophene-fused bioisostere, the tetrahydrothieno[3,2-c]pyridine (THTP) nucleus. By examining their synthesis, structural properties, and biological activities across various targets, this document aims to equip scientists with the knowledge to rationally design and evaluate this particular isosteric switch in their drug discovery programs.
The Principle of Bioisosterism: A Refresher
Bioisosterism is a strategy in medicinal chemistry of exchanging one atom or a group of atoms with another, broadly similar, atom or group. The goal is to create a new molecule that retains the desired biological activity of the parent compound but possesses improved physicochemical or pharmacokinetic properties, such as enhanced potency, reduced toxicity, or optimized metabolic stability. This guide focuses on a classic example of heterocyclic bioisosterism: the replacement of the benzene ring in the THIQ scaffold with a thiophene ring to yield the THTP scaffold.
Structural and Physicochemical Comparison
The isosteric relationship between THIQ and THTP stems from the similar size and valency of the benzene and thiophene rings. However, the introduction of the sulfur atom in the thiophene ring of THTP imparts distinct electronic and conformational properties compared to the all-carbon aromatic ring of THIQ.
Caption: Core structures of Tetrahydroisoquinoline (THIQ) and Tetrahydrothieno[3,2-c]pyridine (THTP).
Electronic Properties: The sulfur atom in the thiophene ring of THTP is more electronegative than a carbon atom and possesses lone pairs of electrons. This influences the electron distribution within the aromatic system, potentially altering key interactions with biological targets, such as hydrogen bonding and π-π stacking.
Conformational Flexibility: The five-membered thiophene ring can lead to subtle differences in the overall conformation and rigidity of the THTP scaffold compared to the THIQ core. A detailed conformational analysis of 1,2,3,4-tetrahydroisoquinoline has revealed the existence of multiple low-energy conformers, and similar considerations are crucial when evaluating its isosteres[1].
Physicochemical Parameters (pKa and logP): The basicity (pKa) of the piperidine nitrogen and the lipophilicity (logP/logD) of the molecule are critical determinants of its pharmacokinetic profile. While direct comparative data for a matched THIQ/THTP pair is scarce in the literature, it is anticipated that the replacement of a benzene ring with a thiophene ring will modulate these properties. The more electron-withdrawing nature of the thiophene ring might slightly decrease the pKa of the piperidine nitrogen in THTP compared to THIQ. The logP values are also expected to differ, with thiophene generally being slightly more lipophilic than benzene, although the overall logP of the molecule will depend on the substituents.
Table 1: Anticipated Physicochemical Differences
| Property | Tetrahydroisoquinoline (THIQ) | Tetrahydrothieno[3,2-c]pyridine (THTP) | Rationale for Difference |
| pKa | Typically around 8.5-9.5 | Expected to be slightly lower | The electron-withdrawing nature of the thiophene ring can decrease the basicity of the piperidine nitrogen. |
| logP | Varies with substitution | Expected to be slightly higher | The thiophene ring is generally considered more lipophilic than a benzene ring. |
| Dipole Moment | Moderate | Expected to be different | The presence of the sulfur heteroatom introduces a significant change in the molecule's overall dipole moment. |
| Hydrogen Bonding | Nitrogen acts as a hydrogen bond acceptor. | Nitrogen acts as a hydrogen bond acceptor; the sulfur atom can also participate in weaker, non-classical hydrogen bonds. | The lone pairs on the sulfur atom can interact with hydrogen bond donors. |
Comparative Synthesis
The synthesis of both THIQ and THTP scaffolds often relies on similar and well-established synthetic strategies, most notably the Pictet-Spengler reaction and its variations.
Synthesis of Tetrahydroisoquinolines (THIQs)
The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This method is highly versatile and allows for the introduction of a wide range of substituents.
Caption: Generalized workflow for the Pictet-Spengler synthesis of THIQs.
Synthesis of Tetrahydrothieno[3,2-c]pyridines (THTPs)
The synthesis of THTPs can also be achieved through a Pictet-Spengler-type reaction, starting from a 2-(thien-2-yl)ethanamine derivative. This approach offers a direct synthetic analogy to the THIQ synthesis, making it ideal for creating isosteric pairs for comparative studies.
Other synthetic routes to the THTP core include the Gewald reaction, which allows for the construction of the thiophene ring, followed by subsequent cyclization to form the piperidine ring. Intramolecular cyclization strategies have also been employed to construct this heterocyclic system.
Caption: Key synthetic approaches to the THTP scaffold.
Comparative Biological Activity: A Case Study Approach
The true value of an isosteric replacement is ultimately determined by its impact on biological activity. The following sections present a comparative analysis of THIQs and THTPs across different biological targets.
Case Study 1: Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors
A seminal study directly compared a series of substituted THIQs and their isosteric THTP analogs as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), the enzyme responsible for the final step in adrenaline biosynthesis[2][3][4]. This study provides a rich dataset for a direct, side-by-side comparison.
Key Findings:
-
Confirmation of Isosterism: The study confirmed the isosteric relationship, as similar substitutions on both the THIQ and THTP scaffolds led to comparable trends in hPNMT inhibitory potency and selectivity.
-
Potency Differences: In general, the THTP compounds were found to be less potent inhibitors of hPNMT than their corresponding THIQ counterparts[4].
-
Electronic Effects: The drop in potency for the THTP analogs was primarily attributed to the electronic properties of the thiophene ring[4]. Molecular modeling and docking studies suggested that the electron-rich nature of the thiophene ring may lead to less favorable interactions within the enzyme's active site compared to the benzene ring of the THIQs.
Table 2: Comparative hPNMT Inhibition Data for a Matched THIQ/THTP Pair
| Compound | Structure | hPNMT Ki (nM) |
| THIQ Analog | 7-Bromo-THIQ | 1.8 |
| THTP Analog | 2-Bromo-THTP | 25 |
Data extracted from literature and presented for illustrative purposes.
This case study underscores the importance of subtle electronic differences between isosteres and highlights that a seemingly conservative isosteric replacement can have a significant impact on biological activity.
Application in CNS Drug Discovery: Dopamine Receptor Ligands
The THIQ scaffold is a well-established privileged structure in the design of ligands for central nervous system (CNS) targets, particularly dopamine receptors. Numerous THIQ derivatives have been developed as potent and selective dopamine D2 and D3 receptor ligands, with applications in the treatment of neuropsychiatric disorders[5][6][7][8][9][10].
While there is a lack of direct comparative studies of matched THIQ and THTP pairs at dopamine receptors, the known structure-activity relationships (SAR) for THIQ-based dopamine receptor ligands provide a strong rationale for exploring THTP isosteres. The modulation of electronic properties and the potential for altered interactions with key amino acid residues in the receptor binding pocket make the THTP scaffold a compelling, yet underexplored, alternative.
Future Directions: The synthesis and evaluation of THTP analogs of known THIQ-based dopamine receptor ligands would be a valuable endeavor to probe the impact of this isosteric replacement on receptor affinity, selectivity, and functional activity.
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, the following section provides detailed, step-by-step methodologies for key experiments.
General Procedure for the Synthesis of a Tetrahydrothieno[3,2-c]pyridine via a Pictet-Spengler-type Reaction
This protocol is adapted from established literature procedures for the synthesis of the THTP scaffold.
-
Condensation: To a solution of 2-(thien-2-yl)ethanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add the desired aldehyde (1.1 eq).
-
Iminium Ion Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cyclization: Add a strong acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrothieno[3,2-c]pyridine.
Protocol for a Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol provides a general framework for assessing the binding affinity of newly synthesized compounds at the dopamine D2 receptor.
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand: Use a suitable radioligand for the D2 receptor, such as [³H]-Spiperone or [³H]-Raclopride.
-
Competitive Binding: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., the synthesized THIQ or THTP analogs).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The isosteric replacement of the tetrahydroisoquinoline scaffold with the tetrahydrothieno[3,2-c]pyridine nucleus represents a valuable strategy in drug discovery. This guide has highlighted the key similarities and differences between these two heterocyclic systems in terms of their synthesis, physicochemical properties, and biological activities.
While the THTP scaffold has been shown to be a valid isostere for the THIQ core, the case study on PNMT inhibitors demonstrates that subtle electronic differences can lead to significant changes in potency. This underscores the importance of a thorough understanding of the target-ligand interactions when considering such a replacement.
The application of THTP derivatives as ligands for CNS targets, such as dopamine receptors, remains a largely underexplored area with significant potential. The synthetic accessibility of the THTP scaffold, coupled with its distinct electronic properties, makes it an attractive platform for the design of novel therapeutics. Future studies should focus on the direct, side-by-side comparison of matched THIQ and THTP pairs across a range of biological targets to further elucidate the nuanced effects of this isosteric switch and to fully realize its potential in medicinal chemistry.
References
- 1. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Distinguishing Antagonist vs. Inverse Agonist Activity at the Histamine H3 Receptor: A Researcher's Guide
For researchers in drug development, the histamine H3 receptor (H3R) presents a compelling target for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and ADHD.[1][2] A unique characteristic of the H3R is its high level of constitutive activity, meaning it can signal without being activated by an agonist.[1][3][4] This inherent basal activity is a critical factor for pharmacologists, as it necessitates a clear distinction between two classes of ligands that might otherwise appear similar: neutral antagonists and inverse agonists. This guide provides an in-depth comparison of these activities, supported by experimental data and detailed protocols to empower researchers to accurately classify their compounds.
The Significance of H3R Constitutive Activity
The H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] In its constitutively active state, the H3R maintains a basal level of G-protein activation, which in turn inhibits the enzyme adenylyl cyclase. This leads to a tonic suppression of intracellular cyclic AMP (cAMP) levels.[1][5] It is this agonist-independent signaling that provides the foundation for the activity of inverse agonists.[3][4] While a neutral antagonist will bind to the receptor and block an agonist from binding without affecting this basal activity, an inverse agonist will bind and actively reduce the receptor's constitutive signaling, thereby reversing its basal effect.[6]
For a therapeutic strategy, this distinction is paramount. An inverse agonist can produce a physiological effect even in the absence of the endogenous agonist (histamine), whereas a neutral antagonist's effect is strictly dependent on the presence of an agonist to compete with. Given the H3R's role as a presynaptic autoreceptor that regulates histamine release, an inverse agonist can actively increase histaminergic tone in the brain, a desirable effect for promoting wakefulness and cognitive function.[7][8][9][10]
Mechanistic Differences at the Receptor Level
The distinction between these two ligand types can be understood through the two-state model of receptor activation, where the receptor exists in an equilibrium between an inactive state (R) and an active state (R*).
-
Neutral Antagonists bind with equal affinity to both the inactive (R) and active (R*) conformations of the H3 receptor. They do not shift the equilibrium but physically occupy the binding site, preventing agonists from binding and stabilizing the active state.
-
Inverse Agonists , in contrast, preferentially bind to the inactive state (R) of the receptor. This binding stabilizes the inactive conformation, shifting the equilibrium away from the constitutively active R* state and thus reducing the basal signaling output.
Experimental Workflows for Differentiation
Determining whether a compound is a neutral antagonist or an inverse agonist requires functional assays that can measure the basal, or constitutive, activity of the H3 receptor. While radioligand binding assays are essential for determining a compound's affinity (Ki), they cannot distinguish between these two functional classes.[11]
Key Functional Assays:
-
[³⁵S]GTPγS Binding Assay: This assay directly measures the activation of G-proteins, which is the event immediately downstream of receptor activation.[12]
-
Principle: In the presence of constitutively active H3 receptors, there is a basal level of [³⁵S]GTPγS binding to Gαi/o proteins. An inverse agonist will decrease this basal binding, while a neutral antagonist will have no effect on its own. Both will block the increased binding stimulated by an agonist.[13][14][15]
-
-
cAMP Accumulation Assay: This assay measures a downstream consequence of Gαi/o activation—the inhibition of adenylyl cyclase.
-
Principle: Cells expressing H3 receptors will have a basally suppressed level of cAMP. To measure the inhibitory effect, adenylyl cyclase is often stimulated with forskolin.[16][17] An inverse agonist will counteract the constitutive inhibition, leading to an increase in cAMP levels (or a lesser decrease in the presence of an agonist). A neutral antagonist will not affect basal cAMP levels but will block an agonist's ability to decrease them further.[18]
-
Detailed Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol provides a framework for evaluating compounds using membranes from HEK293 cells stably expressing the human H3 receptor.
Materials:
-
Cell Membranes: Prepared from HEK293 cells expressing the human H3 receptor (approx. 1 pmol/mg protein).
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 10 µM GDP, 0.02% BSA, pH 7.4.
-
[³⁵S]GTPγS: 0.1 nM final concentration.
-
Test Compounds: Inverse agonist (e.g., Pitolisant, Ciproxifan), Neutral Antagonist (e.g., VUF-5681), Agonist (e.g., R-α-methylhistamine).
-
GTPγS (unlabeled): 10 µM for determining non-specific binding.
-
Adenosine Deaminase: 1 U/mL (to remove endogenous adenosine).
-
Filtration: Whatman GF/B filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Dilute to a final concentration of 20-50 µg of protein per well in ice-cold assay buffer.
-
Reagent Preparation: Prepare serial dilutions of test compounds (inverse agonists, neutral antagonists, agonists) in assay buffer.
-
Incubation Setup: In a 96-well plate, combine the following for a final volume of 1 mL (or scaled down):
-
Cell membranes (20-50 µg protein).
-
Adenosine deaminase (1 U/mL).
-
Test compound at various concentrations. For antagonist testing, pre-incubate with the compound before adding a fixed concentration of agonist.
-
[³⁵S]GTPγS (to a final concentration of 0.1 nM).
-
For non-specific binding wells, add 10 µM unlabeled GTPγS.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all wells.
-
Basal binding is the specific binding in the absence of any test compound.
-
For inverse agonists, plot the percent decrease from basal binding against the compound concentration.
-
For antagonists, plot the percent inhibition of agonist-stimulated binding against the compound concentration.
-
Data Interpretation: A Comparative Summary
The following table summarizes the expected outcomes for different classes of H3R ligands in key in vitro assays.
| Ligand Class | Radioligand Binding | [³⁵S]GTPγS Binding (Basal) | [³⁵S]GTPγS Binding (Agonist-Stimulated) | cAMP Levels (Basal) |
| Agonist | Displaces radioligand (determines Ki) | Increases binding above basal | N/A | Decreases levels |
| Neutral Antagonist | Displaces radioligand (determines Ki) | No effect on basal binding | Blocks agonist-induced increase | No effect on basal levels |
| Inverse Agonist | Displaces radioligand (determines Ki) | Decreases binding below basal | Blocks agonist-induced increase | Increases levels toward baseline |
Exemplary Compounds:
-
Pitolisant (Wakix®): A well-characterized H3R inverse agonist approved for the treatment of narcolepsy.[7][8][9][10][19][20] It acts as a competitive antagonist and an inverse agonist, increasing histamine synthesis and release.[7][9][10]
-
Ciproxifan: Frequently used as a reference compound, it is a potent H3R antagonist/inverse agonist.[21][22][23] Studies have shown it decreases basal [³⁵S]GTPγS binding, confirming its inverse agonist properties.[14][15]
-
Thioperamide: A classic H3R ligand, often described as an antagonist or inverse agonist.[24][25] Its effects can be suppressed by neutral antagonists, demonstrating its ability to reduce the constitutive activity of the H3 receptor.[5]
Conclusion
The high constitutive activity of the histamine H3 receptor is a defining feature that demands rigorous pharmacological characterization of any new ligand. Relying solely on binding affinity or antagonist potency against an agonist can lead to misclassification of a compound. By employing functional assays such as [³⁵S]GTPγS binding or cAMP accumulation that directly measure the receptor's basal signaling, researchers can unequivocally distinguish between neutral antagonists and inverse agonists. This crucial distinction provides a more accurate understanding of a compound's mechanism of action and is essential for the successful development of novel H3R-targeted therapeutics.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive activity of H3 autoreceptors modulates histamine synthesis in rat brain through the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wakixhcp.com [wakixhcp.com]
- 9. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 10. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ciproxifan, a histamine H3-receptor antagonist/inverse agonist, potentiates neurochemical and behavioral effects of haloperidol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jneurosci.org [jneurosci.org]
- 24. H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Cross-Reactivity Studies: Methodologies and Data Interpretation
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, are central regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most intensively pursued drug target classes.[2][3] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms in oncology and beyond.[4] However, the structural conservation of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[5][6]
Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to adverse effects or, in some cases, unexpected therapeutic benefits (polypharmacology).[5][7] Therefore, a rigorous and comprehensive assessment of an inhibitor's selectivity profile is not merely a characterization step but a cornerstone of modern drug development. It informs lead optimization, predicts potential toxicities, and elucidates the true mechanism of action.[8][9]
This guide provides an in-depth comparison of the predominant methodologies for assessing kinase inhibitor cross-reactivity. We will explore the causality behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of complex selectivity data to guide researchers in making informed decisions for their drug discovery programs.
The Landscape of Selectivity Profiling: A Comparative Analysis
Choosing the right platform for kinase selectivity profiling is a critical decision dictated by the stage of the drug discovery process, the specific scientific questions being asked, and available resources. The methodologies can be broadly categorized into two main types: biochemical (cell-free) assays and cell-based assays.[10]
-
Biochemical Assays: These assays utilize purified, recombinant kinase enzymes and substrates to directly measure an inhibitor's effect on catalytic activity or binding. They are the workhorse of early-stage discovery due to their high throughput, reproducibility, and direct measurement of kinase-inhibitor interaction.[11]
-
Cell-Based Assays: These assays measure an inhibitor's ability to engage its target within the complex milieu of a living cell. They provide a more physiologically relevant assessment by accounting for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[8][12]
The following table compares the key features of the most common profiling platforms.
| Technology Platform | Assay Principle | Typical Output | Throughput | Physiological Relevance | Key Advantages | Limitations |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[5] | IC₅₀, % Inhibition | Medium to High | Low | Gold standard for activity, high sensitivity. | Requires handling of radioactive materials, endpoint assay. |
| Luminescence/Fluorescence Assays (e.g., ADP-Glo™) | Quantifies ATP consumption (ADP production) via a coupled enzymatic reaction that produces light or fluorescence.[6] | IC₅₀, Kᵢ | High | Low | Non-radioactive, highly scalable, amenable to HTS.[8] | Prone to interference from colored/fluorescent compounds. |
| Competition Binding Assays (e.g., KINOMEscan™) | A test compound competes with an immobilized, active-site-directed ligand for binding to a panel of kinases. Binding is quantified by qPCR. | Kd, % Inhibition | High | Low | Measures direct binding affinity, independent of enzyme activity.[13] | Does not measure functional inhibition of catalysis.[14] |
| Thermal Shift Assays (TSA) | Measures the change in a protein's melting temperature (Tm) upon ligand binding. Stabilizing interactions increase the Tm.[5][15] | ΔTm | Medium | Low | Label-free, can be used for active and inactive kinases.[15] | Indirect measure of affinity; some interactions may not cause a thermal shift. |
| Cellular Target Engagement Assays (e.g., NanoBRET™) | Measures inhibitor binding in live cells using Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[16][17] | IC₅₀, Target Occupancy | Medium | High | Quantifies target engagement in a physiological context.[18] | Requires genetic modification of cells; tracer competition can be complex. |
| Phosphoproteomics (Mass Spectrometry) | Quantifies changes in the phosphorylation status of thousands of proteins in cells or tissues following inhibitor treatment to infer upstream kinase activity.[5] | Fold-change in phosphorylation | Low | Very High | Unbiased, global view of signaling pathway modulation.[19] | Technically complex, indirect measure of kinase inhibition, lower throughput. |
Experimental Workflows & Protocols
A robust selectivity profiling campaign follows a tiered approach, starting with broad screening and progressing to more detailed, physiologically relevant characterization.
Protocol 1: Biochemical Activity Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based assay to determine the IC₅₀ of an inhibitor against a purified kinase, based on the principles of the ADP-Glo™ assay.[6]
Causality: This assay directly measures the enzymatic activity of the kinase by quantifying one of the reaction products, ADP. The amount of ADP produced is directly proportional to kinase activity. By converting ADP to ATP and using the newly formed ATP in a luciferase reaction, we generate a light signal that is a robust and sensitive readout of enzyme function.[6]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
ATP solution (at determined Km concentration)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO.
-
Enzyme/Substrate Master Mix: Prepare a master mix containing the kinase and substrate in kinase buffer at 2X the final concentration.
-
Assay Plate Setup:
-
Add 1 µL of serially diluted compound or DMSO (as 100% activity control) to the appropriate wells.
-
Add 1 µL of buffer without enzyme to "no enzyme" control wells.
-
Add 5 µL of the Enzyme/Substrate master mix to all wells except the "no enzyme" controls.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[6]
-
Reaction Initiation: Prepare a 4X ATP solution. Add 5 µL to all wells to start the kinase reaction. The final DMSO concentration should be ~1%.
-
Kinase Reaction: Incubate the plate for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Reaction Termination & ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Normalize the data using the "no enzyme" (0% activity) and DMSO (100% activity) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol outlines the measurement of inhibitor binding to a specific kinase in living cells.
Causality: This technology relies on the proximity-based energy transfer from a bioluminescent donor (NanoLuc® luciferase fused to the kinase) to a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase's active site).[17] When an unlabeled inhibitor is introduced, it competes with the tracer for binding, disrupting BRET and causing a dose-dependent decrease in the signal. This provides a direct, quantitative measure of target engagement in an intact cellular environment.[16]
Materials:
-
HEK293 cells transiently or stably expressing the kinase-of-interest fused to NanoLuc®
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate
-
Test inhibitor (serially diluted in DMSO)
-
White, 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Plating: Seed the NanoLuc®-kinase expressing cells in a white 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in Opti-MEM. Remove the growth medium from the cells and add the compound dilutions.
-
Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer at its pre-determined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator. This allows the compound and tracer to reach binding equilibrium within the cells.
-
Lysis and Detection:
-
Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to all wells. This reagent simultaneously lyses the cells and provides the substrate for the NanoLuc® enzyme.
-
-
Data Acquisition: Read the plate on a BRET-capable plate reader, measuring both the donor (460 nm) and acceptor (610 nm) emission signals simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and calculate the NanoBRET™ ratio in milliBRET units (mBU). Plot the mBU values against the log of inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.
Interpreting Selectivity Data: Beyond a Single Number
The result of a profiling study is a large dataset that requires careful interpretation.[11] Several metrics have been developed to quantify selectivity.
-
Selectivity Score (S-score): This is a threshold-based method that divides the number of kinases inhibited above a certain potency (e.g., Kd < 3 µM) by the total number of kinases tested.[11] While simple, it can be arbitrary and doesn't distinguish between potent and weak off-target interactions.[11]
-
Gini Coefficient: Adapted from economics, this metric provides a more nuanced measure of selectivity by considering the distribution of potencies across the entire panel, not just a simple hit count.[5] A Gini coefficient of 1 indicates perfect selectivity (one target), while a value closer to 0 indicates high promiscuity.
-
Kinetic Selectivity & Residence Time: Potency (IC₅₀ or Kd) is a measure of equilibrium binding, but the duration of the drug-target interaction, or residence time , can be a better predictor of in vivo efficacy.[20][21] An inhibitor with a long residence time on its intended target and short residence times on off-targets may exhibit a superior therapeutic window, even if its equilibrium affinities are similar.[22][23] This parameter is often measured using techniques like Surface Plasmon Resonance (SPR).[20]
The Biochemical vs. Cellular Discrepancy: It is common to observe a rightward shift in potency (higher IC₅₀) in cellular assays compared to biochemical ones.[12] This is often due to competition with high intracellular concentrations of ATP (~1-10 mM) and the need for the compound to cross the cell membrane.[17] More importantly, the selectivity profile itself can change, with some off-targets identified biochemically not being engaged in cells, and vice-versa.[16] This underscores the necessity of validating biochemical hits in a relevant cellular system.
Conclusion
Assessing kinase inhibitor cross-reactivity is a multifaceted process essential for successful drug development. No single assay can provide a complete picture. The most effective strategy employs a tiered approach, starting with broad biochemical profiling to understand a compound's intrinsic interaction potential across the kinome, followed by orthogonal, cell-based assays to confirm target engagement and functional effects in a more physiologically relevant setting. By carefully selecting methodologies and thoughtfully interpreting the resulting data—considering not just potency but also metrics like the Gini coefficient and residence time—researchers can build a comprehensive selectivity profile. This enables the rational design of more specific and effective kinase-targeted therapies, ultimately minimizing the risk of off-target liabilities and maximizing the potential for clinical success.
References
- 1. youtube.com [youtube.com]
- 2. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. domainex.co.uk [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. icr.ac.uk [icr.ac.uk]
- 19. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shop.carnabio.com [shop.carnabio.com]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Established P2X7 Receptor Blockers: A Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of purinergic signaling, the P2X7 receptor (P2X7R) stands out as a critical target in inflammation, immunity, and cellular homeostasis. This ATP-gated ion channel, when activated by high concentrations of extracellular ATP, triggers a cascade of downstream events, including pro-inflammatory cytokine release, making it a focal point for therapeutic intervention in a host of diseases.[1] This guide provides an in-depth, head-to-head comparison of established P2X7 receptor blockers, offering the technical insights and field-proven methodologies necessary to make informed decisions for your research.
The P2X7 Receptor Signaling Cascade: A Primer
Activation of the P2X7 receptor initiates a biphasic response. Initially, it forms a small cation-selective channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[2] Prolonged activation leads to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[2] This sustained activation is a key trigger for the assembly of the NLRP3 inflammasome, which in turn leads to the cleavage of pro-caspase-1 to its active form. Active caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms, potent mediators of inflammation.[3]
Below is a diagram illustrating the core P2X7 receptor signaling pathway.
Figure 1: P2X7 Receptor Signaling Pathway.
Comparative Analysis of Established P2X7 Receptor Antagonists
The development of selective and potent P2X7 receptor antagonists has been a significant focus of research. Below, we compare some of the most established blockers, detailing their mechanism of action, potency, species selectivity, and other key characteristics.
| Antagonist | Mechanism of Action | Human IC50 | Rat IC50 | Mouse IC50 | Selectivity & Off-Target Effects |
| A-740003 | Competitive Antagonist | 40 nM[3] | 18 nM[3] | ~1 µM | Selective for P2X7 over other P2X and P2Y receptors up to 100 µM.[3] |
| AZ11645373 | Non-competitive (Allosteric) Antagonist | 5-20 nM (KB)[4] | >10,000 nM[5] | Ineffective[6] | Highly selective for human P2X7, with no activity at other human P2X subtypes.[4] May have P2X7-independent anti-inflammatory effects.[6][7] |
| JNJ-47965567 | Non-competitive (Allosteric) Antagonist | ~13 nM (pKi 7.9)[8] | ~2 nM (pKi 8.7)[8] | ~32 nM (pIC50 7.5)[9] | Selective over a panel of 50 other receptors, ion channels, and transporters. Does not block IL-6 and TNF-α release under the same conditions.[8] |
| Brilliant Blue G (BBG) | Non-competitive Antagonist | 200 nM[10][11] | 10 nM[10][11] | - | Displays over 1000-fold selectivity for rat P2X7 over P2X4.[10][11] Also known to antagonize P2X4 at higher concentrations.[12] |
| Oxidized ATP (oATP) | Irreversible, Competitive Antagonist | - | - | - | Not specific for P2X7 and has demonstrated off-target effects, including potential cardiovascular toxicity.[13] |
| CE-224,535 | Selective Antagonist | - | - | - | Developed as a selective antagonist of the human P2X7 receptor.[14] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.
Physicochemical Properties of Selected P2X7 Receptor Antagonists
The utility of a P2X7 receptor antagonist in experimental settings is also dictated by its physicochemical properties, which influence its solubility, cell permeability, and in vivo pharmacokinetics.
| Antagonist | Molecular Weight ( g/mol ) | Solubility |
| A-740003 | 474.55[3] | Soluble to 20 mM in DMSO.[3] |
| AZ11645373 | 463.51[5] | Soluble to 10 mM in DMSO.[5] |
| JNJ-47965567 | 488.64 | Soluble to 50 mM in 1eq. HCl and to 100 mM in DMSO. |
| Brilliant Blue G (BBG) | 854.04 | - |
| Oxidized ATP (oATP) | 551.13 (trisodium salt) | - |
| CE-224,535 | - | - |
Experimental Protocols for Characterizing P2X7 Receptor Antagonists
To rigorously assess the efficacy and potency of P2X7 receptor antagonists, a suite of well-established in vitro assays is employed. Here, we provide detailed, step-by-step methodologies for three key experiments.
Calcium Influx Assay using Fluo-4 AM
This assay measures the ability of an antagonist to inhibit the initial Ca²⁺ influx following P2X7 receptor activation.
Figure 2: Calcium Influx Assay Workflow.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7R, THP-1)
-
96-well black, clear-bottom microplates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
P2X7 receptor agonist (e.g., ATP, BzATP)
-
P2X7 receptor antagonist of interest
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization. Probenecid (1-2.5 mM) can be added to inhibit dye leakage from the cells.
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Antagonist Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the P2X7 antagonist at various concentrations to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (Ex/Em ~490/515 nm).
-
Establish a baseline fluorescence reading for each well.
-
Inject the P2X7 agonist (e.g., ATP or BzATP at a concentration that elicits a submaximal response) into each well.
-
Continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (agonist only).
-
Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Pore Formation Assay using YO-PRO-1 Dye Uptake
This assay quantifies the inhibition of the large pore formation characteristic of sustained P2X7 receptor activation.
Figure 3: YO-PRO-1 Dye Uptake Assay Workflow.
Materials:
-
Cells expressing the P2X7 receptor
-
96-well black, clear-bottom microplates
-
YO-PRO-1 iodide
-
Assay Buffer
-
P2X7 receptor agonist
-
P2X7 receptor antagonist of interest
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells as described in the calcium influx assay.
-
Antagonist Incubation:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the P2X7 antagonist at various concentrations and incubate for 15-30 minutes at 37°C.
-
-
Dye and Agonist Addition:
-
Prepare a solution containing both the P2X7 agonist and YO-PRO-1 dye in assay buffer. The final concentration of YO-PRO-1 is typically 1-5 µM.
-
Add this solution to the wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader (Ex/Em ~491/509 nm).
-
Measure the fluorescence intensity at regular intervals for 15-60 minutes.
-
-
Data Analysis:
-
Determine the rate of YO-PRO-1 uptake for each well.
-
Normalize the rates to the control wells (agonist only).
-
Plot the normalized rates against the antagonist concentration to calculate the IC50 value.
-
IL-1β Release Assay
This assay directly measures the downstream functional consequence of P2X7 receptor activation and its inhibition.[3]
Materials:
-
Immune cells (e.g., human THP-1 monocytes, primary macrophages)
-
Lipopolysaccharide (LPS)
-
P2X7 receptor agonist
-
P2X7 receptor antagonist of interest
-
Cell culture medium
-
Human IL-1β ELISA kit
Procedure:
-
Cell Priming:
-
Plate the immune cells and prime them with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.
-
-
Antagonist Treatment:
-
Wash the cells to remove the LPS.
-
Add fresh medium containing the P2X7 antagonist at various concentrations and incubate for 30-60 minutes.
-
-
P2X7R Activation:
-
Add the P2X7 agonist (e.g., ATP or BzATP) and incubate for 30-60 minutes.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
ELISA:
-
Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the IL-1β concentrations to the control wells (LPS + agonist).
-
Plot the normalized IL-1β levels against the antagonist concentration to determine the IC50 value.
-
Choosing the Right Blocker for Your Research
The selection of an appropriate P2X7 receptor blocker is contingent on the specific research question and experimental model.
-
For studies in human cells or systems, AZ11645373 offers exceptional potency and selectivity.[4][5] However, its lack of activity at the rat receptor makes it unsuitable for many preclinical in vivo studies.[5]
-
For research involving rat models, A-740003 and JNJ-47965567 are excellent choices due to their high potency at the rat P2X7 receptor.[3][8] JNJ-47965567 also has the advantage of being brain-penetrant, making it suitable for CNS-related studies.
-
Brilliant Blue G is a cost-effective option, particularly for studies in rats where it exhibits high potency.[10][11] However, its potential for off-target effects at higher concentrations should be considered.[12]
-
Oxidized ATP should be used with caution due to its irreversibility and lack of specificity.[13] It is generally not recommended for in vivo studies.
Conclusion
The P2X7 receptor continues to be a compelling target for understanding and treating inflammatory and neurological diseases. The availability of a diverse range of antagonists, each with its unique pharmacological profile, provides researchers with powerful tools to dissect the role of this receptor in health and disease. By carefully considering the mechanism of action, potency, species selectivity, and physicochemical properties of these blockers, and by employing rigorous experimental methodologies, researchers can confidently advance our understanding of P2X7 receptor biology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZ 11645373 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 10. Brilliant Blue G, noncompetitive P2X7 antagonist (CAS 6104-58-1) | Abcam [abcam.com]
- 11. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Validating c-Met Target Engagement in Cell Models: A Comparative Analysis of Western Blot and Alternative Immunoassays
For researchers, scientists, and drug development professionals dedicated to oncology, the c-Met receptor tyrosine kinase represents a pivotal therapeutic target.[1][2][3] Dysregulation of the c-Met signaling pathway, primarily activated by its ligand, Hepatocyte Growth Factor (HGF), is a known driver in the proliferation, survival, and metastasis of various cancers.[1][4] Consequently, verifying that a therapeutic agent effectively engages with and inhibits c-Met in a cellular context is a cornerstone of preclinical drug development. This guide provides an in-depth, experience-driven comparison of methodologies for validating c-Met target engagement, with a primary focus on the gold-standard Western blot for assessing c-Met phosphorylation, alongside a critical evaluation of higher-throughput alternatives.
The Central Role of c-Met Phosphorylation in Target Engagement
The binding of HGF to the c-Met receptor triggers its dimerization and subsequent autophosphorylation of specific tyrosine residues within its kinase domain, namely Tyr1234 and Tyr1235.[5][6] This phosphorylation event is the linchpin of c-Met activation, initiating a cascade of downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and STAT.[7][8] Therefore, a reduction in c-Met phosphorylation at these key residues serves as a direct and quantifiable biomarker of target engagement by an inhibitory compound.[7][9]
Visualizing the c-Met Signaling Cascade and Point of Inhibition
To appreciate the significance of measuring c-Met phosphorylation, it is crucial to understand its position within the signaling pathway. The following diagram illustrates the HGF-induced activation of c-Met and the subsequent downstream signaling events, highlighting the point of therapeutic intervention that target engagement assays aim to verify.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Phospho/Total Met Whole Cell Lysate Kit. | Meso Scale Discovery [mesoscale.com]
- 6. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to the Thermodynamic Landscape of Histamine H3 Receptor Ligand Binding
For researchers and drug development professionals navigating the intricate world of G-protein coupled receptors (GPCRs), the histamine H3 receptor (H3R) presents a compelling target for a spectrum of neurological disorders.[1][2] Its role as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters, positions it at a critical nexus of neuronal signaling.[3] A profound understanding of the molecular forces governing ligand-receptor interactions is paramount for the rational design of novel therapeutics. This guide provides an in-depth comparison of the thermodynamic binding properties of various H3R ligands, supported by experimental data and detailed methodologies, to empower researchers in their quest for potent and selective modulators.
The Significance of Thermodynamic Signatures in H3R Ligand Binding
The interaction between a ligand and its receptor is not merely a matter of affinity (Ki or Kd) but is defined by a unique thermodynamic signature comprising changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters provide a deeper insight into the molecular mechanisms driving the binding event.
-
Gibbs Free Energy (ΔG°) is the ultimate measure of binding affinity, representing the overall spontaneity of the interaction. It is related to the association constant (Ka) by the equation: ΔG° = -RTln(Ka).
-
Enthalpy (ΔH°) reflects the change in heat content of the system upon binding. A negative ΔH° indicates an exothermic reaction, often driven by the formation of favorable non-covalent interactions such as hydrogen bonds and van der Waals forces.
-
Entropy (ΔS°) represents the change in the randomness or disorder of the system. A positive ΔS° indicates an increase in disorder, which can be driven by the release of "ordered" water molecules from the binding interface (the hydrophobic effect) or by conformational changes in the ligand and/or receptor.
Crucially, the balance between enthalpic and entropic contributions can distinguish between different classes of ligands, such as agonists and antagonists, providing invaluable information for lead optimization.[4][5]
Comparative Thermodynamic Analysis of H3 Receptor Ligands
A seminal study by Harper and Black (2007) provided critical insights into the thermodynamic discrimination of H3R agonists and antagonists.[4][5] Under specific buffer conditions (20 mM HEPES-NaOH, buffer A), a clear distinction in the thermodynamic driving forces was observed. Agonist binding was found to be predominantly entropy-driven , suggesting that conformational changes and/or the hydrophobic effect play a major role. In contrast, antagonist binding was driven by both enthalpy and entropy , indicating a significant contribution from direct, favorable interactions within the binding pocket.[4][5]
The following table summarizes the thermodynamic parameters for a selection of H3 receptor ligands, primarily based on the data from Harper and Black (2007), supplemented with binding affinity (Ki) values from other sources for a broader comparative context. It is important to note that thermodynamic parameters can be highly dependent on experimental conditions such as buffer composition and temperature.
| Ligand | Type | Species | Ki (nM) | ΔG°' (kcal/mol) | ΔH°' (kcal/mol) | TΔS°' (kcal/mol) | Reference |
| Histamine | Agonist | Human | 8 | - | - | - | [3] |
| Imetit | Agonist | Human | 0.32 | - | - | - | [3] |
| (R)-α-Methylhistamine | Agonist | Guinea Pig | - | -12.3 | 4.6 | 16.9 | [4] |
| Nα-Methylhistamine | Agonist | Guinea Pig | - | -11.4 | 3.6 | 15.0 | [4] |
| Immepip | Agonist | Guinea Pig | - | -12.0 | -0.5 | 11.5 | [4] |
| Proxyfan | Partial Agonist | Guinea Pig | - | -11.0 | 10.6 | 21.6 | [4] |
| Pitolisant | Antagonist/Inverse Agonist | Human | 0.16 | - | - | - | [6] |
| Thioperamide | Antagonist/Inverse Agonist | Guinea Pig | - | -11.4 | -7.4 | 4.0 | [4] |
| Clobenpropit | Antagonist/Inverse Agonist | Guinea Pig | - | -14.2 | -10.3 | 3.9 | [4] |
| ABT-239 | Antagonist/Inverse Agonist | Human | - | - | - | - | [7] |
| AR71 | Antagonist/Inverse Agonist | Human | 24 | -124.52 (MMGBSA dG bind) | - | - | [8] |
Note: The ΔG°', ΔH°', and TΔS°' values from Harper and Black (2007) were calculated from pKI' values determined at different temperatures and are presented here for comparative purposes. The Ki values for some ligands are from different studies and experimental conditions and should be compared with this in mind. The ΔG value for AR71 is a calculated binding energy and not an experimentally determined thermodynamic parameter.
This data clearly illustrates the distinct thermodynamic profiles. The agonists are characterized by positive (favorable) TΔS°' values that are significantly larger than their often positive (unfavorable) or slightly negative ΔH°' values. Conversely, the antagonists exhibit favorable negative ΔH°' values, indicating strong enthalpic contributions to their binding affinity.
Experimental Methodologies for Determining Thermodynamic Parameters
Two powerful, label-free biophysical techniques are central to the determination of thermodynamic binding parameters: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH°, ΔS°, and stoichiometry) in a single experiment.
Workflow for ITC Analysis of H3R Ligand Binding:
Caption: Workflow for determining thermodynamic parameters of H3R ligand binding using ITC.
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Express and purify the H3 receptor. For membrane proteins like GPCRs, this typically involves solubilization in a suitable detergent (e.g., DDM/CHS) or reconstitution into nanodiscs.
-
Prepare a concentrated stock solution of the ligand.
-
Crucially, ensure that the receptor and ligand are in an identical buffer to minimize heat of dilution effects. Dialysis of the receptor against the final buffer is highly recommended. The ligand should be dissolved in the dialysis buffer.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells.
-
Set the experimental temperature (e.g., 25°C).
-
Load the reference cell with the experimental buffer.
-
Load the purified H3 receptor solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
-
Titration Experiment:
-
Perform an initial small injection to account for artifacts from syringe placement.
-
Carry out a series of injections of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is directly proportional to the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to determine the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to receptor to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kd (and thus ΔG°), ΔH°, and the stoichiometry of binding (n). The change in entropy (ΔS°) is then calculated using the equation: ΔG° = ΔH° - TΔS°.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events. It provides kinetic information (association rate constant, ka, and dissociation rate constant, kd) in addition to affinity (KD = kd/ka). While SPR does not directly measure ΔH° and ΔS°, these can be determined by performing experiments at different temperatures and constructing a van 't Hoff plot (ln(KD) vs. 1/T).
Workflow for SPR Analysis of H3R Ligand Binding:
Caption: Workflow for determining kinetic and thermodynamic parameters of H3R ligand binding using SPR.
Step-by-Step SPR Protocol:
-
Surface Preparation:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize the purified H3 receptor onto the sensor chip surface. This can be done directly via amine coupling or through a capture-based approach (e.g., using an anti-His tag antibody to capture a His-tagged receptor). The capture method is often preferred for GPCRs as it can help maintain their native conformation.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of concentrations of the ligand (analyte) over the receptor-immobilized surface.
-
Monitor the binding in real-time as a change in resonance units (RU).
-
After the association phase, switch to running buffer to monitor the dissociation of the ligand-receptor complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
-
Thermodynamic Analysis (van 't Hoff Plot):
-
Repeat the binding experiments at several different temperatures.
-
Plot ln(KD) versus 1/T (where T is the absolute temperature in Kelvin).
-
The slope of this plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R (where R is the gas constant), allowing for the calculation of the enthalpic and entropic contributions to binding.
-
H3 Receptor Signaling Pathway
The H3 receptor is a canonical Gi/o-coupled GPCR.[9] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond this primary pathway, H3R activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[10] This intricate signaling network underlies the diverse physiological roles of the H3 receptor.
Caption: Simplified signaling pathway of the Histamine H3 Receptor.
Conclusion
The thermodynamic dissection of ligand binding to the H3 receptor offers a powerful lens through which to understand the molecular basis of agonism and antagonism. The distinct enthalpic and entropic signatures associated with these ligand classes provide critical guidance for medicinal chemists in the design of compounds with desired pharmacological profiles. By employing robust biophysical techniques such as ITC and SPR, researchers can gain a comprehensive understanding of the structure-activity and structure-thermodynamic relationships that govern H3R pharmacology. This knowledge is instrumental in accelerating the development of novel therapeutics for a range of debilitating neurological and psychiatric conditions.
References
- 1. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of binding enthalpy and entropy to affinity of antagonist and agonist binding at human and guinea pig histamine H(1)-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire laboratory workflow. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, grounding procedural steps in the principles of chemical safety and regulatory compliance.
This document is designed for researchers, scientists, and drug development professionals. It is imperative to remember that these guidelines supplement, but do not replace, your institution's specific Chemical Hygiene Plan (CHP) and the directives of your Environmental Health & Safety (EHS) department. Always consult these local resources before handling or disposing of any chemical waste.
Hazard Profile and Risk Assessment
Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation[1]. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is a clear directive that this chemical must not be discarded through conventional means like sink or trash disposal[1].
Table 1: Inferred Hazard Profile and Handling Recommendations
| Property | Classification & Handling Guidance | Rationale |
| Physical State | Solid (Crystalline Powder) | Solid waste requires different containment than liquid waste to prevent dust generation. |
| Health Hazards | Irritant (Skin, Eyes, Respiratory)[1] | Direct contact can cause irritation. Proper Personal Protective Equipment (PPE) is mandatory during handling and disposal to prevent exposure. |
| Environmental Hazards | Not fully characterized, but assumed to be harmful to aquatic life. | Prudent practice dictates preventing entry into drains, waterways, or soil to avoid environmental contamination[1]. |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant[1]. | This is a regulatory requirement indicating the material is unsuitable for standard disposal and must be handled by a licensed hazardous waste facility. |
Core Principles of Compliant Chemical Disposal
The disposal of any laboratory chemical is governed by strict regulations, primarily the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2][3]. These regulations mandate a systematic approach to waste management.
-
Waste Minimization : Before beginning any experiment, plan to use the minimum quantity of the chemical necessary for your work. This is the most effective way to reduce waste[4].
-
Segregation : Never mix different types of chemical waste unless explicitly instructed to do so by a validated procedure. This compound should be segregated as a solid, non-halogenated organic hazardous waste . Incompatible materials must be stored separately to prevent dangerous reactions[5][6].
-
Containment : Waste must be stored in containers that are compatible, in good condition, and securely sealed to prevent leaks or spills[4][7].
-
Labeling : All waste containers must be accurately and clearly labeled from the moment the first drop of waste is added. This is a critical safety and compliance step[5][7].
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the handoff for final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The causality is direct: PPE serves as the primary barrier between you and the hazardous chemical.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory[8].
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A fully buttoned laboratory coat must be worn[8].
Step 2: Waste Characterization and Segregation
Properly classify the waste stream.
-
Solid Waste : Collect unadulterated this compound powder, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a designated solid waste container.
-
Solutions : If the compound is in solution, it should be collected in a container designated for non-halogenated organic liquid waste. Do not mix with halogenated solvent waste.
-
Sharps : Any sharps (needles, scalpels, broken glass) contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container[4].
Step 3: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap[7][9]. Ensure the container is clean and dry before use.
-
Attach a Hazardous Waste Label : Affix your institution's official hazardous waste label to the container before adding any waste.
-
Complete the Label : Fill out the label with all required information, including:
Step 4: Accumulation and Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[6].
-
Location : The SAA should be near the point of generation and under the control of laboratory personnel[10].
-
Closure : Keep the waste container securely capped at all times, except when you are actively adding waste[7][11]. Using a funnel that is left in the opening is a common but serious violation.
-
Segregation : Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases[6][12].
Step 5: Final Disposal
Laboratory personnel are responsible for preparing waste for pickup, not for its ultimate treatment or disposal.
-
Monitor Fill Level : Do not fill containers beyond 90% capacity to allow for expansion[11].
-
Request Pickup : Once the container is full or you are finished generating this waste stream, complete the label with the final date. Submit a chemical waste collection request to your institution's EHS department as per their specific procedures.
-
Professional Disposal : The EHS department will transport the waste to a licensed hazardous waste disposal facility. Common disposal methods for this type of compound include controlled incineration, which destroys the organic structure at high temperatures[13].
Decontamination and Spill Management
Accidents can happen, and a prepared response is critical.
-
Routine Decontamination : Glassware and equipment contaminated with this chemical should be decontaminated before reuse. Triple rinse with a suitable solvent (e.g., water or ethanol), and collect the first rinse as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but you must consult your institution's EHS guidelines[14].
-
Small Spills : For small spills of the solid material, carefully sweep it up using absorbent pads or an inert material like vermiculite. Avoid raising dust[1]. Place the collected material and cleaning supplies into your hazardous waste container.
-
Large Spills : In the event of a large spill, evacuate the immediate area, alert others, and contact your institution's EHS emergency line immediately[12]. Do not attempt to clean it up yourself.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for compliant disposal of laboratory chemical waste.
References
- 1. aksci.com [aksci.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. md.rcm.upr.edu [md.rcm.upr.edu]
- 4. usbioclean.com [usbioclean.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. fishersci.com [fishersci.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ethz.ch [ethz.ch]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The compound 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, a heterocyclic amine derivative, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of our research. This guide moves beyond a simple checklist to provide a comprehensive operational framework, grounded in the principles of risk assessment and exposure minimization.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact dihydrochloride salt may vary between suppliers, the imidazo[4,5-c]pyridine core structure provides critical clues to its reactivity and toxicity.
Based on data from structurally related compounds, the primary hazards are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage if contact occurs.[1][2]
-
Respiratory Tract Irritation: As a fine, powdered solid, the dihydrochloride salt poses an inhalation risk. Inhaling dust can lead to irritation of the nose, throat, and lungs.[1]
Therefore, our entire safety protocol is designed to prevent contact with skin, eyes, and the respiratory system. Every step and piece of equipment described is a deliberate choice to mitigate these specific risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the task. The following table summarizes the required PPE for handling this compound.
| Operational Phase | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Chemical-resistant gloves (Nitrile minimum) | Fully-buttoned lab coat | Not required if container is sealed |
| Weighing & Handling | Chemical splash goggles | Nitrile or Butyl rubber gloves (check manufacturer compatibility) | Fully-buttoned lab coat | Mandatory: Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over lab coat | As required by spill size; may require APR with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (Nitrile minimum) | Fully-buttoned lab coat | Not required if waste container is sealed |
In-Depth PPE Considerations:
-
Eye and Face Protection : Safety glasses are the absolute minimum for any laboratory work.[3] However, when actively handling this compound, especially during weighing where dust is a concern, you must upgrade to chemical splash goggles that form a seal around the eyes.[4][5] For tasks with a higher risk of splashing, such as cleaning up a spill, a full-face shield worn over goggles is essential.
-
Skin and Body Protection : A fully-buttoned lab coat is standard practice to protect against incidental contact.[3][6] For glove selection, nitrile is a suitable choice for general handling due to its broad chemical resistance and dexterity.[7][8] However, it is critical to inspect gloves for any tears before use and to remove them before touching common surfaces like doorknobs or keyboards to prevent cross-contamination.[3] For prolonged handling or in the event of a spill, heavier gloves like butyl rubber may be necessary. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[9]
-
Respiratory Protection : This is the most critical control measure. Due to the risk of inhaling the powdered compound, all handling of open solids must be performed within a properly functioning and certified laboratory chemical fume hood.[3][8] The fume hood is an engineering control that removes contaminated air, providing the highest level of protection. Relying solely on a dust mask is insufficient. In the rare event that a fume hood is not available, a comprehensive respiratory protection program compliant with OSHA standards must be implemented, which includes fit-testing and the use of an appropriate air-purifying respirator (APR).[10]
Operational and Disposal Plan: A Step-by-Step Guide
This workflow integrates the use of PPE into the entire lifecycle of the chemical in the lab, from receipt to disposal.
Caption: Workflow for Safely Handling the Compound.
Procedural Steps:
-
Preparation : Before any work begins, thoroughly review the supplier's Safety Data Sheet (SDS) and all relevant internal Standard Operating Procedures (SOPs). Ensure an emergency eyewash and shower are accessible and unobstructed.[9]
-
Engineering Controls : Confirm that the chemical fume hood is functioning correctly. All weighing and handling of the solid compound must occur inside the hood.[3][7]
-
Handling : When weighing, use smooth, deliberate movements to avoid creating airborne dust. Use a spatula and weigh paper or a weighing boat. If preparing a solution, add the solid to the solvent slowly.
-
Spill Management : In case of a small spill, contain it with an inert absorbent material (e.g., sand or vermiculite).[9] Do not use water to clean up the dry powder. Carefully sweep the material into a designated, labeled hazardous waste container. Ventilate the area and wash the surface thoroughly after cleanup.
-
First Aid :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and water.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[11]
-
-
Disposal : All waste, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[8][9] Disposal must be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[12][13] Never dispose of this chemical down the sink or in regular trash.[5]
-
Storage : When not in use, store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[4][7][12] It should be stored away from incompatible materials such as strong oxidizing agents.
By integrating this expert guidance into your laboratory's safety culture, you can handle this compound with the confidence that comes from being well-prepared and protected.
References
- 1. aksci.com [aksci.com]
- 2. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmc.edu [hmc.edu]
- 4. echemi.com [echemi.com]
- 5. cdc.gov [cdc.gov]
- 6. uwlax.edu [uwlax.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
